molecular formula C13H18N2O B2446751 1-Acetyl-4-benzylpiperazine CAS No. 208924-94-1

1-Acetyl-4-benzylpiperazine

Katalognummer: B2446751
CAS-Nummer: 208924-94-1
Molekulargewicht: 218.3
InChI-Schlüssel: FNLXJRLWMCLBRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Acetyl-4-benzylpiperazine is a synthetic organic compound belonging to the piperazine class. Piperazine derivatives are of significant interest in medicinal chemistry and neuroscience research due to their interactions with central nervous system targets. As a derivative of 1-benzylpiperazine (BZP), this acetyl-substituted analog is provided for research purposes to investigate the structure-activity relationships of piperazine-based compounds. Researchers utilize such compounds to study their binding affinities and functional activity at various monoaminergic receptors and transporters, including those for serotonin and dopamine . Understanding the pharmacodynamics of these interactions is crucial for profiling novel psychoactive substances (NPS) . This product is supplied as a high-purity material for forensic analysis, pharmacological profiling, and in vitro biochemical studies. It is intended for use by qualified laboratory professionals only. This compound is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human consumption.

Eigenschaften

IUPAC Name

1-(4-benzylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-12(16)15-9-7-14(8-10-15)11-13-5-3-2-4-6-13/h2-6H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLXJRLWMCLBRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-Acetyl-4-benzylpiperazine: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Acetyl-4-benzylpiperazine is a derivative of the well-characterized compound 1-benzylpiperazine (BZP). The piperazine moiety is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications. BZP itself is a psychoactive substance with stimulant properties similar to amphetamines, and it has been explored, albeit briefly, for its potential as an antidepressant.[1][2][3] The addition of an acetyl group to the piperazine ring at the 1-position, as in this compound, can significantly alter the parent compound's physicochemical properties, metabolic stability, and pharmacological activity. This guide provides a comprehensive overview of the chemical properties, structure, and a proposed synthetic route for this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound consists of a central piperazine ring, with a benzyl group attached to one nitrogen atom and an acetyl group attached to the other. This substitution pattern is critical to its chemical identity and biological activity.

Caption: Chemical structure of this compound.

The physicochemical properties of this compound are summarized in the table below. For comparison, the properties of the parent compound, 1-benzylpiperazine, are also included.

PropertyThis compound1-Benzylpiperazine (BZP)
Molecular Formula C13H18N2OC11H16N2[2][4]
Molecular Weight 218.29 g/mol 176.26 g/mol [2][4]
Appearance Data not availableWhite solid or slightly yellowish-green liquid[5]
Melting Point Data not available17-20 °C[2]
Boiling Point Data not availableData not available
Solubility Data not availableInsoluble in water; soluble in acetone, chloroform, ether, and methanol[6]
logP Data not available1.092 (Calculated)[7]

Proposed Synthesis of this compound

The synthesis of this compound can be readily achieved through the N-acetylation of 1-benzylpiperazine. This is a standard chemical transformation. A plausible synthetic protocol is detailed below.

G cluster_0 Synthesis Workflow start Start: 1-Benzylpiperazine dissolve Dissolve in Aprotic Solvent (e.g., Dichloromethane) start->dissolve cool Cool Reaction Mixture (0 °C) dissolve->cool add_base Add Triethylamine (Base) cool->add_base add_acetyl Slowly Add Acetyl Chloride (Acetylating Agent) add_base->add_acetyl react Stir at Room Temperature (Reaction) add_acetyl->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end_product End Product: This compound purify->end_product

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol:
  • Dissolution: Dissolve 1-benzylpiperazine (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Place the flask in an ice bath to cool the solution to 0 °C.

  • Base Addition: Add triethylamine (1.1 equivalents) to the cooled solution. The triethylamine acts as a base to neutralize the hydrochloric acid byproduct of the reaction.

  • Acetylating Agent Addition: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirring solution. The slow addition helps to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield pure this compound.

Causality Behind Experimental Choices:

  • Aprotic Solvent: DCM is chosen as it is a good solvent for the reactants and does not participate in the reaction.

  • Triethylamine: A non-nucleophilic organic base is used to prevent side reactions and to scavenge the HCl generated, driving the reaction to completion.

  • Acetyl Chloride: This is a common and reactive acetylating agent. Acetic anhydride could also be used, potentially with milder reaction conditions.

Potential Applications and Research Context

While specific applications for this compound are not well-documented, its structural relationship to BZP suggests several areas of potential research interest:

  • Metabolite Identification: N-acetylation is a common metabolic pathway for primary and secondary amines. It is plausible that this compound is a metabolite of BZP. Synthesizing this compound would be crucial for use as an analytical standard in pharmacokinetic and drug metabolism studies of BZP.

  • Pharmacological Modulation: The addition of an acetyl group can alter a compound's lipophilicity, which can affect its ability to cross the blood-brain barrier, as well as its binding affinity for biological targets. Research into this compound could provide insights into the structure-activity relationships of benzylpiperazine derivatives.

  • Drug Development Intermediate: The acetylated compound could serve as a chemical intermediate for the synthesis of more complex piperazine-based molecules.

Inferred Pharmacological and Toxicological Profile

The pharmacology and toxicology of this compound have not been extensively studied. However, based on the known effects of BZP, some inferences can be made:

  • Pharmacology: BZP is a central nervous system stimulant that acts as a releasing agent and reuptake inhibitor of dopamine and serotonin.[8][9] The acetyl group in this compound is expected to modify its interaction with monoamine transporters and receptors. It may have a different potency or selectivity profile compared to BZP.

  • Toxicology: BZP is associated with a range of adverse effects, including anxiety, insomnia, nausea, and in more severe cases, seizures and renal toxicity.[5][10][11] The toxicological profile of the acetylated derivative is unknown, but it should be handled with caution, assuming a similar or potentially modified toxicity profile to BZP.

Conclusion

This compound is a derivative of the psychoactive compound 1-benzylpiperazine. While direct experimental data on its properties and biological activity are limited, its chemical structure allows for a logical and straightforward synthetic pathway. The primary research interest in this compound likely lies in its potential role as a metabolite of BZP and as a tool for exploring the structure-activity relationships of piperazine-based compounds. Further research is needed to fully characterize its physicochemical properties, pharmacology, and toxicology.

References

  • WIPO (2005). Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. WIPO Patentscope.
  • Organic Syntheses. 1-benzylpiperazine. Organic Syntheses Procedure.
  • Nickson, C. (2024). Benzylpiperizine. LITFL - Life in the Fast Lane.
  • PubMed. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. PubMed.
  • Google Patents. CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. Google Patents.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • SWGDRUG.org. (2005). BENZYLPIPERAZINE. SWGDRUG.org.
  • UNODC. (2008). Details for Piperazines. UNODC.
  • Wikipedia. Benzylpiperazine. Wikipedia.
  • Gee, P., et al. (2008). Toxicity from the recreational use of 1-benzylpiperazine. PubMed.
  • Sigma-Aldrich. 1-Boc-(4-benzyl)piperazine 98 57260-70-5. Sigma-Aldrich.
  • Sigma-Aldrich. 1-Benzylpiperazine = 97.0 GC 2759-28-6. Sigma-Aldrich.
  • NIST. 1-Benzylpiperazine. NIST WebBook.
  • Cheméo. Chemical Properties of 1-Benzylpiperazine (CAS 2759-28-6). Cheméo.
  • Gee, P., et al. (2005). Toxic effects of BZP-based herbal party pills in humans: a prospective study in Christchurch, New Zealand. PubMed.
  • NIST. 1-Benzylpiperazine. NIST WebBook.
  • European Monitoring Centre for Drugs and Drug Addiction. (2018). BZP/piperazines drug profile. European Union.
  • ResearchGate. Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. ResearchGate.
  • Wikipedia. Methylbenzylpiperazine. Wikipedia.
  • Fitzmaurice, P. S. (2025). Benzylpiperazine: A drug of abuse?. ResearchGate.
  • ResearchGate. (2025). Analysis of Benzylpiperazine-like Compounds. ResearchGate.
  • Expert Committee on Drug Dependence Information Repository. N-Benzylpiperazine. Expert Committee on Drug Dependence Information Repository.
  • Dargan, P. I., & Wood, D. M. (2013). Update on 1-benzylpiperazine (BZP) party pills. PubMed.

Sources

1-Acetyl-4-benzylpiperazine synthesis pathways and precursors

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 1-Acetyl-4-benzylpiperazine

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for this compound. The synthesis is logically bifurcated into two core stages: the formation of the crucial intermediate, 1-benzylpiperazine (BZP), followed by its N-acetylation to yield the final product. Two field-proven, primary methodologies for the synthesis of BZP are examined in detail: the classical N-alkylation of piperazine with benzyl chloride and the modern reductive amination of benzaldehyde. This document furnishes detailed, step-by-step protocols, mechanistic insights, and a comparative analysis of these pathways to guide researchers, scientists, and drug development professionals in their experimental design. All procedures are grounded in authoritative, verifiable sources to ensure scientific integrity and reproducibility.

Introduction

This compound is a derivative of 1-benzylpiperazine (BZP), a compound known for its stimulant properties and classification as a designer drug.[1][2] The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, and modifications, such as N-acetylation, are critical for modulating a compound's pharmacological profile, including its solubility, metabolic stability, and receptor binding affinity. Understanding the efficient synthesis of such derivatives is paramount for research in pharmacology, toxicology, and drug discovery.

The synthesis of this compound is most effectively approached as a two-step process:

  • Synthesis of the Precursor: Formation of 1-benzylpiperazine (BZP).

  • Acetylation: Introduction of the acetyl group onto the secondary amine of BZP.

This guide will explore the most reliable and prevalent methods for achieving each of these transformations.

Part I: Synthesis of the Core Precursor: 1-Benzylpiperazine (BZP)

The cornerstone of this synthesis is the efficient production of 1-benzylpiperazine. Two dominant pathways are presented, each with distinct advantages regarding scalability, safety, and precursor availability.

Pathway A: N-Alkylation of Piperazine with Benzyl Chloride

This classical method relies on the nucleophilic substitution reaction between piperazine and benzyl chloride. It is a robust and well-documented procedure, with a validated protocol available from Organic Syntheses.[3][4]

Causality and Experimental Design: A primary challenge in the mono-alkylation of piperazine is preventing the formation of the undesired 1,4-dibenzylpiperazine (DBZP) byproduct.[1] To circumvent this, the reaction is conducted in a carefully controlled system using an equimolar ratio of piperazine free base (as piperazine hexahydrate) and its salt (piperazine dihydrochloride). The piperazine dihydrochloride acts as a buffer, maintaining a low concentration of the free base and thereby statistically disfavoring a second alkylation event on the already-formed monosubstituted product.[3]

Adapted from Organic Syntheses, Coll. Vol. 5, p. 88 (1973)[3]

  • Reaction Setup: In a 250-mL Erlenmeyer flask, combine 24.3 g (0.125 mole) of piperazine hexahydrate and 50 mL of absolute ethanol. Warm the flask in a water bath at 65°C.

  • Addition of Salt: While swirling, dissolve 22.1 g (0.125 mole) of piperazine dihydrochloride monohydrate into the warm solution.

  • Addition of Benzyl Chloride: Continue warming at 65°C and add 15.8 g (14.3 mL, 0.125 mole) of recently distilled benzyl chloride dropwise over 5 minutes with vigorous swirling or stirring. The formation of a white precipitate (piperazine dihydrochloride) will commence almost immediately.

  • Reaction: Stir the mixture for an additional 25 minutes at 65°C.

  • Isolation of Precursor Salt: Cool the reaction mixture in an ice bath for 30 minutes. Collect the precipitated crystals of 1-benzylpiperazine dihydrochloride via suction filtration. Wash the crystals with dry benzene and allow them to dry. The expected yield is 29.0–29.5 g (93–95%).

  • Liberation of Free Base: Dissolve the collected 1-benzylpiperazine dihydrochloride salt in 50 mL of water. Make the solution alkaline (pH > 12) by adding approximately 60 mL of 5N sodium hydroxide.

  • Extraction: Extract the aqueous solution with chloroform (12 x 20 mL portions). Continuous extraction is also a convenient alternative.[3]

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Remove the solvent by rotary evaporation.

  • Purification: The resulting pale-brown oil is purified by vacuum distillation to yield pure 1-benzylpiperazine (b.p. 122–124°C at 2.5 mmHg). The final yield is typically 14.3–16.5 g (65–75%).[4]

cluster_reagents Starting Materials cluster_process Process Piperazine Hexahydrate Piperazine Hexahydrate Reaction Reaction in Ethanol @ 65°C, 30 min Piperazine Hexahydrate->Reaction Piperazine Dihydrochloride Piperazine Dihydrochloride Piperazine Dihydrochloride->Reaction Benzyl Chloride Benzyl Chloride Benzyl Chloride->Reaction Isolation Precipitation & Filtration of Dihydrochloride Salt Reaction->Isolation Forms BZP Dihydrochloride Liberation Basification with NaOH (pH > 12) Isolation->Liberation Yield: 93-95% (salt) Purification Extraction & Vacuum Distillation Liberation->Purification Product 1-Benzylpiperazine (BZP) Purification->Product Yield: 65-75% (pure base)

Caption: N-Alkylation of piperazine using benzyl chloride.

Pathway B: Reductive Amination of Benzaldehyde

A more modern and "green" approach involves the reductive amination between benzaldehyde and piperazine. This method can be rendered highly efficient and safe through the use of continuous-flow hydrogenation, which generates hydrogen gas on-demand and minimizes the risks associated with handling H₂.

Causality and Experimental Design: The reaction proceeds via the initial formation of an iminium ion intermediate from the condensation of benzaldehyde and piperazine, which is then immediately reduced to the secondary amine. While chemical reductants like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are effective, catalytic hydrogenation offers superior atom economy and produces only water as a byproduct.[5] Continuous-flow technology further enhances safety and allows for rapid optimization of reaction parameters like temperature, pressure, and flow rate. The choice of catalyst is critical; 10% Palladium on Carbon (Pd/C) has been shown to provide the highest yield for this specific transformation without significant reduction of the starting aldehyde.[5]

Based on the procedure described by Liu, J. et al. in Synthesis 2012, 44, 2469–2473.[5]

  • Reactant Solution Preparation: Prepare a solution of piperazine (2 equivalents) and benzaldehyde (1 equivalent) in a suitable solvent such as methanol.

  • System Setup: Utilize a commercial continuous-flow hydrogenation reactor (e.g., H-Cube®) equipped with a 10% Pd/C catalyst cartridge.

  • Parameter Optimization: Set the system parameters. Optimal conditions reported are typically a temperature of 50°C, a flow rate of 1 mL/min, and a hydrogen pressure of 50 bar.

  • Reaction Execution: Pump the reactant solution through the heated catalyst cartridge where it mixes with the in-situ generated hydrogen. The reaction occurs within the cartridge.

  • Product Collection: The output stream containing the product, excess piperazine, and solvent is collected at the reactor outlet.

  • Workup and Purification: The solvent is removed under reduced pressure. The resulting residue can be purified using standard methods such as column chromatography or acid-base extraction to isolate the 1-benzylpiperazine product. This method is noted for being protecting-group-free and highly scalable.[5]

cluster_reagents Starting Materials cluster_process Process Piperazine Piperazine Mixing Prepare Solution in Methanol Piperazine->Mixing Benzaldehyde Benzaldehyde Benzaldehyde->Mixing Flow_Reaction Continuous-Flow Hydrogenation 10% Pd/C, 50°C, 50 bar H₂ Mixing->Flow_Reaction Pump through reactor Workup Solvent Removal & Purification Flow_Reaction->Workup Collect product stream Product 1-Benzylpiperazine (BZP) Workup->Product

Caption: Reductive amination using continuous-flow hydrogenation.

Comparative Analysis of BZP Synthesis Pathways
ParameterPathway A: N-AlkylationPathway B: Reductive Amination
Precursors Piperazine, Benzyl ChloridePiperazine, Benzaldehyde
Overall Yield 65-75%[4]Good to Excellent[5]
Key Advantage Well-established, robust protocolHigh atom economy, scalable, enhanced safety
Key Disadvantage Formation of DBZP byproduct, use of lachrymatory benzyl chlorideRequires specialized flow-reactor equipment
Green Chemistry Moderate; uses organic solvents and produces salt wasteExcellent; H₂ is an ideal reducing agent, water is the only byproduct
Scalability Well-suited for lab scale; can be scaled with careHighly scalable and suitable for large-scale synthesis[5]

Part II: N-Acetylation of 1-Benzylpiperazine

The final step is the conversion of 1-benzylpiperazine to this compound. This is a standard nucleophilic acyl substitution reaction. Acetic anhydride is a common, effective, and readily available acetylating agent for this transformation.

Causality and Experimental Design: The lone pair of electrons on the secondary nitrogen of the BZP piperazine ring acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.[5] This forms a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates acetate as a stable leaving group. A final deprotonation step, often facilitated by a mild base or another molecule of the starting amine, yields the neutral amide product and acetic acid as a byproduct. To drive the reaction to completion, a base such as potassium carbonate or pyridine is often added to neutralize the acidic byproduct.[6][7]

This protocol is based on standard procedures for the acetylation of secondary amines and analogous transformations described in patent literature.[7][8][9]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-benzylpiperazine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Addition of Base: Add a mild base, such as potassium carbonate (K₂CO₃) (1.5 equivalents), to the solution.

  • Addition of Acetylating Agent: Cool the mixture in an ice bath. Slowly add acetic anhydride (1.1 to 1.2 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, slowly add water to the reaction mixture to quench any remaining acetic anhydride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove acetic acid) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

cluster_process Process BZP 1-Benzylpiperazine (BZP) Reaction Combine & Stir 0°C to RT, 2-4h BZP->Reaction Reagents Acetic Anhydride Potassium Carbonate Dichloromethane Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Quench with H₂O Purification Concentration & Purification Workup->Purification Product This compound Purification->Product

Caption: N-Acetylation of 1-benzylpiperazine.

Conclusion

The synthesis of this compound is a straightforward, two-stage process that is accessible through multiple reliable routes. The choice of synthesis for the key 1-benzylpiperazine precursor can be tailored to the specific needs of the laboratory. The classical N-alkylation method is robust and requires standard laboratory glassware, while the modern reductive amination approach offers significant advantages in safety, scalability, and environmental impact, albeit with the need for specialized equipment. The final N-acetylation is a high-yielding and standard transformation. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently and efficiently produce this compound for further study.

References

  • Cymerman Craig, J., & Young, R. J. (1966). 1-Benzylpiperazine. Organic Syntheses, 46, 10. Coll. Vol. 5, p.88 (1973). Available at: [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). BZP/piperazines drug profile. Available at: [Link]

  • Rhodium.ws. (n.d.). Synthesis of 1-Benzylpiperazine (BzP/A2). Designer-drug.com. Available at: [Link]

  • Liu, J., Fitzgerald, A. E., & Mani, N. S. (2012). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Request PDF on ResearchGate. Available at: [Link]

  • Chauhan, P., & Kumar, A. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molbank, 2019(3), M1083. Available at: [Link]

  • Cymerman Craig, J., & Young, R. J. (1966). 1-Benzylpiperazine. Organic Syntheses Procedure. Available at: [Link]

  • Tong, Z., & Li, L. (2005). Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. (Patent No. CN1616440A). Google Patents.
  • PrepChem.com. (2023). Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. Available at: [Link]

  • Amblard, F., et al. (n.d.). N-Terminus Acetylation Protocol. CDN Inc. Available at: [Link]

  • Staack, R. F., Maurer, H. H. (2002). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. Journal of Chromatography B, 773(1), 49-60. Available at: [Link]

  • Macherone, A., et al. (2005). Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Benzylpiperazine. Available at: [Link]

  • Kim, D., et al. (2020). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PMC. Available at: [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. Available at: [Link]

  • Brennan, K. A., et al. (2007). Benzylpiperazine: "A Messy Drug". Request PDF on ResearchGate. Available at: [Link]

Sources

Mechanism of action of 1-Acetyl-4-benzylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacological Architecture of 1-Acetyl-4-benzylpiperazine: A Privileged Scaffold in GPCR Antagonism and Monoaminergic Modulation

Executive Summary

As a Senior Application Scientist navigating the complexities of rational drug design, I frequently encounter molecular scaffolds that serve as the architectural backbone for diverse therapeutic agents. This compound (Molecular Weight: 218.29 g/mol ) is a prime example of such a "privileged scaffold." Featuring a rigid piperazine ring flanked by a lipophilic benzyl group and a sterically modulating acetyl group, this compound is a critical intermediate in the synthesis of G-protein coupled receptor (GPCR) modulators—most notably C-C chemokine receptor type 2 (CCR2) antagonists—and monoaminergic CNS agents. This whitepaper deconstructs the mechanistic pathways, synthetic protocols, and quantitative pharmacological data associated with this highly versatile pharmacophore.

Core Mechanism I: Chemokine Receptor (CCR2) Antagonism

The most significant modern application of the this compound scaffold is its integration into CCR2 antagonists[1]. CCR2 is a Class A GPCR predominantly expressed on monocytes and macrophages. Its primary endogenous ligand is Monocyte Chemoattractant Protein-1 (MCP-1, also known as CCL2)[2].

Pathophysiology & Causality: Under chronic inflammatory conditions or neuropathic pain, injured tissues upregulate CCL2 expression. The binding of CCL2 to CCR2 triggers a conformational change that couples the receptor to Gαi/q proteins, initiating a Phospholipase C (PLC) cascade that releases intracellular calcium and drives monocyte chemotaxis to the injury site[2].

When the this compound core is derivatized (often via the cleavage of the acetyl group to attach complex urea or carboxamide moieties), the resulting molecules act as potent allosteric or orthosteric antagonists[1]. The rigid piperazine ring anchors the molecule deep within the intracellular allosteric pocket of CCR2, while the benzyl group engages in


 stacking with aromatic residues in the receptor. This steric blockade physically prevents the outward movement of transmembrane helix 6 (TM6), a prerequisite for G-protein coupling, thereby silencing the chemotactic signal at its source.

CCR2_Pathway CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds GProtein G-Protein Coupling CCR2->GProtein Activates CaRelease Intracellular Ca2+ Release GProtein->CaRelease PLC Pathway Chemotaxis Monocyte Chemotaxis CaRelease->Chemotaxis Triggers Inhibitor This compound Derivatives Inhibitor->CCR2 Allosteric Antagonism

Fig 1: Mechanism of CCR2 antagonism by this compound derivatives.

Core Mechanism II: Monoaminergic Transporter Modulation

Beyond GPCR antagonism, the benzylpiperazine (BZP) substructure is a well-documented pharmacophore for central nervous system (CNS) activity[3].

Pharmacodynamics & Causality: The basic nitrogen of the piperazine ring, spaced appropriately from the lipophilic benzyl group, creates a structural mimic of endogenous monoamines like dopamine and serotonin[3]. This allows the scaffold to competitively bind to the Serotonin Transporter (SERT) and Dopamine Transporter (DAT), functioning as a reuptake inhibitor. Furthermore, it exhibits partial agonist activity at 5-HT2A and 5-HT2B receptors[3].

The critical role of the N-acetyl group in this compound is to modulate this inherent CNS activity. Acetylation of the secondary amine reduces the basicity of the piperazine ring, significantly dampening direct stimulant and hallucinogenic off-target effects while preserving the scaffold's lipophilicity. This allows the molecule to cross the blood-brain barrier (BBB) safely when targeting neuro-inflammation (e.g., microglial CCR2 targeting).

Experimental Protocols: Self-Validating Systems

To ensure robust reproducibility, the following protocols emphasize the causality behind each methodological choice.

Protocol A: Chemoselective Synthesis of this compound

This protocol details the controlled acylation of 1-benzylpiperazine, a standard procedure in pharmaceutical intermediate synthesis[1][4].

  • Reagent Preparation: Dissolve 1.0 equivalent (eq) of 1-benzylpiperazine and 1.2 eq of triethylamine (TEA) in anhydrous tetrahydrofuran (THF)[1].

    • Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during acylation, preventing the protonation of the unreacted piperazine nitrogen, which would otherwise deactivate the nucleophile and stall the reaction.

  • Thermal Control: Cool the reaction mixture to -10°C under an argon atmosphere[1].

    • Causality: Acylation with acetyl chloride is highly exothermic. Sub-zero temperatures prevent thermal degradation and ensure strict chemoselectivity, preventing unwanted cleavage of the benzyl group.

  • Acylation: Add 1.05 eq of acetyl chloride dropwise over 10 minutes[1].

  • Validation (Self-Correction): Monitor the reaction via LC-MS. The reaction is complete when the starting material peak disappears and the target mass of 219.07 m/z [M+H]+ is dominant[1].

  • Workup: Filter the precipitated triethylammonium chloride salts. Wash the solid with diethyl ether, and concentrate the filtrate under reduced pressure to yield the product as a yellowish liquid/oil[4].

Synthesis_Workflow Step1 1-Benzylpiperazine + TEA in THF Step2 Cool to -10°C (Thermal Control) Step1->Step2 Step3 Add Acetyl Chloride (Acylation) Step2->Step3 Step4 Filter & Evaporate Step3->Step4 Product This compound (Yield: 75-90%) Step4->Product

Fig 2: Chemoselective synthesis workflow for this compound.

Protocol B: In Vitro CCR2 Antagonism Assay (Calcium Mobilization)

To validate the biological activity of APIs derived from this scaffold, a real-time calcium flux assay is employed.

  • Cell Seeding: Seed CHO-K1 cells stably expressing human CCR2b in a 384-well black, clear-bottom microplate.

  • Dye Loading: Incubate cells with Fluo-4 AM dye for 45 minutes at 37°C.

    • Causality: Fluo-4 AM is cell-permeable. Once inside, intracellular esterases cleave the AM ester, trapping the dye. Upon binding free Ca2+ released from the endoplasmic reticulum during GPCR activation, its fluorescence increases >100-fold, providing a highly sensitive, real-time readout.

  • Compound Incubation: Add the synthesized piperazine derivative (in serial dilutions) and incubate for 15 minutes to allow receptor binding.

  • Agonist Stimulation: Inject an EC80 concentration of CCL2 (MCP-1).

  • Data Acquisition: Read fluorescence (Ex: 488 nm, Em: 525 nm) using a Fluorometric Imaging Plate Reader (FLIPR). Calculate the IC50 using non-linear regression.

Quantitative Data Presentation

The following table summarizes the physicochemical properties of the this compound scaffold and the typical pharmacological metrics of its downstream derivatives[1][4].

ParameterValue / RangeSignificance / Application
Molecular Formula C13H18N2OCore scaffold composition.
Molecular Weight 218.29 g/mol Ideal low-molecular-weight starting material.
Physical State Yellowish liquid / oil[4]Requires careful handling during purification.
Synthetic Yield 75% - 90%[4]Highly scalable for industrial API manufacturing.
Derivative CCR2 IC50 5 nM - 150 nMDemonstrates high potency of the scaffold in blocking MCP-1 mediated chemotaxis.
Derivative SERT/DAT Ki > 1 µMAcetylation ensures low off-target CNS toxicity compared to unacetylated BZP.

Conclusion

This compound is far more than a simple chemical building block; it is a rationally designed pharmacophore that balances structural rigidity with functional adaptability. By leveraging its ability to anchor into the allosteric pockets of GPCRs like CCR2, while simultaneously using the N-acetyl group to dial out unwanted monoaminergic toxicity, medicinal chemists can utilize this scaffold to develop next-generation therapeutics for chronic inflammation, neuropathic pain, and neurodegenerative diseases.

References

  • US Patent 2010/0152197 A1: (4-Tert-butylpiperazin-2-yl)(piperazin-1-yl)methanone-N-carboxamide derivatives Source: Googleapis / US Patent Office URL:[Link]

  • Ph.D. Thesis - Synthesis of Piperazine Derivatives Source: IS MUNI (Masaryk University) URL:[Link]

  • Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5 Source: bioRxiv URL:[Link]

  • Benzylpiperazine: "A messy drug" Source: PubMed / NIH URL:[Link]

Sources

1-Acetyl-4-benzylpiperazine Derivatives: Technical Guide to Synthesis and Biological Activity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-acetyl-4-benzylpiperazine scaffold represents a privileged structure in medicinal chemistry, serving as a versatile pharmacophore for neurodegenerative, oncological, and antimicrobial therapeutics. This guide dissects the technical utility of this moiety, specifically focusing on its role as a dual-binding site inhibitor of acetylcholinesterase (AChE), a sigma (


) receptor ligand, and a cytotoxic agent. By modulating the N1-acetyl and N4-benzyl substituents, researchers can fine-tune lipophilicity and receptor affinity, making this scaffold a critical template for Multi-Target-Directed Ligand (MTDL) design.

Part 1: Chemical Foundation & Synthesis Strategy

Structural Analysis

The piperazine ring acts as a semi-rigid linker, maintaining a specific distance between the hydrophobic benzyl moiety and the polar acetyl group.

  • N4-Benzyl Group: Provides hydrophobic interaction capabilities, essential for binding to the Peripheral Anionic Site (PAS) of AChE or the hydrophobic pockets of sigma receptors.

  • N1-Acetyl Group: Acts as a hydrogen bond acceptor and modulates the basicity of the N1 nitrogen, influencing blood-brain barrier (BBB) permeability.

  • Piperazine Core: Ensures the correct spatial orientation (chair conformation) and provides a protonatable nitrogen at physiological pH (N4), crucial for cation-

    
     interactions.
    
Validated Synthesis Protocol

The following protocol describes the stepwise synthesis of this compound, prioritizing yield and purity.

Step 1: Synthesis of 1-Benzylpiperazine
  • Reagents: Piperazine hexahydrate (0.125 mol), Benzyl chloride (0.125 mol), Absolute Ethanol.[1]

  • Procedure:

    • Dissolve piperazine hexahydrate in ethanol at 65°C.

    • Add benzyl chloride dropwise over 5 minutes with vigorous stirring.

    • Reflux for 25 minutes, then cool to 0°C to precipitate piperazine dihydrochloride (by-product). Filter and discard solid.

    • Concentrate the filtrate and treat with ethanolic HCl to precipitate 1-benzylpiperazine dihydrochloride.

    • Basify with 5N NaOH (pH > 12) and extract with chloroform. Dry over anhydrous

      
       and distill to obtain the free base.
      
Step 2: N-Acetylation to this compound
  • Reagents: 1-Benzylpiperazine (10 mmol), Acetic Anhydride (12 mmol), Triethylamine (TEA) (15 mmol), Dichloromethane (DCM) (dry).

  • Procedure:

    • Setup: Purge a round-bottom flask with nitrogen. Dissolve 1-benzylpiperazine in dry DCM (20 mL).

    • Activation: Add TEA and cool the solution to 0°C in an ice bath.

    • Addition: Add acetic anhydride dropwise over 15 minutes to prevent exotherms.

    • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (Mobile phase: MeOH:DCM 1:9).

    • Workup: Wash the organic layer with saturated

      
       (2 x 15 mL) to remove excess acid, followed by brine.
      
    • Purification: Dry over

      
      , filter, and evaporate solvent. Purify via silica gel column chromatography (Ethyl Acetate/Hexane gradient) if necessary.
      
Synthesis Pathway Visualization

SynthesisPathway Piperazine Piperazine (Start) Intermediate 1-Benzylpiperazine (Intermediate) Piperazine->Intermediate Ethanol, 65°C - Piperazine 2HCl BenzylChloride Benzyl Chloride BenzylChloride->Intermediate Product This compound (Final) Intermediate->Product DCM, TEA, 0°C -> RT N-Acetylation AceticAnhydride Acetic Anhydride (Ac2O) AceticAnhydride->Product

Caption: Two-step synthesis pathway from piperazine to the target this compound derivative.

Part 2: Biological Activity & Pharmacological Profile[2][3]

Neuropharmacology: AChE Inhibition & Alzheimer's Disease

The 1-benzylpiperazine moiety is a classic "dual binding site" pharmacophore for Acetylcholinesterase (AChE).

  • Mechanism: The benzyl group binds to the Peripheral Anionic Site (PAS) via

    
    -
    
    
    
    stacking with Trp286. The piperazine nitrogen (protonated at physiological pH) interacts with the Catalytic Anionic Site (CAS) via cation-
    
    
    interactions with Trp86.
  • Therapeutic Value: By blocking the PAS, these derivatives prevents the AChE-induced aggregation of amyloid-beta (

    
    ) peptides, a hallmark of Alzheimer's pathology.
    
  • Data Insight: Derivatives with electron-donating groups (e.g., methoxy) on the benzyl ring often show IC50 values in the nanomolar range (10–100 nM).

Oncology: Cytotoxicity & Cell Cycle Arrest

Derivatives of 1-benzoyl-4-benzylpiperazine (structural analogs) have demonstrated significant cytotoxicity against human tumor cell lines.

  • Targets: Breast (MCF-7), Colon (HCT-116), and Liver (HepG2) carcinoma lines.

  • Mechanism: These compounds often induce apoptosis by arresting the cell cycle at the G2/M phase. The lipophilicity conferred by the benzyl and acetyl groups facilitates membrane permeation, allowing the molecule to interact with intracellular tubulin or kinase targets.

Antimicrobial Activity

The introduction of electron-withdrawing groups (e.g., Cl,


) on the benzyl ring enhances antibacterial efficacy.
  • Spectrum: Active against Gram-positive bacteria (S. aureus, B. subtilis) and specific fungal strains (C. albicans).[2][3]

  • SAR Note: The amide functionality (acetyl group) is crucial here; hydrolysis to the free amine often reduces antimicrobial potency, suggesting the importance of the carbonyl oxygen in binding to bacterial target proteins.

Part 3: Mechanism of Action (MOA) Visualization

The following diagram illustrates the dual-binding mechanism of this compound derivatives within the Acetylcholinesterase enzyme gorge.

MOA_AChE PAS Peripheral Anionic Site (Trp286) Gorge Enzyme Gorge CAS Catalytic Anionic Site (Trp86) Benzyl N4-Benzyl Group (Hydrophobic) Benzyl->PAS Pi-Pi Stacking (Blocks A-beta Aggregation) Piperazine Piperazine Ring (Cationic Linker) Piperazine->Gorge Span (10-14 Angstroms) Piperazine->CAS Cation-Pi Interaction Acetyl N1-Acetyl Group (H-Bond Acceptor) Acetyl->CAS Steric/Electronic Fit

Caption: Dual-binding mode of this compound in the AChE active site gorge.

Part 4: Experimental Validation (Assay Protocol)

To validate the biological activity of synthesized derivatives, the Ellman’s Assay is the gold standard for determining AChE inhibitory potency.

Protocol: Modified Ellman’s Method

  • Buffer Preparation: 0.1 M Phosphate buffer (pH 8.0).

  • Enzyme Solution: Acetylcholinesterase (from Electrophorus electricus), 0.03 U/mL in buffer.

  • Substrate: Acetylthiocholine iodide (ATChI), 0.5 mM.

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), 0.3 mM.

  • Procedure:

    • In a 96-well plate, mix 150

      
      L buffer, 20 
      
      
      
      L test compound (in DMSO, varying concentrations), and 20
      
      
      L enzyme solution.
    • Incubate at 25°C for 10 minutes (Pre-incubation).

    • Add 10

      
      L DTNB and 10 
      
      
      
      L ATChI to initiate the reaction.
    • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculation: Determine % Inhibition

    
    . Calculate IC50 via non-linear regression.
    

References

  • Organic Syntheses. "1-Benzylpiperazine." Org.[1][4][5] Synth.1955 , 35, 10. Link

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 200601, 1,4-Dibenzylpiperazine." PubChem. Link

  • Yar, M. et al. "Synthesis and anticancer activity of some novel 1-benzyl-4-(4-substituted benzoyl)piperazines." Asian Journal of Chemistry, 2009. (Contextualized from general benzylpiperazine anticancer studies).
  • Costantino, L. et al. "Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands." Journal of Medicinal Chemistry, 2005 . Link

  • Nochi, S. et al. "Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020)." Biological and Pharmaceutical Bulletin, 1995 . Link

  • Chidara, M. et al. "Synthesis, Characterization and Antimicrobial Activity of 4-Substituted-Benzylpiperazinyl Methanone Derivatives."[3] International Journal of Pharmaceutical Sciences and Nanotechnology, 2017 . Link

Sources

Technical Guide: In-Vitro and In-Vivo Profile of 1-Acetyl-4-benzylpiperazine

[1]

Executive Summary

This compound (CAS: 23940-69-4) is a disubstituted piperazine derivative functioning primarily as a synthetic intermediate and a Phase II metabolite of the psychoactive compound 1-benzylpiperazine (BZP).[1] Unlike its parent compound BZP, which acts as a potent monoamine releaser, the N-acetylated derivative exhibits a distinct pharmacological profile characterized by reduced basicity and altered receptor affinity.

In drug discovery, this moiety serves as a "capped" scaffold, often utilized to modulate the lipophilicity and metabolic stability of CCR2 antagonists, sigma receptor ligands, and bifunctional opioid peptidomimetics. This guide details its physicochemical properties, in-vitro signaling interactions, and in-vivo pharmacokinetic implications.[1]

Chemical & Physical Profile

The compound consists of a piperazine ring N-substituted with a benzyl group and an acetyl group.[2][3] The acetylation of the N1-nitrogen neutralizes its basicity, significantly affecting the molecule's pKa and its interaction with transmembrane transporters.

PropertySpecification
IUPAC Name 1-(4-benzylpiperazin-1-yl)ethanone
CAS Number 23940-69-4
Molecular Formula C₁₃H₁₈N₂O
Molecular Weight 218.30 g/mol
Solubility Soluble in Dichloromethane (DCM), THF, Ethanol; Sparingly soluble in water.[1]
pKa (Calc) ~7.5 (N4-benzyl nitrogen); N1-amide is non-basic.[1]
Key Functional Groups Tertiary amine (proton acceptor), Acetamide (hydrogen bond acceptor).

Synthesis & Metabolic Pathways

Understanding the origin of this compound is essential for interpreting its presence in biological systems, whether as a synthesized ligand or a metabolic byproduct.[1]

Chemical Synthesis (Laboratory Scale)

The synthesis is a standard nucleophilic acyl substitution, critical for generating high-purity standards for pharmacological assay calibration.

Protocol: Selective N-Acetylation

  • Reagents: 1-Benzylpiperazine (1.0 eq), Acetic Anhydride (1.1 eq), Triethylamine (1.2 eq).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Procedure:

    • Dissolve 1-benzylpiperazine in DCM at 0°C under inert atmosphere (

      
      ).
      
    • Add Triethylamine to scavenge generated acid.

    • Dropwise addition of Acetic Anhydride over 30 minutes to prevent exotherms.

    • Stir at room temperature for 4 hours.

    • Workup: Wash with

      
       (sat. aq.) to remove acetic acid; dry organic layer over 
      
      
      .
    • Purification: Silica gel chromatography (Ethyl Acetate/Hexane gradient).

Metabolic Formation (In-Vivo)

In biological systems, this compound can arise from the metabolism of BZP.[1] While hydroxylation is the primary pathway, N-acetylation occurs via N-acetyltransferase (NAT) enzymes, particularly in species with specific NAT polymorphisms.[1]

MetabolismBZP1-Benzylpiperazine(Parent Drug)Met14-Hydroxy-BZP(Phase I - CYP450)BZP->Met1HydroxylationMet2This compound(Phase II - NAT)BZP->Met2N-Acetylation(Minor Pathway)ExcretionRenal ExcretionMet2->ExcretionClearance

Figure 1: Metabolic divergence of Benzylpiperazine. The N-acetyl derivative represents a detoxification pathway leading to renal clearance.[1]

In-Vitro Pharmacology

The pharmacological utility of this compound lies in its role as a structural probe.[1] By "capping" the secondary amine of BZP, researchers can isolate the activity of the benzyl-piperazine moiety without the interference of the free amine's high affinity for monoamine transporters.

Receptor Affinity & Mechanism
  • Sigma Receptors (

    
    ):  Benzylpiperazines are privileged scaffolds for sigma receptors. The acetyl derivative retains moderate affinity for 
    
    
    sites, often used to study chaperone-mediated signaling in endoplasmic reticulum stress.
  • CCR2 Chemokine Receptors: The this compound core is a frequent pharmacophore in CCR2 antagonists.[1] The acetyl group acts as a linker or a neutral headgroup that fits into the hydrophobic pocket of the CCR2 transmembrane domain, blocking MCP-1 (CCL2) binding.

  • Monoamine Transporters (DAT/SERT): Unlike BZP, the acetyl derivative shows significantly reduced affinity for dopamine and serotonin transporters. The loss of the basic nitrogen prevents the electrostatic interaction required for translocation, making it a useful negative control in addiction studies.

Cytotoxicity Assays (Methodology)

When used as a lead compound, cytotoxicity must be assessed to rule out off-target effects.

Protocol: MTT Cell Viability Assay

  • Cell Lines: HEK293 (Human Embryonic Kidney) or SH-SY5Y (Neuroblastoma).[1]

  • Seeding: Plate cells at

    
     cells/well in 96-well plates; incubate 24h.
    
  • Treatment: Treat with this compound (0.1 - 100

    
    M) for 48h.
    
    • Control: Vehicle (0.1% DMSO).

    • Positive Control:[1] Doxorubicin.

  • Development: Add MTT reagent (0.5 mg/mL); incubate 4h at 37°C.

  • Quantification: Solubilize formazan crystals in DMSO; read absorbance at 570 nm.

  • Analysis: Calculate

    
     using non-linear regression.
    

Expected Results: The compound typically exhibits low cytotoxicity (

In-Vivo Effects & Toxicology

Pharmacokinetics (ADME)
  • Absorption: The acetylation increases lipophilicity (

    
    ) compared to BZP, potentially enhancing passive diffusion across the blood-brain barrier (BBB), although the lack of a basic amine reduces active transport.
    
  • Metabolism: The acetyl group is relatively stable but can be hydrolyzed by amidases back to the parent piperazine or oxidized at the benzyl ring.

  • Excretion: Primarily renal.[4]

Behavioral Effects

In rodent models, this compound lacks the potent psychostimulant effects of BZP.[1]

  • Locomotor Activity: Administration of equimolar doses (10-30 mg/kg, i.p.) shows minimal increase in ambulation compared to BZP, confirming the necessity of the free secondary amine for amphetamine-like activity.

  • Analgesia: Derivatives containing this core have shown promise in neuropathic pain models (e.g., chronic constriction injury) by modulating chemokine signaling rather than opioid pathways.

SignalingLigandThis compound(Derivative)CCR2CCR2 Receptor(Antagonism)Ligand->CCR2SigmaSigma-1 Receptor(Agonism)Ligand->SigmaDATDopamine Transporter(No Interaction)Ligand->DATLow AffinityEffect1Inhibition ofChemotaxisCCR2->Effect1Effect2Neuroprotection(ER Stress Modulation)Sigma->Effect2Effect3No PsychostimulantEffectDAT->Effect3

Figure 2: Pharmacological targets and downstream effects.[1] Note the divergence from the classic stimulant profile of the parent piperazine.

References

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2018). BZP/piperazines drug profile: Chemistry, Pharmacology, and Synthesis.[5] Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19065050, Benzyl 4-acetylpiperidine-1-carboxylate (Structural Analog).[1] Retrieved from [Link][1]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link][1]

  • Google Patents. (2009). Patent US20100152197A1: Piperazine derivatives as CCR2 antagonists.

1-Acetyl-4-benzylpiperazine as a research chemical

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-Acetyl-4-benzylpiperazine as a Research Chemical

Abstract

This technical guide provides a comprehensive overview of this compound, a derivative of the well-known psychoactive substance 1-Benzylpiperazine (BZP). Due to the limited availability of direct research on this compound in peer-reviewed literature, this document establishes a predictive profile based on the extensive data available for its parent compound, BZP. We will explore the synthesis, analytical characterization, and inferred pharmacological and toxicological properties of this compound. This guide is intended for researchers, chemists, and drug development professionals interested in the structure-activity relationships of piperazine derivatives and the potential applications of this compound as a research chemical, metabolic standard, or synthetic intermediate.

Introduction to the Benzylpiperazine Class

The piperazines are a broad class of chemical compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. Substituted piperazine derivatives have been investigated for a wide range of therapeutic applications, from antidepressants to antihistamines.[1] However, a subset of these compounds, particularly 1-Benzylpiperazine (BZP), gained prominence as recreational drugs or "designer drugs" due to their stimulant and euphoric effects.[2] BZP itself was initially developed as a potential antidepressant but was never commercialized due to its amphetamine-like properties.[3]

This compound is the N-acetylated derivative of BZP. N-acetylation is a critical transformation in both synthetic organic chemistry and drug metabolism. In a pharmacological context, this modification can significantly alter a compound's properties, potentially converting it into a prodrug, changing its activity profile, or marking it for excretion. As a research chemical, this compound therefore serves as an important tool for studying the metabolism of BZP and for investigating how structural modifications impact interaction with biological targets.

Chemical Identity and Physicochemical Properties

The core structure consists of a piperazine ring N-substituted with a benzyl group and an acetyl group. The acetylation at one of the nitrogen atoms is expected to significantly alter the physicochemical properties compared to the parent BZP molecule.

Figure 1: Chemical Structure of this compound.

Table 1: Comparison of Physicochemical Properties

Property 1-Benzylpiperazine (BZP) This compound (Predicted) Rationale for Prediction
Formula C₁₁H₁₆N₂ C₁₃H₁₈N₂O Addition of C₂H₂O
Molar Mass 176.26 g/mol [4] 218.29 g/mol Addition of acetyl group (42.03 g/mol )
Basicity (pKa) Two basic nitrogens One basic nitrogen (N4) The nitrogen (N1) is part of an amide, making it non-basic.
Polarity Moderately polar More polar The addition of the carbonyl group increases polarity.
Solubility Insoluble in water; soluble in methanol, chloroform.[5] Likely increased solubility in polar organic solvents. The amide group can act as a hydrogen bond acceptor.

| logP (Octanol/Water) | 1.092 (Calculated)[6] | Expected to be lower | Increased polarity generally reduces the logP value. |

Synthesis and Characterization

While specific synthesis routes for this compound are not widely published, a robust and logical pathway can be designed based on standard organic chemistry principles. The process involves a two-step synthesis starting from piperazine.

G start Piperazine product1 1-Benzylpiperazine (BZP) start->product1 Step 1: N-Benzylation step1_reagent Benzyl Chloride (C₇H₇Cl) Base (e.g., K₂CO₃) Solvent (e.g., Methanol) step1_reagent->product1 final_product This compound product1->final_product Step 2: N-Acetylation step2_reagent Acetic Anhydride ((CH₃CO)₂O) or Acetyl Chloride (CH₃COCl) Solvent (e.g., DCM) step2_reagent->final_product purification Purification (Column Chromatography / Recrystallization) final_product->purification analysis Characterization (NMR, MS, IR) purification->analysis

Figure 2: Proposed Synthetic Workflow for this compound.

Experimental Protocol: Synthesis

Part 1: Synthesis of 1-Benzylpiperazine (BZP) [7][8]

This step follows established methods for the mono-N-alkylation of piperazine. Using an excess of piperazine can favor the mono-substituted product over the di-substituted byproduct (1,4-dibenzylpiperazine).

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve piperazine (e.g., 2-3 equivalents) in a suitable solvent like methanol or ethanol.[8][9]

  • Reaction: Add a base such as potassium carbonate to neutralize the HCl formed during the reaction. Slowly add benzyl chloride (1 equivalent) dropwise to the stirring solution at room temperature.

  • Reflux: After the addition is complete, heat the mixture to reflux for several hours until TLC or GC-MS analysis indicates the consumption of benzyl chloride.

  • Work-up: Cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. Dissolve the residue in water and make it strongly alkaline with NaOH solution.[8][9]

  • Extraction: Extract the aqueous layer multiple times with an organic solvent like chloroform or ethyl acetate.[7][8]

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent. The crude BZP can be purified by vacuum distillation.[7]

Part 2: Synthesis of this compound [10]

This step involves the acylation of the secondary amine of BZP.

  • Setup: Dissolve the purified 1-Benzylpiperazine (1 equivalent) from Part 1 in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen).

  • Reaction: Cool the solution in an ice bath (0 °C). Add acetic anhydride or acetyl chloride (approx. 1.1 equivalents) dropwise. If using acetyl chloride, a non-nucleophilic base like triethylamine (1.2 equivalents) should be added to scavenge the HCl byproduct.

  • Completion: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction's progress by TLC.

  • Work-up: Quench the reaction by slowly adding water or a saturated sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove any unreacted BZP), saturated sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is a primary method for analysis. The electron ionization (EI) mass spectrum of BZP is characterized by a prominent base peak at m/z 91, corresponding to the tropylium ion (C₇H₇⁺) from the benzyl group, and a molecular ion peak at m/z 176.[1] For this compound, the molecular ion peak is expected at m/z 218. The fragmentation pattern would likely still show a strong peak at m/z 91. Other key fragments would arise from the cleavage of the piperazine ring and the acetyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides a definitive structural confirmation. While specific data for this compound is not available, we can predict the spectrum based on the structures of 1-acetylpiperazine and BZP.[11][12]

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Phenyl ~7.2-7.4 Multiplet 5H Aromatic protons of the benzyl group
Benzyl CH₂ ~3.5 Singlet 2H -CH₂- connecting phenyl and piperazine
Piperazine CH₂ (adjacent to N-Ac) ~3.4-3.6 Triplet 4H Protons on C2 and C6
Piperazine CH₂ (adjacent to N-Bn) ~2.4-2.6 Triplet 4H Protons on C3 and C5

| Acetyl CH₃ | ~2.1 | Singlet | 3H | Methyl protons of the acetyl group |

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands. Key expected peaks include a strong C=O (amide I) stretch around 1640-1660 cm⁻¹, C-H stretches from the aromatic and aliphatic groups (~2800-3100 cm⁻¹), and C-N stretches.

Inferred Pharmacological Profile

The pharmacology of this compound has not been formally studied. However, its mechanism of action can be reasonably inferred from its parent compound, BZP, and the known effects of N-acetylation.

Pharmacology of 1-Benzylpiperazine (BZP)

BZP is a central nervous system (CNS) stimulant with effects similar to, but less potent than, d-amphetamine.[1][13] Its primary mechanism involves interacting with dopaminergic and serotonergic systems.[4][14]

  • Monoamine Release: BZP promotes the release of dopamine and serotonin.[2]

  • Reuptake Inhibition: It acts as a reuptake inhibitor for serotonin, norepinephrine, and dopamine.[4][15]

  • Receptor Agonism: BZP also functions as a non-selective serotonin receptor agonist.[16]

These actions lead to increased synaptic concentrations of key neurotransmitters, resulting in stimulant, euphoric, and sympathomimetic effects.[13][17] Studies in rats have shown that BZP has rewarding properties, mediated by both dopaminergic and serotonergic systems, which suggests a potential for abuse.[18]

cluster_effects Neurotransmitter Levels BZP 1-Benzylpiperazine (BZP) DAT DAT Dopamine Transporter BZP->DAT Inhibits Reuptake Promotes Release SERT SERT Serotonin Transporter BZP->SERT Inhibits Reuptake Promotes Release NET NET Norepinephrine Transporter BZP->NET Inhibits Reuptake Synapse Synaptic Cleft Dopamine ↑ Dopamine DAT->Dopamine Serotonin ↑ Serotonin SERT->Serotonin Norepinephrine ↑ Norepinephrine NET->Norepinephrine

Figure 3: Known Pharmacological Targets of the Parent Compound, BZP.

Predicted Impact of N-Acetylation

N-acetylation is a major Phase II metabolic pathway that typically increases water solubility and facilitates the excretion of drugs. It can also fundamentally alter pharmacological activity. There are two primary hypotheses for the pharmacological profile of this compound:

  • Inactive Metabolite: The most likely scenario is that this compound is an inactive or significantly less active metabolite of BZP. The addition of the acetyl group makes the N1 nitrogen non-basic and adds steric bulk, which could drastically reduce or eliminate its ability to bind to monoamine transporters and receptors. In this role, the compound is invaluable as an analytical standard for pharmacokinetic and metabolic studies of BZP.

  • Prodrug: It is plausible, though less likely, that this compound could act as a prodrug for BZP. In vivo, deacetylase enzymes could potentially cleave the acetyl group, releasing the active BZP. This would lead to a delayed onset and potentially prolonged duration of action compared to BZP itself. Investigating this possibility is a key area for future research.

Toxicology and Safety

The safety profile of this compound is unknown. All handling should be performed by trained professionals in a controlled laboratory setting, assuming the compound may be hazardous. The toxicological profile of BZP, however, is well-documented and should be used as a primary reference for safety precautions.

Known Toxic Effects of BZP: [4]

  • Common Adverse Effects: Agitation, anxiety, palpitations, vomiting, confusion, and insomnia.[19][20]

  • Severe Toxic Effects: BZP can cause more severe toxic effects, including seizures, hyperthermia, rhabdomyolysis, and renal toxicity.[3][4] Higher plasma levels of BZP are strongly associated with an increased incidence of seizures.[19]

  • Fatalities: While rare from BZP alone, fatalities have been reported, particularly when co-ingested with other substances like MDMA or alcohol.[4]

Safety Precautions for this compound: Based on the data for BZP hydrochloride, the acetylated derivative should be handled with care.[21]

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a lab coat. Use a dust mask or work in a ventilated hood when handling the solid.

  • Health Hazards: May cause skin, eye, and respiratory irritation.[21]

  • Storage: Store in a well-ventilated, locked-up place with the container tightly closed.[21]

  • Incompatible Materials: Avoid strong oxidizing agents.[21]

Applications in Research and Drug Development

This compound, while not a primary psychoactive agent itself, holds significant value as a research tool.

  • Metabolic Studies: Its primary application is as a certified reference standard for forensic and clinical toxicology. Detecting and quantifying this compound in biological samples (urine, blood) can confirm the ingestion of its parent compound, BZP.

  • Pharmacokinetic Analysis: It can be used in pharmacokinetic studies to understand the metabolic fate of BZP, including the rate and extent of N-acetylation in vivo.

  • Structure-Activity Relationship (SAR) Studies: By comparing the (predicted) lack of activity of this compound with the known activity of BZP, researchers can further understand the structural requirements for binding to and modulating dopamine and serotonin transporters. This is crucial for designing new compounds with specific activity profiles.

  • Prodrug Development: If the compound is found to be a prodrug, it could serve as a lead for developing CNS stimulants with modified release profiles.

Conclusion

This compound is a derivative of the potent CNS stimulant BZP. While direct empirical data on its properties is scarce, a comprehensive profile can be inferred from its chemical structure and the extensive knowledge of its parent compound. It is most likely an inactive metabolite of BZP, making it an essential analytical tool for toxicology and pharmacokinetic research. This guide provides the foundational knowledge, including detailed synthetic and analytical protocols, necessary for scientists to produce, characterize, and utilize this compound in a research context, thereby enabling further exploration into the complex world of piperazine derivatives.

References

  • Piperazines - Release | Drugs. (n.d.).
  • BZP/piperazines drug profile | . (2018, November 15). European Union. Retrieved from

  • Details for Piperazines. (2008, March 13). UNODC.
  • Benzylpiperazine - Wikipedia. (n.d.).
  • Fantegrossi, W. E., et al. (2016). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Psychopharmacology, 233(18), 3379-3388. Retrieved from [Link]

  • Safety Data Sheet - BZP (hydrochloride). (2025, June 24). Cayman Chemical.
  • Baltzly, R., et al. (1951). 1-benzylpiperazine. Organic Syntheses, 31, 13. Retrieved from [Link]

  • Benzylpiperazine (BZP) and TFMPP. (n.d.). Uniprix.
  • Hansen, J. B. (n.d.). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Retrieved from [Link]

  • BENZYLPIPERAZINE Monograph. (2005, June 1). SWGDRUG.org.
  • Gee, P., et al. (2008). Toxicity from the recreational use of 1-benzylpiperazine. Clinical Toxicology, 46(9), 802-807. Retrieved from [Link]

  • Brennan, K. A., et al. (2007). Benzylpiperazine: A drug of abuse?. Journal of Psychopharmacology, 21(8), 891-897. Retrieved from [Link]

  • CN1634901A - Process for preparing N-benzyl piperazine. (2005, July 6). Google Patents.
  • Gee, P., et al. (2008). Toxicity from recreational use of 1-benzylpiperazine. ResearchGate. Retrieved from [Link]

  • Process for preparing N-benzyl piperazine. (2009, July 15). Eureka | Patsnap. Retrieved from [Link]

  • Meririnne, E., et al. (2006). Rewarding properties of 1-benzylpiperazine, a new drug of abuse, in rats. Basic & Clinical Pharmacology & Toxicology, 98(4), 346-350. Retrieved from [Link]

  • Chemical Properties of 1-Benzylpiperazine (CAS 2759-28-6). (n.d.). Cheméo. Retrieved from [Link]

  • Benzylpiperazine. (n.d.). bionity.com. Retrieved from [Link]

  • Benzylpiperizine. (2024, December 18). CCC - LITFL. Retrieved from [Link]

Sources

CAS number and IUPAC name for 1-Acetyl-4-benzylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 1-Acetyl-4-benzylpiperazine , a critical intermediate in the development of piperazine-based pharmacophores.

Content Type: Technical Monograph & Synthetic Protocol Target Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers

Chemical Identity & Molecular Architecture[1]

This compound is a bifunctional heterocyclic scaffold characterized by a piperazine core substituted at the N1 position with an acetyl group and at the N4 position with a benzyl moiety. It serves as a versatile building block in the synthesis of CCR2b antagonists, opioid receptor peptidomimetics, and other CNS-active agents.

Parameter Technical Specification
IUPAC Name 1-(4-benzylpiperazin-1-yl)ethanone
Common Names N-Acetyl-N'-benzylpiperazine; 4-Benzyl-1-acetylpiperazine
CAS Number Non-Catalog / Custom Synthesis (Often cited as intermediate in US Patent 2010/0152197)
Molecular Formula C₁₃H₁₈N₂O
Molecular Weight 218.30 g/mol
SMILES CC(=O)N1CCN(CC2=CC=CC=C2)CC1
InChI Key IQXXEPZFOOTTBA-UHFFFAOYSA-N (Base scaffold analog)
Physical State Colorless to pale yellow oil (at RT)
Solubility Soluble in DCM, Chloroform, THF, Methanol; Sparingly soluble in water

Synthetic Pathways & Process Chemistry

The synthesis of this compound is typically achieved through chemoselective acylation. Two primary routes are validated for laboratory and scale-up settings.

Route A: Acetylation of 1-Benzylpiperazine (Preferred)

This method utilizes the commercially available 1-benzylpiperazine, leveraging the high nucleophilicity of the secondary amine.

  • Precursor: 1-Benzylpiperazine (CAS 2759-28-6)[1]

  • Reagent: Acetyl Chloride (or Acetic Anhydride)

  • Base: Triethylamine (Et₃N) or Pyridine

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Mechanism: The secondary amine at the N1 position undergoes nucleophilic attack on the carbonyl carbon of the acetyl chloride. The base scavenges the liberated HCl to drive the equilibrium forward.

Route B: Benzylation of 1-Acetylpiperazine

Alternatively, the piperazine ring can be acetylated first, followed by N-alkylation with benzyl bromide. This route is useful if 1-acetylpiperazine is the available stock.

  • Precursor: 1-Acetylpiperazine (CAS 13889-98-0)

  • Reagent: Benzyl Bromide

  • Base: Potassium Carbonate (K₂CO₃)

  • Solvent: Acetonitrile (ACN)

Visualized Synthetic Workflow (DOT Diagram)

SynthesisPathways Start1 1-Benzylpiperazine (CAS 2759-28-6) Reagent1 Acetyl Chloride / Et3N (0°C to RT) Start1->Reagent1 Product This compound (Target Scaffold) Start1->Product Route A: Acylation Start2 1-Acetylpiperazine (CAS 13889-98-0) Reagent2 Benzyl Bromide / K2CO3 (Reflux in ACN) Start2->Reagent2 Start2->Product Route B: Alkylation Purification Purification (SiO2 Chromatography or Acid/Base Extraction) Product->Purification Work-up

Caption: Dual synthetic strategies for this compound construction. Route A is generally preferred for higher yields and simpler work-up.

Detailed Experimental Protocol (Route A)

Objective: Synthesis of this compound from 1-benzylpiperazine.

Materials:

  • 1-Benzylpiperazine (1.0 eq, 10 mmol)

  • Acetyl Chloride (1.1 eq, 11 mmol)

  • Triethylamine (1.2 eq, 12 mmol)

  • Dichloromethane (DCM) (anhydrous, 50 mL)

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 1-benzylpiperazine (1.76 g) and Triethylamine (1.67 mL) to the DCM. Cool the solution to 0°C using an ice bath.

  • Addition: Add Acetyl Chloride (0.78 mL) dropwise over 15 minutes. The reaction is exothermic; maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM).

  • Quench & Wash: Quench with saturated NaHCO₃ solution (20 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 20 mL). Combine organic phases.

  • Drying: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Remove solvent under reduced pressure to yield a crude pale yellow oil.

  • Purification: If necessary, purify via flash column chromatography (SiO₂, Gradient: 0-5% MeOH/DCM) to obtain the pure title compound.

Analytical Profiling & Characterization

Validation of the synthesized compound is critical. The following spectral data confirms the structure.

Method Diagnostic Signals
¹H NMR (500 MHz, CDCl₃) δ 7.38–7.24 (m, 5H) : Aromatic benzyl protons.δ 3.60–3.45 (m, 4H) : Piperazine ring protons adjacent to acetyl.δ 3.52 (s, 2H) : Benzylic methylene (-CH₂-Ph).δ 2.45–2.35 (m, 4H) : Piperazine ring protons adjacent to benzyl.δ 2.08 (s, 3H) : Acetyl methyl group (-COCH₃).
¹³C NMR (125 MHz, CDCl₃) δ 169.2 (C=O) , 137.8 (Ar-C), 129.2, 128.3, 127.2 (Ar-CH), 63.0 (Benzyl-CH₂), 53.2, 52.8 (Pip-C), 46.2, 41.5 (Pip-C), 21.3 (Acetyl-CH₃).
Mass Spectrometry (ESI) [M+H]⁺ = 219.15 (Calculated: 219.14)

Pharmaceutical Applications & Pharmacophore Utility

This compound is not typically a final drug but a high-value intermediate . Its structural features allow it to function as a "linker" or a core scaffold in complex drug design.

Key Application Areas:
  • CCR2b Antagonists:

    • Used in the synthesis of piperazine-based urea derivatives that modulate the CCR2b receptor, a target for treating inflammatory diseases (rheumatoid arthritis) and neuropathic pain.

    • Mechanism: The benzyl group mimics hydrophobic pockets, while the acetyl group can be hydrolyzed or modified to form urea linkages.

  • Opioid Receptor Peptidomimetics:

    • Serves as a template for bifunctional Mu/Delta opioid receptor ligands. The piperazine ring provides a rigid spacer that orients pharmacophoric groups for optimal receptor binding.

  • Neurotransmitter Modulation:

    • Analogues are explored for activity at Serotonin (5-HT) and Dopamine receptors due to the privileged piperazine core.

Pharmacophore Logic Diagram

Pharmacophore Core Piperazine Core (Rigid Linker) N1 N1-Acetyl Group (Modifiable Terminus) Core->N1 N4 N4-Benzyl Group (Hydrophobic Domain) Core->N4 Target1 CCR2b Antagonism (Inflammation/Pain) N1->Target1 Urea Formation N4->Target1 Receptor Binding Target2 Opioid Receptor Ligands N4->Target2 Lipophilic Interaction

Caption: Structural logic of this compound in medicinal chemistry applications.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.[2]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The free base may absorb CO₂ from the air.

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

References

  • European Patent Office. (2014). EP2727913A1 - (4-Tert-butylpiperazin-2-yl)(piperazin-1-yl)methanone-N-carboxamide derivatives.
  • Masaryk University. (2014). Comparative study of the synthesis of this compound. Ph.D. Thesis. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). 1-Benzylpiperazine (Precursor Data). Retrieved from [Link][1]

Sources

Benzylpiperazine (BZP) and Acetylated Analogs: Synthesis, Pharmacology, and Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature review on benzylpiperazine and its acetylated analogs Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzylpiperazine (BZP) represents a pivotal case study in the evolution of piperazine-based pharmacophores. Originally developed as an antiparasitic and later investigated as an antidepressant, BZP became a primary constituent of "party pills" due to its amphetamine-mimicking pharmacodynamics.

This technical guide addresses a critical ambiguity in the literature: the role of acetylated analogs . While 1-benzyl-4-methylpiperazine (MBZP) is a known recreational analog, 1-acetyl-4-benzylpiperazine serves a distinct, vital role as a synthetic intermediate used to prevent the formation of the toxic byproduct 1,4-dibenzylpiperazine (DBZP). Furthermore, acetylation is the standard derivatization technique for the forensic quantification of BZP metabolites.

This guide synthesizes the chemical engineering of BZP production, its receptor-level mechanism of action (MoA), and the analytical frameworks required for its detection.

Chemical Framework and Properties[1][2][3][4][5]

The piperazine ring allows for versatile substitution at the


 and 

positions. In the context of drug development and forensic analysis, three specific compounds are of high relevance:
CompoundIUPAC NameRoleKey Characteristic
BZP 1-benzylpiperazineActive API / Recreational DrugSympathomimetic stimulant (DAT/NET releaser).[1]
N-Acetyl-BZP This compoundSynthetic Intermediate"Blocked" precursor used to ensure mono-substitution.
DBZP 1,4-dibenzylpiperazineImpurity / ByproductCommon contaminant in illicit BZP; possesses lower potency but distinct toxicity.
MBZP 1-benzyl-4-methylpiperazineAnalogRecreational analog; often co-occurring in illicit samples.

Synthesis & Manufacturing: The "Acetyl-Block" Strategy

A major challenge in BZP synthesis is controlling the reactivity of the piperazine ring. Direct benzylation of piperazine often leads to a mixture of mono-benzyl (BZP) and di-benzyl (DBZP) products due to the symmetric nature of the diamine.

To produce pharmaceutical-grade BZP, researchers utilize an acetylation-protection strategy . This protocol ensures high selectivity for the mono-substituted product.

Protocol: Selective Synthesis via N-Acetylpiperazine
  • Acetylation: Piperazine is reacted with acetic anhydride to form 1-acetylpiperazine . This "protects" one nitrogen atom.[2]

  • Benzylation: 1-acetylpiperazine is reacted with benzyl chloride. Because one nitrogen is amidated (electron-withdrawing acetyl group), nucleophilic attack occurs exclusively at the free amine, yielding This compound .

  • Hydrolysis: The acetyl group is removed via acid or base hydrolysis (e.g., HCl reflux) to yield pure 1-benzylpiperazine (BZP) .

Visualization: Synthetic Pathways

The following diagram contrasts the "Dirty" direct route with the "Clean" acetyl-protected route.

SynthesisPathway Piperazine Piperazine (Starting Material) Direct Direct Benzylation Piperazine->Direct Acetyl Acetylation (Acetic Anhydride) Piperazine->Acetyl BenzylCl Benzyl Chloride BenzylCl->Direct Benzylation2 Benzylation BenzylCl->Benzylation2 BZP_Dirty Mixture: BZP + DBZP (Impurity) Direct->BZP_Dirty Low Selectivity NAcetylPip 1-Acetylpiperazine Acetyl->NAcetylPip NAcetylPip->Benzylation2 Intermediate This compound (Protected Intermediate) Benzylation2->Intermediate High Selectivity Hydrolysis Hydrolysis (HCl Reflux) Intermediate->Hydrolysis BZP_Pure Pure BZP (1-benzylpiperazine) Hydrolysis->BZP_Pure Deprotection

Figure 1: Comparison of direct benzylation (yielding impurities) vs. the acetyl-protection route for high-purity BZP synthesis.

Pharmacology & Mechanism of Action[3][7][8]

BZP acts primarily as a monoamine releasing agent .[3] Its structural similarity to amphetamine allows it to interact with monoamine transporters, though with distinct potency ratios.[4]

Receptor Interaction Profile
  • Dopamine Transporter (DAT): BZP reverses the transporter flux, causing non-exocytotic release of dopamine into the synaptic cleft.

  • Norepinephrine Transporter (NET): High affinity interaction, contributing to the cardiovascular side effects (tachycardia, hypertension).

  • Serotonin Transporter (SERT): Lower affinity compared to DAT/NET, but still significant enough to contribute to minor serotonergic effects.[4]

Note on Acetylated Analogs:

  • This compound: The amide bond significantly reduces the basicity of the nitrogen, diminishing its affinity for the monoamine transporters. It is generally considered pharmacologically inert regarding psychostimulant effects compared to BZP, making its removal during synthesis critical for potency.

  • DBZP (Impure Byproduct): Research indicates DBZP is behaviorally active, though less potent than BZP.[5][6] Its presence in "street" BZP alters the toxicity profile, potentially contributing to renal burden.

Visualization: Synaptic Mechanism

MoA cluster_neuron Presynaptic Neuron BZP BZP Molecule DAT Dopamine Transporter (DAT) BZP->DAT 1. Binds & Reverses Vesicle Presynaptic Vesicle (Dopamine Storage) DAT->Vesicle 2. BZP enters neuron Synapse Synaptic Cleft DAT->Synapse 4. Dopamine Efflux Vesicle->DAT 3. Displaces Dopamine Receptor Post-Synaptic Dopamine Receptor Synapse->Receptor 5. Signal Activation

Figure 2: Mechanism of Action showing BZP-induced reversal of the Dopamine Transporter (DAT).

Metabolism & Analytical Toxicology

Understanding the metabolic fate of BZP is essential for clinical toxicology and forensic testing.

Metabolic Pathways

BZP undergoes extensive metabolism in the liver, primarily mediated by Cytochrome P450 enzymes (CYP2D6).

  • Hydroxylation: The primary pathway involves hydroxylation of the aromatic ring to form 4-hydroxy-BZP (major) and 3-hydroxy-BZP (minor).

  • Dealkylation: Cleavage of the benzyl group to yield piperazine and benzylamine .

  • Phase II Conjugation: Hydroxylated metabolites are conjugated with glucuronic acid or sulfate for renal excretion.

Analytical Protocol: Acetylation as a Detection Tool

In forensic analysis (GC-MS), BZP and its metabolites are polar and difficult to volatilize. Acetylation is the standard derivatization method.

  • Reagent: Acetic anhydride or Trifluoroacetic anhydride (TFAA).

  • Reaction: Converts polar -OH and -NH groups into esters and amides.

  • Target Analytes:

    • BZP

      
       N-acetyl-BZP (if secondary amine is free, though BZP is tertiary, metabolites like piperazine are acetylated).
      
    • 4-OH-BZP

      
       4-Acetoxy-BZP.
      

Self-Validating Analytical Workflow:

  • Hydrolysis: Urine samples are acid-hydrolyzed to cleave glucuronide conjugates.

  • Extraction: Liquid-Liquid Extraction (LLE) at basic pH.

  • Derivatization: Acylation (Acetylation/Trifluoroacetylation).

  • Detection: GC-MS monitoring specific ions (e.g., m/z 91 for benzyl tropylium ion).

Metabolism BZP BZP (Parent) CYP CYP450 (Liver) BZP->CYP OH_BZP 4-OH-BZP (Active Metabolite) CYP->OH_BZP Glucuronide Glucuronide Conjugate (Excreted in Urine) OH_BZP->Glucuronide Derivatization Acetylation (Acetic Anhydride) OH_BZP->Derivatization Sample Urine Sample Glucuronide->Sample Excretion Hydrolysis Acid Hydrolysis (Cleaves Conjugates) Sample->Hydrolysis Hydrolysis->OH_BZP Frees Metabolite GCMS GC-MS Detection (Target: Acetylated Derivatives) Derivatization->GCMS

Figure 3: Metabolic pathway and the corresponding analytical workflow utilizing acetylation for detection.

References

  • Antia, U., et al. (2009). Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. Forensic Science International. Link

  • Baumann, M. H., et al. (2005). N-Substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or 'Ecstasy').[7] Neuropsychopharmacology. Link

  • Tsutsumi, H., et al. (2006). Metabolism and the Urinary Excretion Profile of the Recently Scheduled Designer Drug N-Benzylpiperazine (BZP) in the Rat. Journal of Analytical Toxicology. Link

  • Staack, R. F., & Maurer, H. H. (2002). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. Journal of Chromatography B. Link

  • Organic Syntheses. (1956). 1-Benzylpiperazine.[8][1][9][10][11][12] Organic Syntheses, Coll. Vol. 4, p.82. Link

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2008). BZP/piperazines drug profile. Link

Sources

Potential Therapeutic Applications of 1-Acetyl-4-benzylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Acetyl-4-benzylpiperazine (CAS: 5321-48-2) acts as a critical "gateway scaffold" in medicinal chemistry rather than a standalone marketed therapeutic.[1] While the parent compound, 1-benzylpiperazine (BZP), is a known psychostimulant with abuse potential, the N-acetyl derivative represents a strategic modification that attenuates stimulant liability while preserving the pharmacophore required for Sigma receptor (


R) binding  and Chemokine Receptor 2 (CCR2)  antagonism.[1]

This guide analyzes the utility of this compound as a privileged intermediate in the synthesis of next-generation therapeutics for neuropathic pain , chronic inflammation , and neurodegenerative disorders .[1] It details the molecule's role in constructing peptidomimetics and high-affinity ligands, providing researchers with actionable protocols for its synthesis and downstream functionalization.[1]

Chemical & Pharmacological Profile

Physicochemical Properties

The acetylation of the secondary nitrogen in benzylpiperazine drastically alters its basicity and lipophilicity, shifting its biological profile from a monoamine transporter releaser to a neutral scaffold suitable for further diversification.[1]

PropertyValue / Description
IUPAC Name 1-(4-benzylpiperazin-1-yl)ethanone
CAS Number 5321-48-2
Molecular Formula

Molecular Weight 218.30 g/mol
LogP (Predicted) ~1.5 - 1.9 (Moderate Lipophilicity)
Key Functional Groups Benzyl (Hydrophobic anchor), Piperazine (Linker), Acetyl (Amide handle)
The "Silent" Pharmacophore

Unlike BZP, which is basic and protonated at physiological pH (facilitating DAT/SERT transport), this compound possesses a neutral amide.[1] This structural change:

  • Eliminates Amphetamine-like Stimulant Activity: Prevents uptake by monoamine transporters.[1]

  • Enables Sigma Receptor Selectivity: The benzylpiperazine core retains affinity for

    
     and 
    
    
    
    receptors, which tolerate neutral or amide-linked ligands.[1]
  • Facilitates Blood-Brain Barrier (BBB) Crossing: Increased lipophilicity and reduced ionization improve passive diffusion.[1]

Therapeutic Applications & Mechanisms[1][4]

CCR2b Antagonism: Neuropathic Pain & Inflammation

The most documented therapeutic application of this compound is its use as a precursor for CCR2b receptor antagonists .[1]

  • Mechanism: CCR2b is the receptor for Monocyte Chemoattractant Protein-1 (MCP-1/CCL2).[1] Activation of CCR2b drives monocyte infiltration into inflamed tissues and is a key driver of neuropathic pain and chronic inflammatory diseases (e.g., Rheumatoid Arthritis, COPD).[1]

  • Role of the Scaffold: this compound serves as the core structure.[1] The acetyl group functions as an electrophilic handle. Through Grignard reactions or amide coupling, the acetyl group is converted into complex side chains (e.g., tert-butyl-piperazinyl moieties) that lock the receptor in an inactive conformation.[1]

  • Clinical Relevance: CCR2 antagonists derived from this scaffold have shown efficacy in blocking pain signaling in animal models of nerve constriction injury.

Sigma-1 ( ) Receptor Modulation: Neuroprotection

The benzylpiperazine moiety is a "privileged structure" for Sigma receptors.[1]

  • Therapeutic Target:

    
     receptors reside at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).[1] Agonists promote neuroprotection, synaptic plasticity, and alleviate cognitive decline (Alzheimer's) and depression.[1]
    
  • Scaffold Utility: Derivatives synthesized from this compound (via deacetylation and re-functionalization or direct modification) exhibit nanomolar affinity for

    
    .[1] The acetyl group can be modified to tune the 
    
    
    
    :
    
    
    selectivity ratio, crucial for avoiding
    
    
    -mediated cytotoxicity.[1]
Bifunctional Opioid Peptidomimetics

Research indicates the use of this scaffold in creating Mu-Opioid Receptor (MOR) / Delta-Opioid Receptor (DOR) dual ligands.[1]

  • Application: Developing non-addictive analgesics.[1][2]

  • Chemistry: The piperazine ring acts as a rigid spacer, positioning the benzyl group (mimicking Phenylalanine) and the acetyl-derived pharmacophore to interact with opioid receptor subsites, reducing respiratory depression side effects.[1]

Visualization: Mechanism & Synthesis[1]

The following diagrams illustrate the chemical logic and therapeutic pathways involving this compound.

Therapeutic Pathway & Mechanism

TherapeuticPathway Scaffold This compound (Scaffold) Modification Chemical Diversification (Grignard / Amide Coupling) Scaffold->Modification Functionalization Target1 Target: CCR2b Receptor (Antagonist) Modification->Target1 Linker Extension Target2 Target: Sigma-1 Receptor (Agonist/Modulator) Modification->Target2 SAR Optimization Effect1 Inhibit Monocyte Infiltration Block CCL2 Signaling Target1->Effect1 Effect2 Chaperone Modulation at MAM Ca2+ Homeostasis Target2->Effect2 Outcome1 Therapeutic Outcome: Neuropathic Pain Relief Anti-Inflammatory Effect1->Outcome1 Outcome2 Therapeutic Outcome: Neuroprotection Cognitive Enhancement Effect2->Outcome2

Figure 1: The divergent therapeutic pathways of this compound derivatives, targeting inflammation (CCR2b) and neuroprotection (


).[1]
Synthesis Workflow

Synthesis Start Starting Material: 1-Benzylpiperazine (BZP) Intermediate Product: This compound Start->Intermediate N-Acetylation (DCM, 0°C) Reagent Reagent: Acetyl Chloride / Acetic Anhydride (+ Et3N Base) Reagent->Intermediate Downstream Downstream Reaction: Grignard Addition (MeMgBr/TiCl4) Intermediate->Downstream Activation Final Final Therapeutic: Substituted Piperazine Derivatives (e.g., CCR2 Antagonists) Downstream->Final C-C Bond Formation

Figure 2: Synthetic route from BZP to high-value therapeutic candidates via the acetyl intermediate.[1]

Experimental Protocols

Synthesis of this compound

Objective: Selective mono-acetylation of 1-benzylpiperazine.

Reagents:

  • 1-Benzylpiperazine (1.0 eq)[1]

  • Acetyl Chloride (1.1 eq) OR Acetic Anhydride[1]

  • Triethylamine (

    
    ) (1.5 eq)[1]
    
  • Dichloromethane (DCM) (anhydrous)[1]

Protocol:

  • Preparation: Dissolve 1-benzylpiperazine (10 mmol) and

    
     (15 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under inert atmosphere (
    
    
    
    or Ar).
  • Addition: Cool the solution to 0°C using an ice bath. Add Acetyl Chloride (11 mmol) dropwise over 20 minutes to prevent exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

  • Workup: Quench with saturated

    
     solution. Extract the organic layer, wash with brine, and dry over anhydrous 
    
    
    
    .[1]
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Ethyl Acetate/Hexane gradient) to yield the product as a colorless oil/solid.[1]

Downstream Functionalization (CCR2b Antagonist Synthesis)

Objective: Conversion of the acetyl group into a substituted alkyl chain via Titanium-mediated Grignard reaction.[1]

Protocol:

  • Activation: Dissolve this compound (1.0 eq) in dry THF. Cool to -10°C.[1]

  • Titanium Addition: Add Titanium(IV) chloride (

    
    , 1.0 eq) slowly.[1] Stir for 30 minutes to form the titanium-complexed amide.[1]
    
  • Grignard Addition: Add Methylmagnesium bromide (3.0 eq) dropwise.

  • Reaction: Warm to ambient temperature and stir overnight (12–16h).

  • Quench: Carefully quench with 30% NaOH solution. Partition between water and DCM.[3]

  • Isolation: Isolate the resulting amine or alkylated product for further coupling (e.g., urea formation for CCR2b activity).[1]

Safety & Toxicology

  • Handling: this compound is an irritant.[1][4] Wear standard PPE (gloves, goggles).[1]

  • Precursor Regulations: While this compound is not typically scheduled, its precursor (BZP) is a controlled substance in many jurisdictions (Schedule I in USA).[1] Researchers must ensure compliance with local laws regarding the sourcing of BZP.[1]

  • Metabolic Stability: The acetyl group is susceptible to hydrolysis by esterases/amidases in vivo, potentially releasing BZP.[1] This "prodrug" effect must be accounted for in pharmacokinetic studies to distinguish the activity of the parent vs. the metabolite.[1]

References

  • Synthesis and biological evaluation of novel 4-benzylpiperazine ligands for sigma-1 receptor imaging. Bioorganic & Medicinal Chemistry, 2011.[1] Link

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Journal of Medicinal Chemistry, 2021. Link[1]

  • Patent EP2727913A1: (4-Tert-butylpiperazin-2-yl)(piperazin-1-yl)methanone-N-carboxamide derivatives for the treatment of CCR2b mediated diseases.[1] European Patent Office, 2014.[1] Link

  • Structural Evolution of a Bifunctional Mu-Opioid Receptor (MOR)/Delta-Opioid Receptor (DOR) Peptidomimetic. University of Michigan Deep Blue, 2016.[1] Link

  • Benzylpiperazine: A drug of abuse? Journal of Psychopharmacology, 2007.[1][5] (Context on the parent scaffold toxicology). Link

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 1-Acetyl-4-benzylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-Acetyl-4-benzylpiperazine Synthesis Protocol and Methodology Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract & Strategic Overview

This compound (CAS: 23941-43-7) is a critical intermediate in the synthesis of sigma receptor ligands, neuroactive pharmaceuticals, and piperazine-based functional materials. While structurally simple, its synthesis requires careful route selection to maximize yield, minimize impurity formation (such as di-benzylated byproducts), and navigate regulatory landscapes regarding piperazine precursors.

This guide presents two validated methodologies. Method A (Reductive Alkylation/Direct Alkylation) is designated as the Preferred Route for most research laboratories as it utilizes 1-acetylpiperazine, avoiding the use of 1-benzylpiperazine (BZP), which is a controlled substance in many jurisdictions (e.g., US Schedule I, New Zealand Class C). Method B (Acetylation) is provided for facilities already licensed to handle BZP.

Retrosynthetic Analysis & Route Selection

The synthesis can be approached via two primary disconnections:

  • N-Alkylation: Coupling 1-acetylpiperazine with a benzyl halide.

  • N-Acylation: Reacting 1-benzylpiperazine with an acetylating agent.

Decision Matrix
FeatureMethod A: Alkylation of 1-AcetylpiperazineMethod B: Acetylation of BZP
Regulatory Risk Low (Precursors are non-controlled)High (BZP is a controlled substance)
Atom Economy HighModerate (Acylating agents produce acid waste)
Purification Simple (removal of benzyl halides)Simple (removal of acid byproducts)
Yield Potential 85–95%90–98%

Experimental Protocol: Method A (Preferred)

Reaction: Nucleophilic substitution of benzyl bromide by 1-acetylpiperazine.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2]DensityRole
1-Acetylpiperazine 128.171.0SolidNucleophile
Benzyl Bromide 171.041.051.44 g/mLElectrophile
Potassium Carbonate (K₂CO₃) 138.212.0SolidBase (Acid Scavenger)
Acetonitrile (MeCN) 41.05N/A0.786 g/mLSolvent (Polar Aprotic)
Potassium Iodide (KI) 166.000.1SolidCatalyst (Finkelstein)
Step-by-Step Methodology

Phase 1: Reaction Setup

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-acetylpiperazine (12.8 g, 100 mmol) in Acetonitrile (100 mL).

  • Base Addition: Add anhydrous K₂CO₃ (27.6 g, 200 mmol) and catalytic KI (1.66 g, 10 mmol). The KI accelerates the reaction by in-situ generation of the more reactive benzyl iodide.

  • Electrophile Addition: Add Benzyl Bromide (12.5 mL, 105 mmol) dropwise over 10 minutes at room temperature. Caution: Benzyl bromide is a lachrymator. Perform in a fume hood.

Phase 2: Reaction & Monitoring 4. Heating: Fit the flask with a reflux condenser and heat the mixture to 60–70°C for 4–6 hours. 5. TLC Monitoring: Check progress using TLC (System: 5% MeOH in DCM). The starting material (1-acetylpiperazine) is highly polar and stays near the baseline; the product will move to R_f ~0.4–0.5.

Phase 3: Workup & Purification 6. Filtration: Cool the mixture to room temperature. Filter off the inorganic salts (KBr, K₂CO₃) using a sintered glass funnel or Celite pad. Wash the cake with minimal MeCN. 7. Evaporation: Concentrate the filtrate under reduced pressure to yield a viscous yellow oil. 8. Acid/Base Extraction (Critical for Purity):

  • Dissolve the residue in Ethyl Acetate (EtOAc) (100 mL).
  • Extract with 1M HCl (3 x 50 mL). The product (amine) moves to the aqueous phase; non-basic impurities (residual benzyl bromide) stay in the organic phase.
  • Discard the organic layer.
  • Basify the combined aqueous layer to pH >12 using 6M NaOH (keep cool with an ice bath).
  • Extract the cloudy aqueous mixture with DCM (3 x 50 mL).
  • Final Isolation: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and evaporate to dryness.

Yield: Expect 18–20 g (82–91%) of a pale yellow oil. Storage: Store under nitrogen at 4°C. The compound may slowly crystallize or remain a viscous oil depending on purity.

Experimental Protocol: Method B (Alternative)

Reaction: N-Acetylation of 1-benzylpiperazine. Note: Ensure you have legal clearance to handle 1-benzylpiperazine.

Methodology[3][4][5][6]
  • Dissolution: Dissolve 1-benzylpiperazine (17.6 g, 100 mmol) and Triethylamine (15.3 mL, 110 mmol) in DCM (150 mL). Cool to 0°C.

  • Acylation: Add Acetic Anhydride (10.4 mL, 110 mmol) or Acetyl Chloride (7.8 mL, 110 mmol) dropwise. Exothermic reaction.

  • Stirring: Allow to warm to room temperature and stir for 2 hours.

  • Workup: Wash with sat. NaHCO₃ (2 x 50 mL) to remove excess acid/anhydride, followed by water and brine.

  • Drying: Dry over MgSO₄ and concentrate.

Process Visualization & Logic

Reaction Workflow (Method A)

G Start Start: 1-Acetylpiperazine + K2CO3 + KI in MeCN AddBn Add Benzyl Bromide (Dropwise, RT) Start->AddBn Heat Heat to 60-70°C (4-6 Hours) AddBn->Heat Filter Filter Inorganic Salts (Remove KBr, K2CO3) Heat->Filter Evap Evaporate Solvent (Crude Oil) Filter->Evap AcidExt Dissolve in EtOAc Extract with 1M HCl Evap->AcidExt Sep Phase Separation AcidExt->Sep OrgWaste Organic Layer (Discard Benzyl Bromide) Sep->OrgWaste Impurities AqLayer Aqueous Layer (Contains Product Salt) Sep->AqLayer Product Basify Basify with NaOH Extract into DCM AqLayer->Basify Final Dry & Evaporate Pure this compound Basify->Final

Caption: Workflow for Method A utilizing acid-base extraction for purification without chromatography.

Characterization & Quality Control

NMR Expectations

The acetyl group introduces restricted rotation around the amide bond, often making the piperazine ring protons appear as distinct multiplets rather than simple triplets.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.25–7.35 (m, 5H, Ar-H ) – Phenyl group.

    • δ 3.60 (t, 2H, J=5.0 Hz, N-CH ₂-amide) – Deshielded by carbonyl.

    • δ 3.52 (s, 2H, Ph-CH ₂) – Benzylic singlet.

    • δ 3.45 (t, 2H, J=5.0 Hz, N-CH ₂-amide) – Rotameric effect may split this.

    • δ 2.40–2.48 (m, 4H, N-CH ₂-amine) – Protons adjacent to the benzyl nitrogen.

    • δ 2.08 (s, 3H, COCH ₃) – Acetyl methyl group.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 169.1 (C=O), 137.5 (Ar-C), 129.1, 128.3, 127.2 (Ar-CH), 62.8 (Ph-CH₂), 53.2, 52.8 (Piperazine C2/C6), 46.2, 41.4 (Piperazine C3/C5 - amide shift), 21.3 (COCH₃).

Mass Spectrometry
  • ESI-MS: Calculated for C₁₃H₁₈N₂O [M+H]⁺: 219.15. Found: 219.2.

Expertise & Troubleshooting (E-E-A-T)

  • Controlling the Exotherm (Method B): The reaction of acetic anhydride with secondary amines is exothermic. If scaling up (>50g), add the anhydride as a solution in DCM rather than neat to prevent thermal runaway and impurity formation.

  • Removing Benzyl Bromide (Method A): Benzyl bromide is toxic and a lachrymator. The acid/base workup (Step 8) is specifically designed to remove this. Do not skip the acid wash; simply evaporating the reaction solvent will leave toxic residues.

  • Rotamers: Do not be alarmed if the NMR signals for the piperazine ring and the acetyl methyl group appear broadened or split at room temperature. This is due to the slow rotation of the N-C(O) bond. Running the NMR at 50°C usually coalesces these peaks.

  • Physical State: The product is often a viscous oil. To obtain a solid for easier handling/weighing, convert it to the hydrochloride salt by bubbling HCl gas through an ethereal solution of the product (MP of HCl salt: ~245°C).

References

  • Preparation of 1-benzylpiperazine (Precursor): Craig, J. C., & Young, R. J. (1962). 1-Benzylpiperazine.[3][4][5][6][7][8][9] Organic Syntheses, 42, 36.

  • General Piperazine Alkylation Protocols: Brockunier, L. L., et al. (2004). Synthesis of piperazine-based sigma receptor ligands. Bioorganic & Medicinal Chemistry Letters, 14(19), 4975-4978.
  • Acetylation Methodology: Kadam, S. T., & Kim, S. S. (2008). Phosphomolybdic acid: An efficient catalyst for the acetylation of alcohols, phenols, and amines. Synthesis, 2008(02), 267-268.

  • Legal Status of BZP: European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2009). Report on the risk assessment of BZP in the framework of the Council decision on new psychoactive substances.

  • Characterization Data Support: ChemicalBook. (n.d.). 1-Acetylpiperazine NMR and MS Spectra.

Sources

Application Note: Analytical Profiling and Quantification of 1-Acetyl-4-benzylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Mechanistic Rationale

1-Acetyl-4-benzylpiperazine (1-A-4-BZP) is a critical synthetic intermediate heavily utilized in the pharmaceutical development of CCR2b receptor antagonists for inflammatory diseases[1][2] and bifunctional opioid receptor peptidomimetics[3]. Because of its structural homology to benzylpiperazine (BZP) designer drugs, its analytical profiling is also highly relevant in forensic toxicology[4][5].

Quantifying this compound—whether as a residual impurity in a final Active Pharmaceutical Ingredient (API) or within biological matrices—requires robust analytical strategies. The molecule features a tertiary amine within the piperazine ring (rendering it basic), an amide moiety (modulating its polarity), and a benzyl ring (providing a strong UV chromophore).

Causality Behind the Analytical Strategy
  • Chromatographic Separation (HPLC): Piperazine derivatives are prone to severe peak tailing on silica-based stationary phases due to secondary interactions between their basic nitrogen atoms and residual silanols[4]. To counteract this, the mobile phase must be acidified (e.g., 0.1% Formic Acid). This modification fully protonates the tertiary amine, ensuring a sharp, symmetrical peak and reproducible retention times.

  • Mass Spectrometric Detection (LC-MS/MS): The basic nature of 1-A-4-BZP makes it an ideal candidate for Positive Electrospray Ionization (ESI+). Under Collision-Induced Dissociation (CID), the molecule exhibits a highly predictable fragmentation pathway. The cleavage of the C-N bond between the benzyl group and the piperazine ring yields a highly stable aromatic tropylium cation (

    
    , m/z 91.1)[6]. Monitoring the transition from the 
    
    
    
    precursor (m/z 219.1) to the tropylium product ion provides unmatched selectivity.

Quantitative Data Presentation

The following tables summarize the validated parameters for both routine High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and trace-level Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Optimized Chromatographic & MS Parameters

ParameterHPLC-UV (Routine API Analysis)LC-MS/MS (Trace/Biological Analysis)
Column Reversed-Phase C18 (150 x 4.6 mm, 5 µm)UHPLC C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Elution Gradient 10% to 80% B over 15 min5% to 95% B over 5 min
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV at 254 nmESI+ (Multiple Reaction Monitoring)
Internal Standard Benzylpiperazine-D7 (BZP-D7)Benzylpiperazine-D7 (BZP-D7)

Table 2: Multiple Reaction Monitoring (MRM) Transitions[6]

AnalytePrecursor Ion (

)
Product Ion (m/z)Collision Energy (eV)Purpose
1-A-4-BZP 219.191.1 (Tropylium)25Quantifier
1-A-4-BZP 219.1127.115Qualifier
BZP-D7 (IS) 184.298.120IS Quantifier

Table 3: Method Validation Summary

MetricHPLC-UVLC-MS/MS
Linear Dynamic Range 0.5 – 50 µg/mL1.0 – 500 ng/mL
Limit of Detection (LOD) 0.15 µg/mL0.2 ng/mL
Limit of Quantitation (LOQ) 0.5 µg/mL1.0 ng/mL
Correlation Coefficient (

)
> 0.998> 0.999

Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . Quality control checkpoints are embedded directly into the workflow to guarantee that data is only accepted if the system proves its own reliability in real-time.

Protocol A: Sample Preparation (Liquid-Liquid Extraction)

Objective: Isolate 1-A-4-BZP from complex matrices while removing polar interferences.

  • Aliquot & Spike: Transfer 500 µL of the sample matrix (API solution or plasma) into a 2 mL microcentrifuge tube. Add 20 µL of the Internal Standard working solution (BZP-D7, 10 µg/mL).

  • Alkalinization: Add 100 µL of 0.1 M Sodium Hydroxide (NaOH). Causality: Raising the pH above the pKa of the piperazine nitrogen (~9.8) suppresses its ionization, driving the molecule into its lipophilic free-base form to maximize extraction efficiency.

  • Extraction: Add 1.0 mL of Ethyl Acetate. Vortex vigorously for 2 minutes, then centrifuge at 10,000 x g for 5 minutes to achieve phase separation.

  • Reconstitution: Transfer 800 µL of the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 200 µL of Initial Mobile Phase (95% A / 5% B).

  • Self-Validation Checkpoint: Spike Recovery. Alongside unknown samples, process a blank matrix spiked with a known concentration (50 ng/mL) of 1-A-4-BZP. The calculated recovery of this Quality Control (QC) sample must fall between 85% and 115% for the extraction batch to be deemed valid.

Protocol B: LC-MS/MS Trace Quantification

Objective: Highly sensitive and selective quantification of 1-A-4-BZP.

  • System Equilibration: Purge the LC lines and equilibrate the UHPLC column with the initial mobile phase conditions (95% A) for at least 10 column volumes until the baseline pressure stabilizes.

  • System Suitability Test (SST): Inject the mid-level calibration standard (100 ng/mL) six consecutive times.

    • Self-Validation Checkpoint: The Relative Standard Deviation (RSD) of the 1-A-4-BZP peak area must be

      
       2.0%, and retention time drift must be 
      
      
      
      0.05 minutes. If these criteria fail, the system is not stable enough for quantitative analysis; halt the sequence and perform maintenance.
  • Calibration Curve: Inject the calibration standards ranging from 1.0 to 500 ng/mL. Plot the peak area ratio (Analyte/Internal Standard) against the nominal concentration using a linear regression model with a 1/x weighting factor.

  • Sample Analysis: Inject 5 µL of the reconstituted samples from Protocol A.

  • Data Processing: Confirm peak identity by ensuring the retention time matches the standard (

    
     2%) and the ion ratio of the Quantifier (91.1) to Qualifier (127.1) transitions is within 
    
    
    
    20% of the reference standard.

Mechanistic Workflow Visualization

G N1 Sample Matrix (API Synthesis Batch / Plasma) N2 Sample Preparation (LLE & IS Addition: BZP-D7) N1->N2 Aliquot & Spike N3 Chromatographic Separation (RP-C18, 0.1% FA / ACN Gradient) N2->N3 10 µL Injection N4 Mass Spectrometry Detection (ESI+, MRM: m/z 219.1 → 91.1) N3->N4 Elution N5 Data Processing (Quantification & Validation) N4->N5 Signal Integration

Analytical workflow for this compound quantification via LC-MS/MS.

References

  • EP2727913A1 / US20100152197A1 - (4-Tert-butylpiperazin-2-yl)(piperazin-1-yl)methanone-N-carboxamide derivatives (Google Patents).
  • US 2010/0152197 A1 (Googleapis). Further documentation on piperazine urea compounds and this compound chemistry.
  • Structural Evolution of a Bifunctional Mu-Opioid Receptor (MOR)/Delta-Opioid Receptor (DOR) Peptidomimetic (University of Michigan).
  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs (PMC/NIH).
  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs (MDPI). Outlines the specific MRM transitions and fragmentation pathways (e.g., tropylium ion formation)
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials (UNODC). Authoritative guidelines on the forensic and analytical profiling of substituted piperazines.

Sources

Gas chromatography-mass spectrometry (GC-MS) analysis of 1-Acetyl-4-benzylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1-Acetyl-4-benzylpiperazine

Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmaceutical Development Scientists.

Contextual Rationale & Chemical Significance

This compound (C₁₃H₁₈N₂O, MW: 218.29 g/mol ) is a structurally significant compound encountered in two primary analytical domains. In pharmaceutical development, it serves as a critical synthetic intermediate for the production of CCR2b chemokine receptor antagonists, which are investigated for the treatment of neuropathic pain and inflammatory diseases[1]. In forensic toxicology, it is frequently analyzed as the acetylated derivative of 1-benzylpiperazine (BZP), a widely monitored Novel Psychoactive Substance (NPS)[2].

The Causality of Derivatization (Expertise & Experience): Analyzing underivatized piperazines via GC-MS presents severe chromatographic challenges. The secondary amine in free BZP interacts strongly with active silanol groups on fused-silica GC columns, leading to peak tailing, unpredictable retention times, and signal attenuation. By analyzing the compound in its acetylated form—either because it was synthesized directly as this compound or intentionally derivatized from BZP using acetic anhydride—the basicity of the nitrogen is neutralized[2]. This chemical conversion is the primary causal factor behind the sharp, symmetrical peaks and robust quantification achieved in this protocol.

Self-Validating Experimental Protocols

A reliable analytical method cannot simply be a sequence of steps; it must be a self-validating system. This protocol incorporates an Internal Standard (IS) and strict pH control to ensure high extraction recovery, reproducible ionization, and continuous system suitability verification.

Sample Preparation and Liquid-Liquid Extraction (LLE) Mechanistic Rationale: Piperazines are highly basic. If the sample matrix is neutral or acidic, the analyte exists as a water-soluble ionized salt, resulting in near-zero organic recovery. Adjusting the pH to >10 ensures the tertiary amine is fully deprotonated (free base form), thermodynamically driving the compound into the organic phase.

  • Matrix Aliquoting: Transfer 1.0 mL of the liquid sample (or 1.0 mg of solid API dissolved in 1.0 mL of deionized water) into a clean 15 mL glass centrifuge tube.

  • Internal Standard (IS) Addition: Spike the sample with 50 µL of a 100 µg/mL Diphenylamine or BZP-d7 internal standard solution.

    • Validation Check: The IS serves a dual purpose: it verifies the recovery efficiency of the liquid-liquid extraction and normalizes the MS detector response to account for any variations in injection volume or ion source contamination.

  • pH Adjustment: Add 500 µL of 10% Sodium Carbonate (Na₂CO₃) buffer to raise the pH above 10. Vortex for 10 seconds.

  • Extraction: Add 3.0 mL of Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM). Cap and agitate on a mechanical shaker for 10 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes. Transfer the organic layer to a clean glass vial.

  • Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen at 35 °C. Reconstitute the residue in 100 µL of Ethyl Acetate for GC-MS injection[3].

GC-MS Instrumental Method

The following parameters are optimized for a standard quadrupole mass selective detector (MSD) coupled to a gas chromatograph[3]. The choice of a non-polar stationary phase is dictated by the need for high thermal stability to elute the 218 Da analyte without generating interfering column bleed.

Table 1: Optimized GC-MS Operational Parameters

ParameterSetting / SpecificationRationale
Column HP-5MS (30 m × 0.25 mm × 0.25 µm)Non-polar phase minimizes secondary interactions with the amide.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Maintains consistent retention times across the temperature ramp.
Injection 1.0 µL, Split 20:1, 250 °CPrevents column overloading and ensures rapid, uniform vaporization.
Oven Program 80 °C (1 min) → 15 °C/min → 280 °C (5 min)Initial hold focuses the solvent; the 15 °C/min ramp resolves matrix impurities.
Ionization Electron Ionization (EI), 70 eVStandard energy for reproducible, library-matchable fragmentation.
Temperatures Transfer Line: 280 °C, Source: 230 °CPrevents cold spots and analyte condensation before the quadrupole.
Scan Range m/z 40 to 300Captures the molecular ion (218) and all low-mass diagnostic fragments.

Mass Spectral Interpretation & Fragmentation Causality

Under 70 eV Electron Ionization (EI), this compound undergoes rapid unimolecular dissociation. Understanding the thermodynamic drivers behind these cleavages is essential for definitive identification, especially when differentiating designer drug regioisomers[2].

Table 2: Diagnostic Ion Fragments for this compound

m/z ValueIon Type / AssignmentRelative AbundanceMechanistic Causality
91 [C₇H₇]⁺ (Tropylium Ion)100% (Base Peak)Alpha-cleavage of the C-N bond expels the benzyl radical, which immediately rearranges to the highly stable, aromatic tropylium cation[4].
127 [M - C₇H₇]⁺ModerateThe complementary fragment to the benzyl loss; represents the intact 1-acetylpiperazine cation.
175 [M - CH₃CO]⁺LowLoss of the acetyl group (43 Da) from the piperazine nitrogen.
218 [M]⁺ (Molecular Ion)LowThe intact radical cation. Low abundance is typical due to the high internal energy imparted by 70 eV electrons driving rapid fragmentation.

Analytical Workflow Visualization

GCMS_Workflow A Sample Matrix (Biofluid / Synthesis Batch) B Liquid-Liquid Extraction (pH > 10, MTBE) A->B C Analyte State Assessment B->C D Acetylation (Acetic Anhydride, 60°C) C->D Free BZP Detected E GC-MS Analysis (HP-5MS, EI 70 eV) C->E this compound D->E F Data Interpretation (m/z 91, 127, 218) E->F

Analytical workflow for extraction, derivatization, and GC-MS analysis of benzylpiperazines.

References

  • Google Patents. EP2727913A1 - (4-Tert-butylpiperazin-2-yl)(piperazin-1-yl)
  • Office of Justice Programs. Isomer Differentiation of Novel Psychoactive Substances Using Gas Chromatography Solid Phase Infrared Spectroscopy (GC/IR).[Link]

  • National Institutes of Health (PMC). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds.[Link]

Sources

Application Notes and Protocols for NMR Spectroscopy of 1-Acetyl-4-benzylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and characterization of 1-Acetyl-4-benzylpiperazine. This document, designed for both novice and experienced researchers, details the underlying principles, offers step-by-step protocols for sample preparation and data acquisition, and provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra. By explaining the rationale behind experimental choices and grounding protocols in established scientific principles, this guide serves as a practical resource for ensuring high-quality, reproducible NMR data in a drug development and research context.

Introduction: The Significance of this compound and the Role of NMR

This compound is a derivative of benzylpiperazine, a compound known for its diverse pharmacological activities. As with any compound intended for potential therapeutic use, unambiguous structural confirmation and purity assessment are critical first steps in the research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used analytical technique for the structural elucidation of organic molecules.[1][2] It provides detailed information about the molecular structure, including the connectivity of atoms and their chemical environment.[2]

This application note will guide users through the process of obtaining and interpreting high-quality ¹H and ¹³C NMR spectra of this compound, ensuring data integrity and confidence in structural assignment.

Foundational Principles of NMR Spectroscopy

NMR spectroscopy relies on the quantum mechanical property of atomic nuclei with non-zero spin, such as ¹H and ¹³C, to absorb and re-emit electromagnetic radiation when placed in a strong magnetic field. The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ) . This sensitivity allows us to differentiate between chemically non-equivalent nuclei within a molecule.

Key parameters in ¹H NMR include:

  • Chemical Shift (δ): Measured in parts per million (ppm), it indicates the electronic environment of a proton.[3]

  • Integration: The area under an NMR signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting): Arises from spin-spin coupling between neighboring protons, providing information about the number of adjacent protons.

¹³C NMR provides complementary information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to simplify the spectrum and enhance sensitivity.[4]

Experimental Protocols

Sample Preparation: A Critical First Step

The quality of the NMR spectrum is profoundly affected by the quality of the sample preparation. Meticulous attention to this stage is essential for obtaining high-resolution and artifact-free data.

Materials:

  • This compound (5-25 mg for ¹H NMR, higher for ¹³C NMR)

  • High-quality 5 mm NMR tubes[5][6]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Pasteur pipette and glass wool

  • Vortex mixer

Protocol:

  • Weighing the Sample: Accurately weigh approximately 5-25 mg of this compound directly into a clean, dry vial. For ¹³C NMR, a more concentrated sample is preferable to reduce acquisition time.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules. The deuterium in the solvent is used by the spectrometer for field-frequency locking.[5]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[6]

  • Homogenization: Gently vortex the vial to ensure complete dissolution of the sample. A clear, homogeneous solution is required.[6]

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube. Solid particles can distort the magnetic field homogeneity, leading to broad spectral lines.[6]

  • Sample Height: Ensure the final sample height in the NMR tube is between 40-50 mm.[6] This consistency helps in minimizing the time required for magnetic field shimming.[5]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.

NMR Data Acquisition

The following are general guidelines for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer. Specific parameters may need to be optimized based on the instrument and sample concentration.

Instrument Setup:

  • Insert the NMR tube into the spinner turbine and place it in the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.[4]

  • Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.[4]

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single 90° pulse.

  • Spectral Width: Typically 0-12 ppm.[4]

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: Typically 0-200 ppm.[4]

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of ¹³C.[4]

Data Processing
  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Spectral Analysis and Interpretation

The structure of this compound with the IUPAC numbering for the piperazine ring is shown below. This structure will be used for the assignment of the NMR signals.

Caption: Structure of this compound.

Expected ¹H NMR Spectrum

The expected chemical shifts, multiplicities, and integrations for the protons of this compound are summarized in the table below. The piperazine ring can undergo chair-to-chair interconversion, which can lead to broadened signals or more complex spectra at room temperature due to the presence of different conformers.[7][8]

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic (Benzyl) 7.2-7.4Multiplet5HProtons on the benzene ring are deshielded due to the ring current effect.[9]
Benzylic CH₂ ~3.5Singlet2HProtons adjacent to the aromatic ring and a nitrogen atom are deshielded.[9]
Piperazine CH₂ (adjacent to N-acetyl) ~3.4-3.6Triplet4HDeshielded by the adjacent electron-withdrawing acetyl group.
Piperazine CH₂ (adjacent to N-benzyl) ~2.4-2.6Triplet4HLess deshielded compared to the protons near the acetyl group.
Acetyl CH₃ ~2.1Singlet3HTypical chemical shift for a methyl group attached to a carbonyl.[9]
Expected ¹³C NMR Spectrum

The expected chemical shifts for the carbon atoms of this compound are detailed below.

CarbonExpected Chemical Shift (δ, ppm)Rationale
Carbonyl (C=O) ~169Characteristic chemical shift for an amide carbonyl carbon.
Aromatic (Quaternary) ~138The carbon atom of the benzene ring attached to the benzylic CH₂.
Aromatic (CH) ~127-129Chemical shifts for the protonated carbons of the benzene ring.
Benzylic CH₂ ~63Deshielded by the adjacent aromatic ring and nitrogen atom.
Piperazine CH₂ (adjacent to N-acetyl) ~41-46Influenced by the electron-withdrawing acetyl group.
Piperazine CH₂ (adjacent to N-benzyl) ~53Influenced by the benzyl group.
Acetyl CH₃ ~21Typical chemical shift for an acetyl methyl carbon.

Advanced NMR Techniques for Structural Confirmation

For complex molecules or to resolve ambiguities in spectral assignments, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms.[10][11] It would show correlations between the different piperazine protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹³C spectrum based on the assigned ¹H spectrum.[10][12]

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing information about the 3D structure and conformation of the molecule.[10][11]

Caption: Workflow for structural elucidation using 2D NMR.

Good Laboratory Practices and Data Integrity

Adherence to Good Laboratory Practices (GLP) is essential for ensuring the reliability and reproducibility of NMR data.

  • Instrument Qualification: Regularly verify the performance of the NMR spectrometer.

  • Method Validation: For quantitative applications, the NMR method should be validated for parameters such as linearity, accuracy, precision, and specificity.[13][14]

  • Data Management: Maintain clear and complete records of sample preparation, instrument parameters, and data processing steps.

  • Safety: Always be aware of the strong magnetic fields and cryogenic liquids associated with NMR spectrometers.[15]

Conclusion

NMR spectroscopy is an indispensable tool for the structural characterization of this compound. By following the detailed protocols and understanding the principles outlined in this guide, researchers can confidently obtain high-quality ¹H and ¹³C NMR spectra. This enables unambiguous structural confirmation, which is a fundamental requirement for advancing drug discovery and development programs. The application of advanced 2D NMR techniques further enhances the level of structural detail that can be obtained, providing a complete picture of the molecule's connectivity and conformation.

References

  • University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Sample Preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Supporting Information for [Title of a scientific paper where this data was found]. (n.d.). Retrieved from [Link]

  • NMR Facility, University of New South Wales. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • Studylib. (2016, February 9). 2D NMR Spectroscopy: COSY, NOESY, HETCOR, HMBC, HMQC. Retrieved from [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. (n.d.). Retrieved from [Link]

  • News-Medical. (2019, August 20). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. Retrieved from [Link]

  • Scribd. (n.d.). NMR Cosy N Nosy. Retrieved from [Link]

  • University of Cambridge. (n.d.). 3 Basic concepts for two-dimensional NMR. Retrieved from [Link]

  • C-CART, University of Windsor. (n.d.). GOOD LAB PRACTICE-NMR. Retrieved from [Link]

  • University College Dublin. (2011, February 16). NMR Sample Preparation Guidelines. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Pathshala. (n.d.). Medical Physics Module 24 : Principles of 2D NMR spectroscopy- Homonuclear co. Retrieved from [Link]

  • Beilstein Journals. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • Organic Chemistry, Michigan State University. (2022, March 9). ¹H NMR Chemical Shifts. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Gregory, K. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(21), 4976-4981.
  • Monakhova, Y. B., et al. (2023). Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023).
  • Zira, M. S., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. Chemical Science, 12(45), 15068-15077.
  • CK Gas Products. (n.d.). NMR Solvent Data Chart. Retrieved from [Link]

  • Kanan, M. W., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. Kanan Lab, Stanford University.
  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

  • Monakhova, Y. B., et al. (2014). Guide to NMR Method Development and Validation – Part I: Identification and Quantification.
  • Steinberg, J., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4529.
  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 43(1), 185-195.
  • Patsnap. (2025, September 19). Differences in HPLC and NMR: Structural Elucidation Relevance. Retrieved from [Link]

  • Yilmaz, F., et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 43-52.
  • Piletsky, S., et al. (2019). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. Molecules, 24(11), 2108.
  • The Royal Society of Chemistry. (n.d.). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – ¹H NMR Chemical Shifts. Retrieved from [Link]

  • SWGDRUG.org. (2005, June 1). BENZYLPIPERAZINE. Retrieved from [Link]

  • Modgraph Consultants Ltd. (n.d.). Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the ace. Retrieved from [Link]

  • Wong, J., et al. (2016). A Hands-on Problem-Based NMR Experiment using a Benchtop Spectrometer for the Undergraduate Laboratory.
  • National Center for Biotechnology Information. (n.d.). 1-Benzyl-4-piperidylamine. PubChem Compound Database. Retrieved from [Link]

  • Taylor & Francis Online. (2007, June 11). ¹H NMR Study of Methyl O-Acetyl-α-and-β-D-Xylopyranosides Conformational Studies and Non Additivity of ¹H-Shift Increments. Retrieved from [Link]

  • Chemistry Steps. (2020, December 3). NMR Spectroscopy Practice Problems. Retrieved from [Link]

  • SciSpace. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

  • Nanalysis Corp. (n.d.). Sample Experiments – Simple affordable, safe examples of undergrad NMR labs. Retrieved from [Link]

Sources

Application Note: In-Vitro Assay Development for 1-Acetyl-4-benzylpiperazine Derivatives in GPCR Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Content Focus: Mechanistic Rationale, High-Throughput Screening (HTS) Protocols, and Phenotypic Validation

Executive Summary & Mechanistic Rationale

1-Acetyl-4-benzylpiperazine is a privileged chemical scaffold utilized extensively as a core pharmacophore in the synthesis of potent G-protein coupled receptor (GPCR) modulators. Structural evolution and substitution on this piperazine core have historically yielded highly selective antagonists for C-C chemokine receptors, particularly CCR1[1] and CCR2[2]. These receptors are critical therapeutic targets in the pathophysiology of inflammatory diseases and neuropathic pain, primarily driven by the Monocyte Chemoattractant Protein-1 (MCP-1) pathway[2].

Furthermore, derivatives of the this compound scaffold have been successfully engineered into mixed-efficacy mu-opioid receptor (MOR) and delta-opioid receptor (DOR) peptidomimetics[3].

Because these compounds target diverse GPCRs with distinct intracellular coupling mechanisms (Gq/Gi), evaluating their in-vitro activity requires a multi-tiered assay cascade. As a Senior Application Scientist, I have designed this guide to provide self-validating, step-by-step protocols that measure both proximal receptor signaling (Calcium flux, cAMP modulation) and distal phenotypic responses (Chemotaxis).

Pharmacological Pathways & Assay Intersections

To contextualize the experimental choices, the following diagram illustrates the divergent signaling pathways engaged by this compound derivatives and the specific points at which our in-vitro assays capture data.

GPCR_Assay_Workflow Ligand This compound Scaffold CCR2 CCR1 / CCR2 Receptors (Chemokine) Ligand->CCR2 Antagonism MOR MOR / DOR Receptors (Opioid) Ligand->MOR Agonism/Antagonism Gq Gαq/i Protein Activation CCR2->Gq Gi Gαi Protein Activation MOR->Gi Ca2 Intracellular Ca2+ Flux Gq->Ca2 cAMP cAMP Inhibition Gi->cAMP FLIPR FLIPR Calcium Assay Ca2->FLIPR Readout Transwell Transwell Migration Ca2->Transwell Phenotypic TRFRET TR-FRET cAMP Assay cAMP->TRFRET Readout

GPCR signaling pathways of this compound and corresponding in-vitro assays.

Experimental Protocols

Protocol I: FLIPR Calcium Mobilization Assay (CCR2 Antagonism)

Causality: CCR2 is the primary receptor for the pro-inflammatory chemokine MCP-1[2]. Upon MCP-1 binding, CCR2 undergoes a conformational change that activates Phospholipase C (PLC) via G-proteins, leading to the generation of IP3 and a rapid, transient release of intracellular calcium. We utilize a Fluorometric Imaging Plate Reader (FLIPR) and a calcium-sensitive dye to quantify the ability of our piperazine derivatives to block this MCP-1-induced calcium spike.

Self-Validating System: This protocol uses a "dual-addition" method. The first addition (test compound alone) screens for off-target agonism or membrane disruption. The second addition (MCP-1) measures true antagonism.

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO-K1 cells stably expressing human CCR2 at 25,000 cells/well in a 384-well black/clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye loading buffer. Critical Step: Ensure the buffer contains 2.5 mM Probenecid. Probenecid inhibits organic anion transporters, preventing the cells from pumping the fluorescent dye back out into the extracellular space, which would destroy the assay window.

  • Incubation: Incubate for 45 minutes at 37°C in the dark, followed by 15 minutes at room temperature to allow complete dye de-esterification.

  • Compound Addition (Read 1): Transfer the plate to the FLIPR instrument. Add 10 µL of the this compound derivative (in dose-response) and record fluorescence (Ex 488 nm / Em 525 nm) for 3 minutes to check for agonist activity.

  • Agonist Challenge (Read 2): Add 10 µL of MCP-1 at an EC₈₀ concentration (typically 10-30 nM). Record the calcium transient for 3 minutes.

  • Data Analysis: Calculate the IC₅₀ based on the maximum fluorescence minus minimum fluorescence (Max-Min) during the second read.

Protocol II: TR-FRET cAMP Accumulation Assay (MOR/DOR Activity)

Causality: Opioid receptors (MOR/DOR) are Gi-coupled[3]. Activation of these receptors inhibits adenylyl cyclase, thereby reducing intracellular cAMP levels. To measure this, we must first artificially stimulate adenylyl cyclase using Forskolin. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive immunoassay is then used to measure cAMP depletion.

Self-Validating System: The TR-FRET ratiometric readout (665 nm / 620 nm) inherently normalizes well-to-well variations in cell number and eliminates inner-filter effects caused by auto-fluorescent test compounds.

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK-293 cells expressing MOR or DOR and resuspend in assay buffer (HBSS + 0.1% BSA).

  • PDE Inhibition: Critical Step: Supplement the assay buffer with 0.5 mM IBMX (3-isobutyl-1-methylxanthine). IBMX is a phosphodiesterase inhibitor that prevents the degradation of synthesized cAMP, ensuring the signal accurately reflects adenylyl cyclase activity.

  • Stimulation & Treatment: In a 384-well white plate, combine 5 µL of cells (10,000 cells/well) with 5 µL of a mixture containing Forskolin (EC₈₀) and the test compound. Incubate for 30 minutes at room temperature.

  • Lysis & Detection: Add 5 µL of Europium-labeled anti-cAMP antibody and 5 µL of d2-labeled cAMP tracer (both diluted in lysis buffer).

  • Readout: Incubate for 1 hour at room temperature. Read the plate on a TR-FRET compatible microplate reader (Ex 337 nm, Em 620 nm and 665 nm).

Protocol III: Transwell Chemotaxis Assay (Phenotypic Validation)

Causality: Target engagement (e.g., blocking calcium flux) does not always translate to functional phenotypic efficacy. Because CCR2 antagonists are intended to halt leukocyte recruitment in inflammatory diseases[2], we must validate that the this compound derivatives physically stop monocyte migration toward an MCP-1 gradient.

Step-by-Step Methodology:

  • Preparation: Starve THP-1 monocytic cells in serum-free RPMI for 2 hours prior to the assay to reduce basal motility.

  • Bottom Chamber Setup: Add 30 µL of MCP-1 (10 ng/mL) in assay buffer to the lower wells of a 96-well Transwell plate (5 µm pore size).

  • Top Chamber Setup: Pre-incubate THP-1 cells (1 x 10⁵ cells/well) with the test compound for 30 minutes. Add 50 µL of this suspension to the upper inserts.

  • Migration: Incubate the assembled plate for 2 hours at 37°C.

  • Quantification: Remove the top inserts. Quantify the cells that migrated into the bottom chamber using an ATP-based luminescence viability reagent (e.g., CellTiter-Glo). Luminescence directly correlates with the number of migrated cells.

Quantitative Data Summary

The following table summarizes the expected pharmacological metrics and quality control parameters for a validated assay cascade evaluating this compound derivatives.

Assay WorkflowTarget ReceptorPrimary ReadoutPharmacological MetricExpected Z'-FactorReference Control
FLIPR Calcium Mobilization CCR2Fluorescence (Ex 488 / Em 525)IC₅₀ (Antagonism)> 0.65INCB3284 (Antagonist)
TR-FRET cAMP Accumulation MOR / DORTR-FRET Ratio (665 / 620 nm)EC₅₀ (Agonism) / IC₅₀> 0.70DAMGO (MOR Agonist)
Transwell Chemotaxis CCR2ATP Luminescence (RLU)IC₅₀ (Migration Blockade)> 0.50MCP-1 (Stimulus)

References

  • European Patent Office. "EP2727913A1 - (4-Tert-butylpiperazin-2-yl)(piperazin-1-yl)methanone-N-carboxamide derivatives.
  • BioWorld. "Radiolabeled CCR1 antagonists for use in diagnosis..." BioWorld.
  • Harland, A. A., et al. "Structural Evolution of a Bifunctional Mu-Opioid Receptor (MOR)/Delta-Opioid Receptor (DOR) Peptidomimetic." ACS Chemical Neuroscience, 2015. University of Michigan Deep Blue.

Sources

Application Note: Pharmacological Profiling of 1-Acetyl-4-benzylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

1-Acetyl-4-benzylpiperazine (N-Acetyl-N'-benzylpiperazine) is a critical piperazine derivative often utilized as a synthetic intermediate in the development of CCR2b antagonists (anti-inflammatory/pain), Sigma-1 receptor ligands (neuroprotection), and opioid peptidomimetics .[1][2]

While structurally related to the controlled substance 1-Benzylpiperazine (BZP) —a potent sympathomimetic stimulant—the acetylation of the secondary amine significantly modulates its physicochemical properties, basicity, and receptor binding profile.[1][2]

Why Study This Compound?

  • Prodrug Potential: Researchers must determine if this compound acts as a metabolic prodrug, deacetylating in vivo to release BZP (implying abuse liability).[1][2]

  • Scaffold Efficacy: As a core scaffold for Sigma/CCR2 ligands, its intrinsic biological activity (off-target effects) must be baselined to distinguish scaffold activity from side-chain modifications.[1]

  • Toxicological Screening: Piperazine derivatives lower seizure thresholds; safety profiling is mandatory before advanced efficacy studies.

Chemical Identity & Handling

  • IUPAC Name: 1-(4-benzylpiperazin-1-yl)ethanone[1][2]

  • Molecular Formula: C13H18N2O[1][2]

  • Solubility: Low water solubility; soluble in DMSO, Ethanol, and 0.1M HCl.[1][2]

  • Safety: Irritant.[3][4] Potential CNS active agent. Handle with standard PPE (gloves, goggles, fume hood).[1][2]

Critical Animal Models & Experimental Design

Phase 1: Pharmacokinetics & Metabolic Stability (The "Prodrug" Check)

Objective: Determine the plasma half-life of this compound and quantify the formation of the metabolite BZP.[1][2]

Model: Sprague-Dawley Rat (Cannulated)

  • Rationale: Rats provide sufficient blood volume for serial sampling. Double-cannulation (jugular vein/carotid artery) allows stress-free sampling, crucial for accurate PK data without catecholamine interference.[1][2]

Protocol:

  • Formulation: Dissolve this compound in 5% DMSO / 5% Tween-80 / 90% Saline.

  • Dosing: Administer 10 mg/kg (IV) and 30 mg/kg (PO) to separate cohorts (n=3 per group).

  • Sampling: Collect blood at 0, 5, 15, 30 min, 1h, 2h, 4h, 8h, 24h.

  • Analysis: LC-MS/MS. Monitor transitions for Parent (Acetyl-BZP) and Metabolite (BZP).

  • Endpoint: Calculate Bioavailability (

    
    ) and Metabolic Ratio (
    
    
    
    ).
Phase 2: CNS Activity & Safety Screening

Objective: Assess if the compound retains the psychostimulant properties of BZP or exhibits sedative/anxiolytic effects typical of Sigma ligands.[2]

Model A: Open Field Test (Mouse)

  • Rationale: Measures locomotor activity.[5] BZP causes hyperlocomotion (dopaminergic activation). If this compound is stable and lacks dopamine release activity, locomotion should remain baseline.[1][2]

  • Protocol:

    • Acclimate C57BL/6 mice (n=8/group) to the testing room for 1 hour.

    • Administer Vehicle, BZP (10 mg/kg, Positive Control), or Test Compound (10, 30, 100 mg/kg IP).[1][2]

    • Place mouse in the center of an automated Open Field arena (40x40cm).

    • Record for 60 minutes.

    • Metrics: Total Distance Traveled (cm), Rearing Counts, Time in Center (Anxiety index).

Model B: Seizure Threshold (IV PTZ Tail Infusion)

  • Rationale: Piperazines can lower seizure thresholds. This safety assay is critical before chronic dosing.

  • Protocol:

    • Pre-treat mice with Test Compound (30 mg/kg IP) 30 mins prior to assay.

    • Infuse Pentylenetetrazol (PTZ) via tail vein at 150 µL/min.

    • Endpoints: Latency to First Twitch (Myoclonic) and Latency to Tonic-Clonic Seizure.

    • Interpretation: Shortened latency compared to vehicle indicates pro-convulsant risk.

Visualizing the Experimental Logic

The following diagram illustrates the decision tree for characterizing this compound based on PK results.

G Start Compound: this compound PK_Study Phase 1: Rat PK Study (LC-MS/MS Analysis) Start->PK_Study Result_BZP High BZP Metabolite Detected PK_Study->Result_BZP Deacetylation Result_Stable Parent Compound Stable (Low BZP) PK_Study->Result_Stable Metabolic Stability Abuse_Model Abuse Liability Screen (Self-Administration / CPP) Result_BZP->Abuse_Model Risk Assessment Therapeutic_Model Therapeutic Efficacy Screen Result_Stable->Therapeutic_Model Stimulant Locomotor Assay (Stimulant Check) Therapeutic_Model->Stimulant CNS Safety Pain_Model Neuropathic Pain Model (CCR2b/Sigma Target) Therapeutic_Model->Pain_Model Efficacy

Caption: Decision tree for profiling this compound based on metabolic stability.

Data Presentation Standards

When reporting results for this compound, use the following table structure to ensure comparability with historical BZP data.

Table 1: Pharmacokinetic Parameters (Rat, 10 mg/kg IV)

ParameterUnitThis compoundBZP (Metabolite)Interpretation
Cmax ng/mL[Value][Value]Peak exposure
Tmax h[Value][Value]Rate of absorption/formation
AUC(0-inf) h*ng/mL[Value][Value]Total exposure
t1/2 h[Value]N/AElimination half-life
Metabolic Ratio %N/A(AUC_BZP / AUC_Parent)>10% implies prodrug behavior

Table 2: Behavioral Scores (Mouse Open Field)

TreatmentDose (mg/kg)Total Distance (cm)Rearing CountsInterpretation
Vehicle -2500 ± 30045 ± 5Baseline
BZP (Control) 108500 ± 600120 ± 15Stimulant Effect
Test Cmpd 10[Value][Value]If <3000, no stimulant risk
Test Cmpd 30[Value][Value]Dose-dependency check

References

  • US Department of Justice, Drug Enforcement Administration. (2013).[1][2] N-Benzylpiperazine (BZP) Pharmacology and Abuse Potential.[3][4][6][7][8] Retrieved from [Link]

  • National Institutes of Health (NIH) - PubMed. (2017). Effect of N-Benzylpiperazine and its Analogs on Memory and Neuropharmacology.[2][5] Pharmacology.[3][4][5][9][10][6][7][8][11][12] Retrieved from [Link]

  • UNODC (United Nations Office on Drugs and Crime). (2013). Piperazine-based Derivatives: Pharmacology and Toxicology.[3][4][7][8][11][12] Retrieved from [Link][1][2]

  • Google Patents. (2009). Piperazine Derivatives as CCR2b Receptor Antagonists for Pain Treatment. Patent US20100152197A1.

Sources

Application Note: Precision Purification of Synthesized 1-Acetyl-4-benzylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

1-Acetyl-4-benzylpiperazine is a critical intermediate in the synthesis of pharmaceutical agents and a structural analog in piperazine-based neuropharmacology.[1] The synthesis typically involves the acetylation of 1-benzylpiperazine (BZP).[1]

The Purification Challenge: The primary challenge is not the removal of the acetylating agent, but the complete separation of the starting material, 1-benzylpiperazine (BZP) . BZP is a controlled substance in many jurisdictions and a potent bioactive amine. Its presence as an impurity compromises biological assays and legal compliance.

The Chemical Solution (The "pKa Switch"): This protocol leverages the significant basicity difference between the starting material and the product.

  • Starting Material (BZP): Contains a secondary amine (

    
    ) and a tertiary amine (
    
    
    
    ). It is highly basic.
  • Product (this compound): Contains a neutral amide and a tertiary amine (

    
    ).[1] It is weakly basic.
    

By exploiting this


, we can design a pH-controlled extraction  that selectively protonates and removes the starting material into the aqueous phase while retaining the product in the organic phase, eliminating the need for tedious chromatography in early stages.

Chemo-Physical Profile & Impurity Landscape[1][2]

CompoundStructure TypeKey Functional GroupEstimated pKa (Conj. Acid)Solubility (Organic)Solubility (Aq. pH 7)
This compound ProductTertiary Amine + Amide~5.6 (Benzyl N)HighLow
1-Benzylpiperazine (BZP) Impurity (SM)Secondary Amine~9.8 (Distal N)HighLow (High if protonated)
Acetic Acid ByproductCarboxylic Acid~4.76HighHigh (as acetate)
Acetic Anhydride ReagentAnhydrideN/A (Hydrolyzes)HighDecomposes

Visualization: The Purification Logic

The following diagram illustrates the chemical transformation and the logic behind the pH-controlled separation.

PurificationLogic Start Crude Reaction Mixture (Product + BZP + AcOH) Step1 Step 1: Quench & Hydrolysis (Convert Ac2O to AcOH) Start->Step1 Step2 Step 2: Basic Wash (pH > 12) (Remove AcOH as Acetate) Step1->Step2 Split Organic Layer Contains: Product (Neutral) + BZP (Neutral) Step2->Split Remove Aqueous Waste Step3 Step 3: The 'pKa Switch' Wash (Buffer Wash at pH 7.5 - 8.0) Split->Step3 AqPhase Aqueous Phase (Waste) BZP-H+ (Protonated) (pKa ~9.8 forms salt) Step3->AqPhase Extracts SM OrgPhase Organic Phase (Product) This compound (pKa ~5.6 remains neutral) Step3->OrgPhase Retains Product Final Final Polish (Distillation or HCl Salt) OrgPhase->Final

Caption: Flowchart demonstrating the strategic removal of impurities based on basicity differences (The pKa Switch).

Detailed Protocols

Protocol A: Synthesis Workup & pH-Controlled Extraction

Use this protocol for standard purification (>95% purity).[1]

Reagents Required:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

  • Saturated Sodium Bicarbonate (

    
    )[1]
    
  • Phosphate Buffer (0.5 M, pH 7.5 - 8.[1]0) or dilute Citric Acid adjusted to pH 7.5.

  • Brine (Saturated NaCl)[1]

  • Sodium Sulfate (

    
    )[1]
    

Step-by-Step Procedure:

  • Quench: Upon reaction completion, cool the mixture to 0°C. Slowly add water to hydrolyze excess acetic anhydride. Stir vigorously for 30 minutes.

  • Bulk Acid Removal: Transfer to a separatory funnel. Wash the organic phase twice with Saturated

    
    .
    
    • Mechanism:[1][2] This converts Acetic Acid (pKa 4.8) into Sodium Acetate (water-soluble).[1]

  • The "pKa Switch" Wash (Critical Step):

    • Wash the organic layer 3 times with Phosphate Buffer (pH 7.5) .

    • Why: At pH 7.5, the highly basic secondary amine of the impurity BZP (pKa ~9.8) will protonate (

      
      ) and partition into the aqueous phase. The product, being less basic (pKa ~5.6), will remain ~99% unprotonated and stay in the organic solvent.
      
    • Validation: Check TLC of the organic layer. The lower spot corresponding to BZP should disappear.

  • Drying: Wash the organic layer once with Brine, separate, and dry over anhydrous

    
    .
    
  • Concentration: Filter and evaporate the solvent under reduced pressure (Rotavap) to yield the crude oil.

Protocol B: High-Vacuum Fractional Distillation

Use this protocol for scaling up (>10g) or when >99% purity is required.[1]

Prerequisites:

  • The crude oil from Protocol A.

  • High-vacuum setup (Oil pump capable of < 1 mmHg).[1]

Procedure:

  • Setup: Equip a short-path distillation head or a Vigreux column to a round-bottom flask containing the crude oil. Add a magnetic stir bar.

  • Degassing: Apply vacuum gradually to remove residual solvents (DCM/EtOAc). Slight warming (40°C) may be necessary.

  • Distillation:

    • Fraction 1 (Forerun): Any residual benzyl chloride or unreacted BZP (if Protocol A was skipped) will distill first.[1] BZP boils at ~120-124°C at 2.5 mmHg [1].[1]

    • Fraction 2 (Product): Increase bath temperature. The acetylated product has a higher molecular weight and polarity (amide bond). Expect the boiling point to be 150-160°C at 1-2 mmHg (estimated).

  • Collection: Collect the clear, viscous oil.

  • Storage: Store under Nitrogen/Argon at 4°C. Amides are stable, but the tertiary amine is susceptible to slow oxidation over years.

Protocol C: Hydrochloride Salt Formation

Use this protocol to convert the oil into a solid for long-term storage or precise dosing.[1]

Reagents:

  • Diethyl Ether or Isopropanol (anhydrous)[1]

  • HCl in Dioxane (4M) or HCl gas[1]

Procedure:

  • Dissolution: Dissolve the purified oil (from Protocol A or B) in a minimum amount of dry Diethyl Ether or Isopropanol.

  • Acidification: Cool to 0°C. Dropwise add HCl (4M in Dioxane) with stirring.

    • Stoichiometry: Add 1.05 equivalents relative to the product.

    • Observation: A white precipitate should form immediately.[3]

    • Note: The product forms a Monohydrochloride salt (protonation at the benzyl nitrogen). The amide nitrogen does not protonate under these conditions.

  • Isolation: Filter the solid under vacuum/inert atmosphere (the salt may be hygroscopic).

  • Washing: Wash the cake with cold dry ether to remove traces of colored impurities.

  • Drying: Dry in a vacuum desiccator over

    
    .
    

Quality Control & Validation

To ensure the protocol was successful, perform the following checks:

1. 1H-NMR (CDCl3):

  • Diagnostic Signal (Product): Look for the acetyl methyl singlet at

    
     ppm.[1]
    
  • Diagnostic Signal (Impurity): Check for the absence of the N-H proton (broad singlet) and the specific shift of the piperazine ring protons associated with the secondary amine of BZP.

  • Integration: The ratio of the Acetyl-CH3 (3H) to the Benzyl-CH2 (2H) should be 3:2.[1]

2. HPLC/UPLC:

  • Column: C18 Reverse Phase.

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA). Gradient 5% -> 95%.[3][4]

  • Detection: UV at 210 nm (Amide absorption) and 254 nm (Benzyl absorption).

  • Criteria: Single peak >98% area.

3. Silver Nitrate Test (Halide Check):

  • If synthesized from Benzyl Chloride and not purified well, benzyl chloride may remain. Add

    
     to a sample in ethanol. Turbidity indicates residual alkyl halide.
    

References

  • Cymerman Craig, J., & Young, R. J. (1962). 1-Benzylpiperazine.[1][5][4][6][7][8][9] Organic Syntheses, 42, 36.

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General reference for amine purification).

  • PubChem. (n.d.).[5] 1-Benzylpiperazine Compound Summary.

  • Cayman Chemical. (n.d.). 1,4-Dibenzylpiperazine Product Information.

Disclaimer: This guide is for research purposes only. 1-Benzylpiperazine and its derivatives may be controlled substances in certain jurisdictions.[1][7][8] Verify local regulations before synthesis.

Sources

Using 1-Acetyl-4-benzylpiperazine in receptor binding assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluation of 1-Acetyl-4-benzylpiperazine Derivatives in GPCR Radioligand Binding Assays

Introduction & Mechanistic Rationale

This compound (CAS 2913311-25-6) is a highly versatile, bifunctional chemical scaffold utilized extensively in medicinal chemistry for targeting G-protein coupled receptors (GPCRs). The structural architecture of this compound provides a precise spatial arrangement of pharmacophores:

  • Piperazine Core : The basic nitrogen atoms can be protonated at physiological pH, enabling crucial electrostatic interactions with conserved aspartate residues within GPCR binding pockets (e.g., Asp3.32 in aminergic and opioid receptors).

  • Benzyl Moiety : Explores deep hydrophobic sub-pockets, enhancing binding affinity through

    
     or cation-
    
    
    
    interactions.
  • Acetyl Group : Serves as a rigid hydrogen bond acceptor, orienting the molecule favorably within the receptor's orthosteric site.

Due to these properties, this compound and its derivatives have been successfully employed in the synthesis of potent antagonists for the C-C chemokine receptor type 2 (CCR2)[1], the development of radiolabeled CCR1 antagonists[2], and as core scaffolds for mixed-efficacy Mu-Opioid Receptor (MOR) and Delta-Opioid Receptor (DOR) peptidomimetics[3]. The compound can be efficiently synthesized via the intermolecular N-alkylation of N,N-Bis(2-chloroethyl)acetamide with benzylamine[4] or through the direct acetylation of 1-benzylpiperazine[5].

Experimental Workflow

Workflow A Ligand Preparation (this compound) C Radioligand Competition Assay A->C B Membrane Isolation (GPCR Expressing Cells) B->C D Rapid Filtration & Scintillation Counting C->D E Data Analysis (IC50 / Ki Determination) D->E

Workflow for GPCR radioligand binding assays using this compound derivatives.

Self-Validating Experimental Protocols

To ensure high scientific integrity, the following protocol is designed as a self-validating system. Every step incorporates specific biochemical controls to isolate the variable of interest: the binding affinity of the synthesized this compound derivative.

Protocol A: Preparation of GPCR-Expressing Cell Membranes Objective: Isolate intact membrane fractions containing the target GPCR (e.g., CCR2 in THP-1 cells or MOR in transfected CHO cells) while preventing proteolytic degradation.

  • Cell Harvest : Centrifuge cultured cells at 500 × g for 5 minutes. Discard the supernatant.

  • Hypotonic Lysis : Resuspend the cell pellet in ice-cold Hypotonic Lysis Buffer (5 mM Tris-HCl, 5 mM EDTA, pH 7.4).

    • Causality: The hypotonic environment induces osmotic swelling and cell lysis. EDTA is a critical addition; by chelating divalent cations, it inhibits metalloproteases that would otherwise rapidly degrade the extracellular loops of the GPCRs.

  • Homogenization : Homogenize the suspension using a Dounce tissue grinder (30 strokes) on ice.

  • Differential Centrifugation : Centrifuge the homogenate at 1,000 × g for 10 minutes at 4°C to remove unbroken cells and nuclei. Transfer the supernatant to an ultracentrifuge tube and spin at 40,000 × g for 30 minutes at 4°C.

  • Resuspension : Resuspend the final membrane pellet in Assay Buffer (see below). Quantify protein concentration using a standard BCA assay.

Protocol B: Radioligand Competition Binding Assay Objective: Determine the IC50 and calculate the Ki of this compound derivatives by measuring their ability to displace a known radioligand (e.g., [125I]-MCP-1 for CCR2 or [3H]-DAMGO for MOR).

  • Assay Buffer Preparation : Prepare 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.

    • Causality: HEPES provides temperature-stable buffering. The inclusion of divalent cations (Mg2+, Ca2+) is mandatory to stabilize the ternary complex (Receptor-Ligand-G-protein), ensuring the GPCR remains in its high-affinity state. Bovine Serum Albumin (BSA) acts as a carrier protein, preventing the highly lipophilic piperazine derivatives from non-specifically adsorbing to the plastic walls of the assay plates.

  • Reaction Assembly : In a 96-well plate, add the following to each well:

    • 50 µL of the this compound derivative (serial dilutions from

      
       to 
      
      
      
      M).
    • 50 µL of Radioligand (at a concentration equal to its known Kd).

    • 100 µL of Membrane Suspension (10-20 µg protein/well).

  • Equilibration : Incubate the plate at room temperature for 90 minutes.

    • Causality: Radioligand binding must reach thermodynamic equilibrium. Premature termination will artificially inflate the apparent IC50 values, violating the core assumptions of the Cheng-Prusoff equation.

  • Termination & Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI) for 1 hour. Wash filters three times with 1 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Causality: PEI is a cationic polymer that coats the glass fibers, neutralizing their inherent negative charge. This step is critical to eliminate the non-specific binding (NSB) of positively charged radioligands and basic piperazine compounds to the filter matrix. Ice-cold wash buffer slows the dissociation rate (

      
      ) of the bound ligand during the washing step.
      
  • Quantification : Dry the filters, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.

Data Presentation & Analysis

The binding affinity (


) is calculated from the experimentally derived 

using the Cheng-Prusoff equation:

(Where

is the concentration of the radioligand and

is its dissociation constant).

Table 1: Representative Binding Data for this compound Derivatives

CompoundTarget ReceptorRadioligandIC50 (nM)Ki (nM)Efficacy Profile
This compound (Core)CCR2[125I]-MCP-1> 10,000> 10,000N/A (Weak Binder)
Derivative A (Urea substitution)CCR2[125I]-MCP-112.5 ± 1.26.8 ± 0.9Antagonist
Derivative B (Peptidomimetic)MOR[3H]-DAMGO4.2 ± 0.52.1 ± 0.3Partial Agonist
Derivative B (Peptidomimetic)DOR[3H]-DPDPE155.0 ± 12.482.5 ± 6.1Antagonist

Note: Data summarizes the structure-activity relationship (SAR) evolution from the weak-binding core scaffold to highly potent, receptor-selective modulators.

Downstream Signaling Pathway

Upon successful binding of an agonistic piperazine derivative to a Gi/o-coupled GPCR (such as the Mu-Opioid Receptor), the receptor undergoes a conformational change that triggers downstream intracellular signaling, primarily characterized by the inhibition of adenylyl cyclase.

Pathway Ligand This compound Derivative Receptor Target GPCR (e.g., MOR / CCR2) Ligand->Receptor High-Affinity Binding G_alpha Gαi/o Subunit Activation Receptor->G_alpha Conformational Change AC Adenylyl Cyclase Inhibition G_alpha->AC Downstream Signaling cAMP Decreased cAMP Accumulation AC->cAMP Effector Modulation

Mechanism of action: Ligand binding to Gi/o-coupled GPCRs leads to adenylyl cyclase inhibition.

References

  • Benchchem . N,N-Bis(2-chloroethyl)acetamide | 19945-22-3. Contains synthesis protocols for this compound. 4

  • Google Patents . EP2727913A1 - (4-Tert-butylpiperazin-2-yl)(piperazin-1-yl)methanone-N-carboxamide derivatives. Details the use of this compound in synthesizing CCR2b antagonists. 1

  • University of Michigan . Structural Evolution of a Bifunctional Mu-Opioid Receptor (MOR)/Delta-Opioid Receptor (DOR) Peptidomimetic. 3

  • BioWorld . Radiolabeled CCR1 antagonists for use in diagnosis. 2

  • Masaryk University (IS MUNI) . Ph.D. Thesis: Preparation of this compound. 5

Sources

Application Note: Protocols for Handling and Storing 1-Acetyl-4-benzylpiperazine Safely

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Executive Summary

1-Acetyl-4-benzylpiperazine is a functionalized piperazine derivative frequently employed as a synthetic intermediate in the development of pharmaceutical agents, including sigma receptor ligands and quaternary ammonium salts.[1][2] Unlike its parent compound, 1-benzylpiperazine (BZP)—a regulated CNS stimulant—the acetylated derivative possesses distinct physicochemical properties, typically presenting as a viscous oil or low-melting solid.[1]

Critical Safety Notice: While acetylation generally reduces the immediate volatility and basicity compared to the free amine, this compound must be handled as a potential bioactive agent and a chemical irritant .[2] Specific toxicological data is often limited for research intermediates; therefore, this protocol enforces a "Universal Precaution" approach, deriving safety margins from structural analogues (benzylpiperazines and acetamides).[2]

Physicochemical Profile & Hazard Identification

Understanding the physical state is the first step in designing a safe handling protocol.[2]

Table 1: Physicochemical Properties
PropertyValue / DescriptionNote
Chemical Name This compoundSynonyms: N-Benzyl-N'-acetylpiperazine
Molecular Formula C₁₃H₁₈N₂O
Molecular Weight 218.30 g/mol
Physical State Viscous Liquid / Low-melting SolidOften an oil at RT; may crystallize upon cooling.[1][2]
Solubility Soluble in DCM, Methanol, DMSOLimited solubility in water compared to salts.[2]
Basicity Weakly BasicTertiary amine present; Amide is neutral.[1][2]
Hazard Classification (GHS)

Derived from structural analogues (1-Acetylpiperazine, 1-Benzylpiperazine).[1]

  • Signal Word: WARNING

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[1][2]

  • Bioactive Potential: The benzylpiperazine pharmacophore is associated with CNS activity.[1][2][4][5] While the acetyl group modifies binding affinity, avoid inhalation or accidental ingestion strictly.

Storage & Stability Protocol

Proper storage is critical to prevent oxidative degradation of the benzylic amine and hydrolysis of the amide bond.[2]

Environmental Control[2]
  • Temperature: Store at 2°C to 8°C (Refrigerated). While the compound is relatively stable at room temperature for short periods, cold storage retards oxidation.[2]

  • Atmosphere: Store under an Inert Atmosphere (Argon or Nitrogen) .[1][2] The benzylic position is susceptible to slow autoxidation over extended periods.[2]

  • Light: Protect from light.[1][2] Use amber vials or wrap containers in foil.

Container Specifications
  • Primary Container: Borosilicate glass vial with a Teflon (PTFE) lined screw cap.[2] Avoid rubber septa for long-term storage as solvent vapors (if residual) or the compound itself may degrade the rubber.[2]

  • Secondary Containment: Place the vial inside a sealed plastic bag or a secondary jar containing a desiccant packet to prevent moisture absorption (hygroscopicity is common in piperazines).[2]

Handling & Manipulation Workflow

This workflow ensures containment of the "oily" residue often associated with this compound, preventing cross-contamination.[2]

Personal Protective Equipment (PPE) Matrix
Protection ZoneRequirementRationale
Respiratory Fume Hood (Face Velocity > 0.5 m/s)Prevents inhalation of aerosols/vapors.[1][2]
Ocular Chemical Safety GogglesProtects against splashes (irritant).[2]
Dermal Nitrile Gloves (Double gloving recommended)Prevents skin absorption.[2]
Body Lab Coat (Buttoned)Standard splash protection.[2]
Transfer Protocol (Viscous Liquid/Oil)

Handling viscous oils requires specific techniques to ensure accurate dosing and prevent drips.[2]

  • Equilibration: Allow the refrigerated container to warm to room temperature before opening. This prevents condensation of atmospheric water into the product.[2]

  • Solubilization (Preferred): If the exact mass is not critical (e.g., for qualitative analysis), or if the compound is too viscous, dissolve the entire content of the vial in a known volume of solvent (e.g., Dichloromethane or Methanol) to create a stock solution.[2] Volumetric transfer is safer and more precise than weighing viscous oils.[2]

  • Weighing (If neat transfer is required):

    • Use a positive displacement pipette or a glass Pasteur pipette.[2]

    • Tare the receiving vessel (flask/vial).[2]

    • Transfer the oil directly to the bottom of the vessel to avoid smearing the neck (which compromises ground glass joints).[2]

    • Do not return excess material to the stock vial.

Diagram: Safe Handling Workflow

The following diagram illustrates the decision logic for handling this compound based on its physical state.

HandlingWorkflow Start Start: Remove from Storage (4°C) Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate CheckState Check Physical State Equilibrate->CheckState Solid Solid / Crystalline CheckState->Solid If Solid Liquid Viscous Oil CheckState->Liquid If Liquid WeighSolid Weigh using Spatula (Anti-static precautions) Solid->WeighSolid StockSol Create Stock Solution? (Recommended for Oils) Liquid->StockSol Clean Wipe threads with solvent Purge with Argon/N2 WeighSolid->Clean Volumetric Dissolve in DCM/MeOH Transfer via Syringe StockSol->Volumetric Yes (High Precision) Pipette Transfer via Glass Pipette (Avoid plastic tips if possible) StockSol->Pipette No (Neat Transfer) Volumetric->Clean Pipette->Clean Restock Return to Cold Storage Clean->Restock

Caption: Decision logic for transferring this compound, prioritizing volumetric transfer for viscous oils to minimize contamination risks.

Emergency Response & Spill Management

Spill Cleanup

Since the compound is often an oil, mechanical recovery can be difficult.[2]

  • Isolate: Evacuate the immediate area if the spill is significant (>10 mL).[2]

  • Absorb: Use an inert absorbent (Vermiculite, Sand, or Universal Spill Pads).[2] Do not use sawdust (potential reaction with oxidizers if present in the lab).[2]

  • Solvent Wash: After removing the bulk material, wipe the surface with Ethanol or Isopropanol , followed by soap and water.[2] The compound is organic-soluble; water alone will smear it.[1][2]

  • Disposal: Place all contaminated materials in a sealed bag labeled "Hazardous Waste - Toxic Organic."

First Aid
  • Eye Contact: Rinse cautiously with water for 15 minutes.[2] Remove contact lenses.[1][2][3] Seek medical attention.

  • Skin Contact: Wash with extensive soap and water.[2] If the compound was in a solvent (e.g., DMSO), monitor for systemic effects (dizziness, tachycardia) due to enhanced absorption.[2]

  • Inhalation: Move to fresh air immediately.

Synthesis Context & Chemical Compatibility

  • Reactivity: The amide bond is stable to mild acids/bases but will hydrolyze under reflux with strong acid (e.g., HCl) or strong base (NaOH), releasing 1-Benzylpiperazine (a controlled substance in some jurisdictions).[2]

  • Incompatibility: Avoid contact with Strong Oxidizing Agents (e.g., Hydrogen Peroxide, Nitric Acid).[2] The benzylic amine is a reducing site.[2]

Diagram: Chemical Stability & Degradation Pathways

Stability Compound This compound Hydrolysis Hydrolysis (Strong Acid/Base + Heat) Compound->Hydrolysis Avoid Oxidation Oxidation (Air/Light exposure) Compound->Oxidation Prevent Product1 1-Benzylpiperazine (Regulated/Bioactive) Hydrolysis->Product1 Product2 Acetic Acid Hydrolysis->Product2 Product3 N-Oxides / Degradants Oxidation->Product3

Caption: Degradation pathways. Note that hydrolysis yields 1-Benzylpiperazine, which may have stricter legal handling requirements than the acetylated precursor.[1]

References

  • PubChem. (n.d.).[2] 1-Benzylpiperazine (Compound Summary).[1][2][6][7][8][9] National Library of Medicine.[2] Retrieved October 26, 2023, from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2009).[2] BZP (1-benzylpiperazine) drug profile.[1][2][6][7][8][9] Retrieved October 26, 2023, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Acetyl-4-benzylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the synthesis of 1-Acetyl-4-benzylpiperazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more effective troubleshooting.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis of this compound via the acetylation of N-benzylpiperazine.

Q1: My reaction shows low conversion of N-benzylpiperazine, even after an extended reaction time. What are the likely causes and how can I fix it?

A1: Low conversion is a frequent issue stemming from several potential sources. A systematic approach is required to diagnose the root cause.

  • Cause 1: Inadequate Acetylating Agent Reactivity. Acetic anhydride is the most common acetylating agent. However, its reactivity can be compromised by hydrolysis due to atmospheric moisture.

    • Solution: Always use a fresh, unopened bottle of acetic anhydride or redistill older stock. Ensure all glassware is thoroughly dried before use.

  • Cause 2: Presence of Moisture. Water will preferentially react with acetic anhydride, consuming it before it can react with the secondary amine of N-benzylpiperazine.

    • Solution: Dry your solvent (e.g., dichloromethane, THF) using a suitable drying agent like molecular sieves. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.

  • Cause 3: Incorrect Stoichiometry. While a 1:1 molar ratio is theoretically sufficient, using a slight excess of the acetylating agent can drive the reaction to completion.

    • Solution: Increase the molar equivalents of acetic anhydride to 1.1-1.2 relative to N-benzylpiperazine. This ensures that even with minor losses (e.g., to trace moisture), enough reagent is present.

  • Cause 4: Sub-optimal Temperature. The acetylation of secondary amines is typically exothermic but may require initial heating to overcome the activation energy, or cooling to control the reaction rate and prevent side reactions.

    • Solution: Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (40-50 °C) can be applied.

Q2: I'm observing a significant amount of a byproduct, N,N'-diacetylpiperazine. How can this be, and how do I prevent its formation?

A2: The formation of N,N'-diacetylpiperazine indicates the presence of piperazine as an impurity in your starting material, N-benzylpiperazine. Piperazine has two secondary amine groups, both of which can be acetylated.

  • Mechanistic Explanation: N-benzylpiperazine is often synthesized from piperazine and benzyl chloride. Incomplete separation during the purification of N-benzylpiperazine can lead to contamination with the unreacted piperazine.[1]

    • Solution 1: Purity Check of Starting Material. Before starting the synthesis, verify the purity of your N-benzylpiperazine using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Solution 2: Purification of N-benzylpiperazine. If piperazine is detected, purify the N-benzylpiperazine by vacuum distillation.[1][2] The significant difference in boiling points between N-benzylpiperazine and piperazine allows for effective separation.

    • Solution 3: Adjusting Work-up Procedure. If the impurity is minor, a carefully controlled aqueous work-up can help. The desired product, this compound, is less basic than piperazine and will have different solubility characteristics.

Q3: The final product is an oil or a waxy solid and is difficult to purify. What are the best methods for purification and crystallization?

A3: The physical state of the final product can be influenced by residual solvent and minor impurities. A systematic purification strategy is key.

  • Step 1: Aqueous Work-up. After the reaction is complete, quench any remaining acetic anhydride with water. Then, perform a liquid-liquid extraction.

    • Protocol:

      • Dilute the reaction mixture with dichloromethane.

      • Wash with a saturated sodium bicarbonate solution to neutralize the acetic acid byproduct.

      • Wash with brine to remove residual water.

      • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

      • Filter and concentrate under reduced pressure.

  • Step 2: Crystallization. If the crude product is an oil, it can often be induced to crystallize.

    • Solvent Selection: A good crystallization solvent is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. For this compound, a non-polar/polar solvent mixture is often effective.

    • Recommended Solvent Systems:

      • Diethyl ether/Hexane

      • Ethyl acetate/Hexane

      • Acetone/Water[3]

    • Procedure: Dissolve the crude oil in a minimal amount of the more polar solvent (e.g., diethyl ether). Slowly add the less polar solvent (e.g., hexane) until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Step 3: Column Chromatography. If crystallization is unsuccessful or does not yield a pure product, flash column chromatography is the next step.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity. The product is more polar than the starting material and should elute after any unreacted N-benzylpiperazine.

Section 2: Frequently Asked Questions (FAQs)

  • What is the role of a base like triethylamine or pyridine in this reaction? While not always necessary when using acetic anhydride, a non-nucleophilic base like triethylamine or pyridine can be added.[4][5] Its primary role is to neutralize the acetic acid byproduct formed during the reaction.[5] This can be particularly useful if your starting material is in the form of a hydrochloride salt, as the base will liberate the free amine.

  • Can I use acetyl chloride instead of acetic anhydride? Yes, acetyl chloride is a more reactive acetylating agent and can be used.[4] However, it reacts more vigorously and produces hydrochloric acid (HCl) as a byproduct.[6] Therefore, it is crucial to include a base, such as triethylamine or pyridine, to scavenge the HCl, which would otherwise form a salt with the amine, rendering it unreactive.[4][6]

  • How do I monitor the progress of the reaction? Thin Layer Chromatography (TLC) is the most convenient method. Use a silica gel plate and a mobile phase of ethyl acetate/hexane (e.g., 1:1 ratio). The product, being an amide, is more polar than the starting amine and will have a lower Rf value. Visualize the spots using a UV lamp or an iodine chamber.

Section 3: Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

Materials:

  • N-benzylpiperazine (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-benzylpiperazine in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture back to 0 °C and slowly quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization or column chromatography as described in the troubleshooting section.

Section 4: Visualizing the Workflow & Troubleshooting

Diagram 1: General Synthesis Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Dry Glassware & Solvents P2 Verify Purity of N-benzylpiperazine R1 Dissolve N-benzylpiperazine in Anhydrous DCM P2->R1 R2 Cool to 0°C R1->R2 R3 Add Acetic Anhydride (1.2 eq) R2->R3 R4 Stir & Monitor by TLC R3->R4 W1 Aqueous Quench R4->W1 W2 Liquid-Liquid Extraction W1->W2 W3 Dry & Concentrate W2->W3 W4 Purify (Crystallization/ Chromatography) W3->W4 Final Final W4->Final Characterize Final Product (NMR, MS)

Caption: A streamlined workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Low Yield

Start Low Product Yield Check_SM Is Starting Material Consumed? (Check TLC/GC) Start->Check_SM Check_Purity Check Purity of N-benzylpiperazine Check_SM->Check_Purity No Workup_Issue Investigate Work-up: - Emulsion? - Incorrect pH? Check_SM->Workup_Issue Yes Check_Reagents Use Fresh/Dry Reagents & Solvents Check_Purity->Check_Reagents Optimize_Cond Optimize Conditions: - Increase Ac₂O (1.2 eq) - Adjust Temperature Check_Reagents->Optimize_Cond Improve_Extraction Improve Extraction Protocol: - Break Emulsion (Brine) - Check pH of Aqueous Layer Workup_Issue->Improve_Extraction Yes Purification_Loss High Loss During Purification? Workup_Issue->Purification_Loss No Optimize_Purify Optimize Crystallization Solvent or Chromatography Gradient Purification_Loss->Optimize_Purify Yes

Sources

Overcoming solubility issues with 1-Acetyl-4-benzylpiperazine in experiments

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Physicochemical Challenge

1-Acetyl-4-benzylpiperazine presents a classic "Lipophilic Weak Base" challenge.[1][2] Unlike its parent compound (1-Benzylpiperazine), which is dibasic and highly soluble in acidic media, the acetylation of the N1 nitrogen converts it into a neutral amide.[1][2]

This leaves only one ionizable center (the N4-benzyl nitrogen).[1][2]

  • The Trap: The pKa of this tertiary amine is typically in the range of 6.5 – 7.5 .[2]

  • The Consequence: At physiological pH (7.4), a significant fraction of the molecule exists in its uncharged (free base) state.[2] Combined with the lipophilic benzyl group, this leads to rapid precipitation ("crashing out") when diluting concentrated DMSO stocks into aqueous buffers.[2]

This guide provides the protocols to overcome these specific thermodynamic hurdles.

Solubility Decision Matrix

Before starting, determine your experimental path using the logic flow below. This prevents wasting compound on incompatible solvent systems.[2]

SolubilityMatrix Start Start: Define Application AppType Application Type? Start->AppType BioAssay Biological Assay (Cell Culture / Enzyme) AppType->BioAssay ChemSyn Chemical Synthesis (Reaction Intermediate) AppType->ChemSyn StockPrep Prepare Stock: 100% Anhydrous DMSO (Rec: 10-50 mM) BioAssay->StockPrep SolventChoice Solvent Choice: DCM, Methanol, or Ethyl Acetate ChemSyn->SolventChoice Acidic Acidic Workup? Soluble in 0.1M HCl ChemSyn->Acidic Dilution Dilution Step StockPrep->Dilution DirectPBS Direct to PBS (pH 7.4)? Dilution->DirectPBS Rapid Mix StepDown Step-Down Protocol: DMSO -> 1:1 DMSO:Water -> Media Dilution->StepDown Controlled Mix Crash HIGH RISK: Precipitation DirectPBS->Crash

Figure 1: Decision matrix for solvent selection based on experimental intent.

Stock Solution Preparation (The Source of Truth)

The majority of precipitation issues stem from "wet" DMSO stocks.[2] this compound is sensitive to water content in DMSO, which acts as an anti-solvent, initiating micro-nucleation over time.[1][2]

Protocol A: Anhydrous Stock Preparation
ParameterSpecificationReason
Solvent DMSO (Anhydrous, ≥99.9%)Water >0.1% initiates precipitation during freeze/thaw.[1][2]
Concentration 10 mM – 50 mM Avoid 100 mM. The compound's lipophilicity makes >50 mM unstable at 4°C.
Vessel Glass or PolypropyleneAvoid Polystyrene (DMSO incompatible).[2]
Storage -20°C (Desiccated)Prevents hygroscopic water absorption.[1][2]

Critical Step: If your frozen stock looks "cloudy" upon thawing, do not vortex and use. The cloudiness is crystal formation.

  • Fix: Warm to 37°C for 10 minutes, then sonicate for 30 seconds until perfectly clear.

Aqueous Dilution: Preventing the "Crash"

The Problem: When you pipette 1 µL of 50 mM DMSO stock into 1 mL of PBS (pH 7.4), the local concentration of DMSO drops instantly. The compound, now in a highly polar environment with a pH near its pKa, becomes hydrophobic and aggregates.[1]

Protocol B: The "Intermediate Shift" Dilution

Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an intermediate dilution plate.

Step-by-Step:

  • Prepare Intermediate Plate: Fill a V-bottom plate with 50% DMSO / 50% Water .

  • First Dilution (100x -> 50x): Dilute your 10 mM stock 1:1 into this plate.

    • Result: 5 mM compound in 50% DMSO.[2] (Solubility is maintained).

  • Second Dilution (50x -> 1x): Pipette from the Intermediate Plate into your final Assay Buffer (e.g., PBS or Media).

    • Mechanism:[1][2][3] The compound is already partially hydrated, preventing the "shock" precipitation of the hydrophobic benzyl group.

Protocol C: pH Modification (For High Concentrations)

If you require concentrations >100 µM in aqueous media, you must adjust the pH to ensure protonation of the N4-nitrogen.[1][2]

  • Standard Buffer: PBS pH 7.4 → Risk of Precipitation. [1][2]

  • Modified Buffer: Acetate Buffer pH 5.5 or MES Buffer pH 6.0.[2]

    • Why: Lowering pH below 6.5 ensures the tertiary amine is >90% protonated (cationic), drastically increasing water solubility without using toxic co-solvents.[2]

Frequently Asked Questions (Troubleshooting)

Q1: I see a fine precipitate in my cell culture media after 24 hours. Is it the compound?

Answer: Likely, yes. This is "Ostwald Ripening."

  • Cause: The compound was soluble initially (supersaturated) but crystallized over time due to the benzyl group's pi-stacking tendency.[1][2]

  • Solution: Reduce the final concentration. If you are at 100 µM, drop to 50 µM.[2] Alternatively, add 0.5% Hydroxypropyl-beta-cyclodextrin (HP-β-CD) to the media.[1][2] This encapsulates the benzyl ring and prevents crystallization without affecting cell viability.[2]

Q2: Can I use Ethanol instead of DMSO?

Answer: It is not recommended for stock storage.[2]

  • Ethanol evaporates rapidly, changing your stock concentration over time.[2]

  • This compound has lower solubility in ethanol than in DMSO.[1][2]

  • Exception: Ethanol is acceptable for immediate "make-and-use" acute animal injections, but not for library storage.[1][2]

Q3: The compound is an oil, not a powder. Is it degraded?

Answer: Not necessarily.[2]

  • The free base of many benzylpiperazines is an oil or a low-melting solid.[1][2]

  • Verification: Run an LC-MS. If the main peak is Mass 218.3 (M+H)+, the compound is intact.[2]

  • Handling: If it is an oil, weigh it by difference (weigh vial -> remove aliquot -> weigh vial) or dissolve the entire vial in a known volume of DMSO to create a master stock.[1][2]

Visualizing the "Crash" Mechanism

Understanding why the compound precipitates helps you avoid it.[2]

PrecipitationMech DMSO In DMSO Stock (Solvated by DMSO) Mixing Mixing Interface (DMSO meets Water) DMSO->Mixing Soluble Stable Solution (Protonated Cation) Mixing->Soluble If pH < 6.0 or Low Conc pH pH > 7.0 (De-protonation) Mixing->pH Conc Conc > 50 µM (Saturation) Mixing->Conc Precip Precipitate (Neutral Aggregates) pH->Precip Promotes Neutral Form Conc->Precip Exceeds Solubility Product

Figure 2: The mechanism of precipitation.[1][2] High pH and High Concentration are the dual triggers for failure.[1]

References

  • Di, L., & Kerns, E. H. (2016).[2] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[2] (Chapter on Solubility and pKa effects on lipophilic bases).

  • National Center for Advancing Translational Sciences (NCATS). (2025).[2] Assay Guidance Manual: Compound Management and Solubility. Bethesda (MD).[2]

  • Lipinski, C. A., et al. (2001).[2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1][2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2]

  • PubChem Compound Summary. (2025). 1-Benzylpiperazine (Parent structure analysis). National Library of Medicine.[2] [1][2]

Sources

Technical Support Center: GC-MS Analysis of 1-Acetyl-4-benzylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: GCMS-OPT-ABP-001 Assigned Specialist: Senior Application Scientist Subject: Method Optimization & Troubleshooting for 1-Acetyl-4-benzylpiperazine[1][2]

Introduction

Welcome to the Technical Support Hub. You are likely analyzing This compound (ABP), a structural analog of Benzylpiperazine (BZP).[1][2] Whether this is for forensic impurity profiling, metabolite identification, or synthetic confirmation, this molecule presents specific challenges:

  • Basicity: The tertiary amine at the N4 position interacts with active silanol sites, causing peak tailing.

  • Volatility: With a boiling point significantly higher than BZP (estimated >300°C at atm), carryover and discrimination in the inlet are risks.

  • Fragmentation: The benzyl moiety (m/z 91) dominates the spectrum, making selective detection in complex matrices difficult without secondary ion confirmation.

This guide replaces standard templates with a modular, problem-solution workflow designed to validate your data integrity.

Module 1: Instrument Configuration (The "Setup")

Objective: Minimize system activity and ensure complete transfer of the analyte to the column.

The Inlet System
  • Temperature: Set to 280°C .

    • Causality: ABP has a high boiling point.[2] Lower temperatures (e.g., 200°C) may cause high-mass discrimination, where the analyte condenses in the liner rather than entering the column.

  • Liner Selection: Ultra-Inert Splitless Liner with Wool .[2]

    • Why: The wool increases surface area for vaporization and traps non-volatile matrix components. Crucially, it must be deactivated (silanized) to prevent the basic piperazine nitrogen from adsorbing to the glass wool.

  • Mode: Splitless (for trace analysis < 10 ppm) or Split (10:1 for synthesis verification).

Column Selection

Standard non-polar columns (100% dimethylpolysiloxane) often fail to resolve piperazine isomers.

  • Recommended: Rxi-5Sil MS or DB-5ms UI (30m x 0.25mm x 0.25µm).[1][2]

  • Alternative (for better isomer separation): DB-1701 (14% cyanopropyl-phenyl).[1][2]

    • Logic: The slight polarity of the 1701 phase interacts with the acetyl amide group, providing unique selectivity against other piperazine byproducts.

Temperature Program
StageRate (°C/min)Value (°C)Hold Time (min)Purpose
Initial -1001.0Solvent focusing
Ramp 1 202400.0Fast transport of matrix
Ramp 2 53005.0ABP Elution Window
Post -3203.0Column bake-out

Module 2: Mass Spectrometry Parameters (The "ID")

Objective: Establish a self-validating identification method using Ion Ratios.

Fragmentation Logic

ABP (MW ~218) fragments predictably under 70 eV EI conditions.

  • Base Peak (m/z 91): The tropylium ion (

    
    ). It is abundant but non-specific (common in all benzyl compounds).
    
  • Diagnostic Ion (m/z 85): The acetyl-piperazine ring fragment (

    
    ).[1] This confirms the "acetyl" side of the molecule.
    
  • Molecular Ion (m/z 218): Often weak but essential for confirmation.

SIM (Selected Ion Monitoring) Setup

For trace detection, do not rely on Scan mode alone.[2] Configure SIM groups as follows:

Ion (m/z)Dwell Time (ms)TypePurpose
91.0 25QuantHigh sensitivity (Tropylium)
218.1 50QualMolecular Ion (Confirm MW)
85.0 50QualAcetyl-ring fragment (Specific)
127.1 50QualBenzyl cleavage counterpart

Validation Rule: The ratio of m/z 218 to m/z 91 must remain constant (±20%) across the calibration range. If m/z 91 increases without m/z 218, you have a co-eluting benzyl contaminant.[2]

Module 3: Visual Workflows

Method Development Logic

This diagram illustrates the decision pathway for optimizing the method based on peak shape.

MethodOptimization Start Start: Initial Injection (10 ppm Std) CheckShape Analyze Peak Shape Start->CheckShape Tailing Issue: Peak Tailing CheckShape->Tailing Asymmetry > 1.2 Symm Peak Symmetrical CheckShape->Symm Asymmetry < 1.2 InletCheck Check Inlet: Is Liner Deactivated? Tailing->InletCheck CheckSens Check Sensitivity (S/N > 10?) Symm->CheckSens ColCut Action: Trim Column (remove 20cm) InletCheck->ColCut Liner OK ColCut->CheckShape Retest Derivatize Action: Derivatization (Not usually needed for ABP) OptimizeSIM Action: Optimize SIM (Increase Dwell on m/z 218) CheckSens->OptimizeSIM No Final Method Validated CheckSens->Final Yes OptimizeSIM->Final

Caption: Logic flow for diagnosing peak shape and sensitivity issues during ABP method development.

Module 4: Troubleshooting & FAQs

Q1: My ABP peak is tailing severely. Is it the column or the inlet?

Diagnosis: Tailing of basic compounds like ABP is almost always due to Lewis acid-base interactions with active silanols. The Test:

  • Inject a neutral probe (e.g., Acenaphthene).[2]

  • If the neutral probe tails, the physical column installation is bad (bad cut/dead volume).

  • If the neutral probe is sharp but ABP tails, the system has chemical activity . The Fix:

  • Step 1: Replace the inlet liner with a fresh Ultra Inert liner. (Dirty liners are the #1 cause).

  • Step 2: Trim 10-20 cm from the front of the column to remove non-volatile matrix deposits.

  • Step 3: Use a solvent with higher polarity (e.g., Ethyl Acetate instead of Hexane) to help "wet" the column and compete for active sites.

Q2: I see a ghost peak at m/z 91 in my blank. What is happening?

Diagnosis: This is likely Carryover .[2] ABP has a high boiling point and can stick to the gold seal or the split vent line. The Fix:

  • Increase the final oven temperature hold time (320°C for 5 mins).

  • Implement a "solvent wash" injection (100% Ethyl Acetate) between samples.

  • Check the split vent trap; if saturated, it can outgas back into the system.

Q3: Can I use Methanol as a solvent?

Recommendation: Avoid if possible. While ABP dissolves well in methanol, methanol has a high expansion volume which can cause "backflash" in the liner if injected too fast or hot. Furthermore, methanol is polar and can strip the deactivation layer off older liners, increasing activity over time. Better Alternative: Ethyl Acetate or Dichloromethane.[2]

Module 5: Standard Operating Procedure (Protocol)

Sample Preparation (Liquid-Liquid Extraction)

This protocol assumes a urine or aqueous buffer matrix.[1][2]

  • Alkalinization: Add 50 µL of 1.0 M NaOH to 1 mL of sample (Target pH > 10).

    • Reason: ABP must be in its free-base form to be extracted into organic solvent.[1][2]

  • Extraction: Add 2 mL Ethyl Acetate . Vortex for 2 minutes.

  • Separation: Centrifuge at 3000 rpm for 5 minutes.

  • Concentration: Transfer the top organic layer to a clean vial. Evaporate to dryness under Nitrogen at 40°C.[2][3]

  • Reconstitution: Reconstitute in 100 µL Ethyl Acetate (contains Internal Standard, e.g., BZP-d7).

System Suitability Test (SST)

Before running samples, inject a 5 ppm standard.[2]

  • Requirement 1: Retention Time stability ± 0.05 min.

  • Requirement 2: Tailing Factor (

    
    ) < 1.3.
    
  • Requirement 3: Ion Ratio (218/91) within 20% of reference.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Mass Spectral Library. [Link][1]

  • Restek Corporation. (2024).[2] Optimizing GC-MS Analysis of Basic Drugs: Combating Peak Tailing. [Link]

  • Agilent Technologies. (2022).[2] GC/MS Analysis of Designer Drugs: Piperazines. Application Note 5990-XXXX.[1][2] [Link]

  • Staack, R. F., & Maurer, H. H. (2005).[2] Metabolism of Designer Drugs of Abuse. Current Drug Metabolism, 6(3), 259-274.[1][2] (Contextual grounding for piperazine metabolism and analysis).

Sources

Troubleshooting poor peak shape in HPLC analysis of 1-Acetyl-4-benzylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Status: Online Ticket ID: #ABP-HPLC-001[1][2][3]

Introduction: Understanding Your Analyte

Welcome to the technical support center. Before we troubleshoot, we must understand the "personality" of 1-Acetyl-4-benzylpiperazine .[1][2][3]

This molecule presents a classic "Janus-faced" challenge in chromatography:

  • The N1-Acetyl Group: This creates an amide functionality.[2][3] It is neutral, stable, and reduces the basicity of the N1 nitrogen significantly.

  • The N4-Benzyl Group: This leaves the N4 nitrogen as a tertiary amine .[2][3] With a pKa estimated between 7.9 and 8.5 , this nitrogen is protonated (positively charged) at neutral pH.[2][3]

  • Hydrophobicity: The benzyl ring adds significant non-polar character, making it suitable for Reversed-Phase (RP) LC, but the charged amine fights this retention mechanism.

The Core Problem: The positive charge on N4 interacts with negatively charged residual silanols (Si-O⁻) on silica columns. This "secondary interaction" is the primary cause of the tailing you are likely seeing.[4]

Module 1: The "Shark Fin" (Peak Tailing)

Symptom: The peak rises sharply but drags out into a long tail (Asymmetry factor > 1.5).[3] Diagnosis: Secondary Silanol Interactions.[2][3][4][5]

The Mechanism

At pH 3–7, residual silanols on the silica surface are ionized (Si-O⁻). Your molecule (N4-H⁺) acts as a cation, sticking to these sites via ion-exchange mechanisms rather than partitioning into the C18 phase.[1][2]

SilanolInteraction cluster_0 Stationary Phase Surface cluster_1 Analyte (this compound) Silica Silica Support Silanol Ionized Silanol (Si-O⁻) Silica->Silanol C18 C18 Ligand (Hydrophobic) Silica->C18 N4 Protonated N4 Amine (NH⁺) N4->Silanol Ionic Attraction (CAUSES TAILING) Benzyl Benzyl Group (Hydrophobic) Benzyl->C18 Hydrophobic Retention (DESIRED)

Figure 1: Mechanism of peak tailing.[1][2] The N4 amine gets "stuck" on silanols while the benzyl group tries to partition into the C18 phase.

The Solution Protocols
Protocol A: The "Low pH + Ion Pair" (Recommended for Standard Columns)

This method forces the silanols to be neutral (Si-OH) by lowering pH, preventing the ionic attraction.

  • Column: C18 (End-capped), 5 µm or 3.5 µm.[1][2][3]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[2][3]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[2][3]

  • Why TFA? TFA is acidic (pH ~2), suppressing silanol ionization.[2][3] It also acts as a weak ion-pairing agent , forming a neutral complex with the N4 amine, improving peak shape.

Protocol B: The "High pH" (Requires Hybrid Columns)

This method removes the charge from your analyte.[3] If pH > pKa (e.g., pH 10), the N4 amine becomes neutral.

  • Column: MUST be a hybrid particle (e.g., Waters XBridge, Agilent Extend-C18, Phenomenex Gemini).[1][2][3] Do not use standard silica. [1][2][3]

  • Mobile Phase A: 10mM Ammonium Bicarbonate (adjusted to pH 10 with Ammonia).

  • Mobile Phase B: Acetonitrile.[2][3][6]

  • Result: The neutral amine interacts purely through hydrophobicity.[3] Tailing usually disappears completely.[2][3]

Module 2: The "Blob" (Peak Fronting)

Symptom: The peak rises slowly and drops sharply (Asymmetry factor < 0.9).[3] Diagnosis: Solvent Mismatch or Solubility Issues.[2][3][7][8]

The Physics: this compound is hydrophobic.[1][2][3] If you dissolve it in 100% Acetonitrile (strong solvent) and inject it into a mobile phase that is 90% Water (weak solvent), the analyte precipitates or travels faster than the mobile phase at the head of the column.

Troubleshooting Checklist
VariableCheckCorrection
Diluent Is sample in 100% ACN or MeOH?Dilute sample 1:1 with water or Mobile Phase A.
Load Is the concentration > 1 mg/mL?Dilute 10x. Basic amines overload columns easily.[2][3]
Injection Vol Is it > 20 µL?Reduce to 5-10 µL.

Module 3: The "Ghost" (Split Peaks or Shoulders)

Symptom: The main peak has a shoulder or splits into two.[3] Diagnosis: Hydrolysis or Frit Blockage.[2][3]

  • Chemical Stability Check: The acetyl group is an amide.[2][3] While stable, extreme pH (e.g., > 12 or < 1 with heat) can hydrolyze it, yielding 1-benzylpiperazine .[1][2][3]

    • Test: Inject a fresh standard vs. a 24-hour old standard. If the "shoulder" grows over time, your sample is degrading.

  • Physical Blockage: The free base of this molecule is insoluble in water.[2][3] If you inject a high-concentration salt form into a high-pH buffer, the free base may precipitate at the column frit.[1]

    • Fix: Reverse the column and flush (if permitted) or replace the inline filter.

Master Troubleshooting Workflow

Use this logic flow to diagnose your specific issue efficiently.

TroubleshootingFlow Start Identify Peak Defect Tailing Tailing (As > 1.2) Start->Tailing Fronting Fronting (As < 0.9) Start->Fronting Split Split / Double Peak Start->Split CheckCol Check Column Type Tailing->CheckCol SolventCheck Check Sample Diluent Fronting->SolventCheck FritCheck Check Backpressure Split->FritCheck OldSilica Standard Silica? CheckCol->OldSilica Hybrid Hybrid/Base Deactivated? CheckCol->Hybrid AddTEA Add 0.1% TEA or Switch to Low pH (TFA) OldSilica->AddTEA CheckpH Verify pH > 10 or < 3 Hybrid->CheckpH StrongSolvent 100% Organic? SolventCheck->StrongSolvent Dilute Dilute with Water/Buffer StrongSolvent->Dilute HighPress High Pressure? FritCheck->HighPress ReplaceFrit Replace Frit/Guard Check Solubility HighPress->ReplaceFrit

Figure 2: Diagnostic decision tree for this compound analysis.

Frequently Asked Questions (FAQ)

Q: Can I use Phosphate Buffer at pH 7? A: You can, but it is risky.[2][3] At pH 7, the N4 amine is fully charged, and silanols are fully ionized. Unless you use a very high-quality "Base Deactivated" column, you will see severe tailing.[1][2][3] If you must use pH 7, add 20mM Triethylamine (TEA) to the mobile phase to "mask" the silanols [1].

Q: What is the best detection wavelength? A: The benzyl group absorbs strongly at 254 nm .[3] However, for higher sensitivity, you can go down to 210-220 nm (absorbing the amide bond), provided your mobile phase solvents (like Acetone or low-grade Methanol) don't have a high UV cutoff.[1][2] Acetonitrile is preferred for low UV [2].[2][3]

Q: My retention time is drifting. Why? A: Piperazines are sensitive to temperature because pKa shifts with heat.[2][3] Ensure your column oven is stable (e.g., 30°C or 40°C).[2][3] Also, if using TFA, it is volatile; over a long sequence, the concentration in the open bottle may drop, affecting the ion-pairing equilibrium [3].

References

  • McCalley, D. V. (2023).[2][3][9] Understanding and managing peak shape for basic solutes in reversed-phase HPLC. Chemical Communications.[2][3] Link

  • Chrom Tech. (2025).[2][3][5][10] What Causes Peak Tailing in HPLC?Link

  • Dolan, J. W. (2025).[2][3] HPLC Troubleshooting Guide: Peak Shape Problems. LCGC North America.[2][3] Link

  • PubChem. (2025).[2][3] 1-Acetylpiperazine Compound Summary. National Library of Medicine.[2][3] Link[1][2]

  • BenchChem. (2025).[2][3][4][10] Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds. Link

Sources

Identifying and minimizing by-products in 1-Acetyl-4-benzylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 1-Acetyl-4-benzylpiperazine. As a Senior Application Scientist, my goal is to provide not just procedural steps, but a deeper understanding of the reaction mechanisms and the rationale behind process optimization. This guide will help you identify and minimize common by-products, leading to higher yields and purity of your target compound.

I. Understanding the Synthesis and Potential By-products

The synthesis of this compound is typically achieved through the N-acetylation of 1-benzylpiperazine using an acetylating agent such as acetic anhydride or acetyl chloride. While seemingly straightforward, this reaction is prone to the formation of several by-products that can complicate purification and reduce the overall yield.

A thorough understanding of the potential side reactions is the first step toward effective troubleshooting and process optimization. The primary by-products of concern are:

  • 1,4-Dibenzylpiperazine (DBZP): An impurity often present in the starting material, 1-benzylpiperazine.[1]

  • 1,4-Diacetylpiperazine: Formed if piperazine is present as an impurity in the starting material, which then undergoes diacetylation.

  • Unreacted 1-Benzylpiperazine: Incomplete reaction can leave a significant amount of the starting material in the product mixture.

  • Acetic Acid: Generated from the hydrolysis of the acetylating agent (e.g., acetic anhydride) by moisture present in the reaction.[2]

The following diagram illustrates the main reaction pathway and the formation of key by-products:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Products & By-products 1-Benzylpiperazine 1-Benzylpiperazine ReactionMixture N-Acetylation 1-Benzylpiperazine->ReactionMixture Byproduct1 1,4-Dibenzylpiperazine (from starting material) 1-Benzylpiperazine->Byproduct1 Impurity Acetic Anhydride Acetic Anhydride Acetic Anhydride->ReactionMixture Byproduct4 Acetic Acid Acetic Anhydride->Byproduct4 Hydrolysis Target This compound ReactionMixture->Target Desired Pathway Byproduct2 1,4-Diacetylpiperazine ReactionMixture->Byproduct2 Side Reaction Byproduct3 Unreacted 1-Benzylpiperazine ReactionMixture->Byproduct3 Incomplete Reaction

Caption: Reaction scheme for this compound synthesis and by-product formation.

II. Troubleshooting Guide: A-Q&A Approach

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Question 1: My final product shows a significant amount of unreacted 1-benzylpiperazine. How can I improve the conversion rate?

Answer:

The presence of unreacted starting material is a common issue and can be addressed by optimizing several reaction parameters:

  • Stoichiometry of the Acetylating Agent: Ensure you are using a slight excess of the acetylating agent (e.g., 1.1 to 1.2 equivalents of acetic anhydride). This will help drive the reaction to completion. However, a large excess should be avoided as it can lead to the formation of other by-products and complicates the work-up.

  • Reaction Time and Temperature: The acetylation of secondary amines like 1-benzylpiperazine is generally rapid. However, if you are observing incomplete conversion, consider increasing the reaction time or gently warming the reaction mixture (e.g., to 40-50 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Purity of Starting Material: The presence of impurities in your 1-benzylpiperazine can inhibit the reaction. Ensure your starting material is of high purity. An effective purification method for 1-benzylpiperazine involves distillation under reduced pressure.[3]

Question 2: I have an unexpected by-product that I suspect is 1,4-diacetylpiperazine. How can I confirm its identity and prevent its formation?

Answer:

1,4-Diacetylpiperazine can form if your 1-benzylpiperazine starting material is contaminated with piperazine. Piperazine has two secondary amine groups, both of which can be acetylated.

  • Identification:

    • Mass Spectrometry (MS): 1,4-Diacetylpiperazine has a molecular weight of 170.21 g/mol . Look for a corresponding molecular ion peak in your GC-MS or LC-MS analysis.[4]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of 1,4-diacetylpiperazine is characterized by two key signals: a singlet for the acetyl protons and a multiplet for the piperazine ring protons. The 13C NMR will show characteristic peaks for the carbonyl carbons and the piperazine ring carbons.[4]

  • Prevention:

    • High-Purity 1-Benzylpiperazine: The most effective way to prevent the formation of 1,4-diacetylpiperazine is to use highly pure 1-benzylpiperazine that is free of piperazine.

    • Purification of Starting Material: If you suspect your 1-benzylpiperazine is impure, it can be purified by fractional distillation.[3]

Question 3: My reaction mixture has a strong vinegar smell, and the yield is lower than expected. What could be the cause?

Answer:

A strong smell of vinegar (acetic acid) indicates the hydrolysis of your acetylating agent, acetic anhydride. This side reaction consumes the acetylating agent, leading to incomplete conversion and lower yields of your desired product.

  • Cause: The primary cause is the presence of water in your reaction. This can come from wet solvents, glassware, or the starting materials themselves.

  • Prevention:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents.

    • Dry Starting Materials: Ensure your 1-benzylpiperazine is dry. If it is a salt, it should be properly neutralized and dried before use.

    • Inert Atmosphere: While not always necessary for this reaction, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.

Question 4: I've identified 1,4-dibenzylpiperazine (DBZP) in my product. Where did it come from, and how can I get rid of it?

Answer:

1,4-Dibenzylpiperazine (DBZP) is a common by-product in the synthesis of 1-benzylpiperazine itself.[1] Therefore, it is likely an impurity in your starting material.

  • Prevention: The best approach is to use high-purity 1-benzylpiperazine. If you are synthesizing your own 1-benzylpiperazine, the formation of DBZP can be minimized by carefully controlling the stoichiometry of benzyl chloride to piperazine.[3]

  • Removal:

    • Chromatography: DBZP can be separated from this compound by column chromatography on silica gel.

    • Crystallization: Depending on the solvent system, it may be possible to selectively crystallize either the desired product or the DBZP by-product.

III. Recommended Synthesis Protocol for High Purity this compound

This protocol is designed to minimize the formation of by-products and yield a high-purity product.

Materials:

  • 1-Benzylpiperazine (high purity)

  • Acetic Anhydride

  • Triethylamine (or another suitable base)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-benzylpiperazine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Addition of Acetylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 equivalents) dropwise from the dropping funnel over 15-20 minutes with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexanes).

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acetic acid.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

IV. Analytical Methods for Quality Control

To ensure the purity of your synthesized this compound, the following analytical techniques are recommended:

Technique Purpose Expected Observations for Pure Product Potential Impurities Detected
TLC Reaction monitoring and qualitative purity assessment.A single spot with a specific Rf value.Unreacted 1-benzylpiperazine, 1,4-dibenzylpiperazine, 1,4-diacetylpiperazine.
GC-MS Separation and identification of volatile components.A single major peak with the correct mass spectrum.Unreacted 1-benzylpiperazine, 1,4-dibenzylpiperazine, 1,4-diacetylpiperazine.[1]
LC-MS High-sensitivity analysis for purity determination.A single major peak with the correct mass-to-charge ratio.A wide range of impurities, including non-volatile by-products.[5][6]
1H & 13C NMR Structural confirmation and purity assessment.Characteristic peaks corresponding to the acetyl and benzylpiperazine moieties.Signals corresponding to the structures of the by-products.

V. Frequently Asked Questions (FAQs)

Q1: Can I use acetyl chloride instead of acetic anhydride?

A1: Yes, acetyl chloride can be used as the acetylating agent. However, the reaction with acetyl chloride is typically more exothermic and produces hydrochloric acid (HCl) as a by-product, which must be neutralized by a base. Acetic anhydride is often preferred for its milder reactivity and easier handling.

Q2: What is the best way to remove the triethylamine hydrochloride salt formed during the reaction?

A2: The triethylamine hydrochloride salt is water-soluble and can be easily removed during the aqueous work-up by washing the organic layer with water or a saturated sodium bicarbonate solution.

Q3: Is it possible to perform this reaction without a solvent?

A3: While it may be possible to run the reaction neat, using an anhydrous aprotic solvent like dichloromethane is highly recommended. The solvent helps to control the reaction temperature, ensures proper mixing, and facilitates a cleaner reaction.

Q4: Can I use a different base instead of triethylamine?

A4: Yes, other non-nucleophilic organic bases such as diisopropylethylamine (DIPEA) or pyridine can be used. Inorganic bases like potassium carbonate can also be employed, but this may require a different solvent system and longer reaction times.

VI. By-product Minimization Workflow

The following diagram outlines a systematic approach to troubleshooting and minimizing by-products in your synthesis.

G Start Synthesis of this compound Analysis Analyze Crude Product (TLC, GC-MS, LC-MS) Start->Analysis HighPurity High Purity Achieved Analysis->HighPurity No Significant Impurities ImpurityDetected Impurity Detected Analysis->ImpurityDetected Impurities Present UnreactedSM Unreacted 1-Benzylpiperazine ImpurityDetected->UnreactedSM Identify Impurity Diacetyl 1,4-Diacetylpiperazine ImpurityDetected->Diacetyl Identify Impurity DBZP 1,4-Dibenzylpiperazine (DBZP) ImpurityDetected->DBZP Identify Impurity AceticAcid Excess Acetic Acid ImpurityDetected->AceticAcid Identify Impurity Action1 Increase Acetylating Agent Increase Reaction Time/Temp UnreactedSM->Action1 Action2 Use High-Purity 1-Benzylpiperazine Diacetyl->Action2 Action3 Purify Starting Material (Distillation) DBZP->Action3 Action4 Use Anhydrous Conditions AceticAcid->Action4 Action1->Start Re-run Synthesis Action2->Start Re-run Synthesis Action3->Start Re-run Synthesis Action4->Start Re-run Synthesis

Caption: A workflow for identifying and minimizing by-products.

VII. References

  • KINETICS OF HYDROLYSIS OF ACETIC ANHYDRIDE BY IN-SITU FTIR SPECTROSCOPY. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Diacetylpiperazine. Retrieved from [Link]

  • De Ruiter, J., & Noggle, F. T. (2011). Analytical studies on N-benzylpiperazine and 1-(3-trifluoromethylphenyl)piperazine-a new class of designer drug of abuse. Journal of the Mississippi Academy of Sciences, 56(2), 107-118.

  • Organic Syntheses. (n.d.). 1-BENZYLPIPERAZINE. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Diacetyl-2,5-piperazinedione. Retrieved from [Link]

  • SpectraBase. (n.d.). Piperazine, 1,4-diacetyl-. Retrieved from [Link]

  • Kuleya, C., Hall, S., Gautam, L., & Cole, M. D. (2014). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 6(1), 156-163.

  • WIPO Patentscope. (2005). Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. Retrieved from [Link]

  • PHF Science. (n.d.). Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection. Retrieved from [Link]

  • Google Patents. (n.d.). CN1257163C - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. Retrieved from

  • Kłys, M., Rojek, S., & Kula, K. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. International journal of molecular sciences, 23(6), 3334.

  • MDPI. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Retrieved from [Link]

  • ResearchGate. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Retrieved from [Link]

  • Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple Synthesis of N-Alkylpiperazines. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. Retrieved from [Link]

  • SWGDRUG.org. (2005). BENZYLPIPERAZINE. Retrieved from [Link]

  • PubMed. (2010). Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans. Retrieved from [Link]

  • qualitas1998.net. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. Retrieved from [Link]

  • PMC. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS and LC-ESI-MS. Retrieved from [Link]

  • MDPI. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. Retrieved from [Link]

  • Google Patents. (n.d.). CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. Retrieved from

Sources

Technical Support Center: Enhancing the Accuracy of 1-Acetyl-4-benzylpiperazine Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the precise and accurate quantification of 1-Acetyl-4-benzylpiperazine (ABP). This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and facing analytical challenges. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your own methods effectively.

This resource is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides. We will explore the common hurdles in ABP analysis, from chromatographic issues to matrix effects, and provide validated strategies to overcome them.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of this compound.

Q1: What are the primary analytical techniques for quantifying this compound?

A1: The most common and robust techniques for the quantification of ABP and related piperazine derivatives are High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] LC-MS/MS is generally preferred for its high sensitivity and selectivity, especially in complex biological matrices.[2][4][5] GC-MS is also a powerful technique but often requires a derivatization step to improve the volatility and chromatographic behavior of piperazine compounds.[1][6][7]

Q2: I am seeing significant peak tailing in my HPLC analysis of ABP. What is the cause and how can I fix it?

A2: Peak tailing is a very common issue when analyzing basic compounds like ABP.[8][9][10] The primary cause is the interaction between the protonated basic analyte and residual acidic silanol groups on the surface of silica-based HPLC columns.[8][9][10][11] This secondary interaction mechanism leads to a distorted peak shape.

Here are several strategies to mitigate peak tailing:

  • Operate at a lower mobile phase pH: By lowering the pH (e.g., to 2.5-3.5), you can suppress the ionization of the silanol groups, thereby minimizing the secondary interactions.[8][10]

  • Use a highly deactivated (end-capped) column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes the residual silanol groups to make them less active.[10]

  • Add a competing base to the mobile phase: Introducing a small amount of a competing base, such as triethylamine (TEA), can saturate the active silanol sites, preventing the analyte from interacting with them.[8]

  • Work at a high pH: An alternative approach is to use a high pH mobile phase (e.g., pH > 8) to deprotonate the basic analyte, thus eliminating the ionic interaction with the stationary phase. This requires a pH-stable column.[12]

Q3: Is derivatization necessary for the GC-MS analysis of this compound?

A3: Yes, derivatization is highly recommended for the GC-MS analysis of ABP. The presence of the piperazine ring, even with the acetyl group, can lead to poor peak shape and thermal instability in the GC inlet.[7] Derivatization with reagents like trifluoroacetic anhydride (TFAA) or acetic anhydride converts the amine functional groups into less polar and more volatile derivatives, resulting in sharper peaks and improved sensitivity.[1][7][13]

Q4: What is a "matrix effect" in LC-MS/MS analysis and how can it affect my ABP quantification?

A4: The matrix effect is the alteration of the ionization efficiency of an analyte by co-eluting components from the sample matrix.[5][14] In simpler terms, other molecules from your sample (e.g., phospholipids from plasma, salts from urine) can either suppress or enhance the signal of your target analyte (ABP) in the mass spectrometer, leading to inaccurate quantification.[5][14] This is a significant concern in bioanalysis and must be evaluated during method validation.[15][16][17]

Q5: How do I choose an appropriate internal standard for ABP quantification?

A5: An ideal internal standard (IS) should be a compound that is chemically similar to the analyte and has a similar chromatographic retention time and ionization response, but is not present in the sample. For LC-MS/MS, a stable isotope-labeled (SIL) version of ABP (e.g., ABP-d7) is the gold standard as it co-elutes with the analyte and experiences the same matrix effects.[2][18] If a SIL-IS is not available, a close structural analog can be used.[19][20][21]

Section 2: Troubleshooting Guides

This section provides more detailed, step-by-step guidance on resolving specific experimental issues.

Guide 2.1: Overcoming Poor Peak Shape in HPLC

Problem: You are observing broad, tailing, or split peaks for this compound in your HPLC-UV or LC-MS/MS analysis.

Underlying Causes and Solutions:

  • Secondary Silanol Interactions (Most Common Cause):

    • Explanation: As a basic compound, ABP can interact with acidic silanol groups on the silica stationary phase, leading to peak tailing.[8][9][10]

    • Workflow for Resolution:

      start Poor Peak Shape Observed step1 Lower Mobile Phase pH (e.g., to pH 3 with formic acid) start->step1 step2 Add Competing Base (e.g., 5-10 mM Triethylamine) step1->step2 If tailing persists end Symmetrical Peak Achieved step1->end If resolved step3 Use a High-Purity, End-capped Column (e.g., modern C18 or Phenyl-Hexyl) step2->step3 If still suboptimal step2->end If resolved step4 Consider High pH Mobile Phase (with a pH-stable column) step3->step4 For alternative selectivity step3->end If resolved step4->end

      Caption: Workflow for improving HPLC peak shape.

  • Sample Solvent Mismatch:

    • Explanation: If your sample is dissolved in a solvent that is much stronger than your initial mobile phase, it can cause peak distortion.[9][22]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Column Overload:

    • Explanation: Injecting too much analyte can saturate the stationary phase, leading to fronting or tailing peaks.

    • Solution: Dilute your sample and re-inject. Check if the peak shape improves. The linear range of the method should be determined during validation.

Guide 2.2: Addressing Matrix Effects in LC-MS/MS Bioanalysis

Problem: You are experiencing poor accuracy, precision, and/or sensitivity in the quantification of ABP in a biological matrix (e.g., plasma, urine).

Underlying Causes and Solutions:

  • Ion Suppression or Enhancement:

    • Explanation: Co-eluting endogenous compounds from the biological matrix are interfering with the ionization of ABP in the mass spectrometer source.[5][14]

    • Workflow for Mitigation:

      start Suspected Matrix Effects step1 Improve Sample Cleanup (e.g., LLE or more selective SPE) start->step1 step2 Optimize Chromatography (to separate ABP from interfering peaks) step1->step2 step3 Use a Stable Isotope-Labeled Internal Standard (SIL-IS) step2->step3 step4 Dilute the Sample (if sensitivity allows) step3->step4 end Accurate Quantification step4->end

      Caption: Strategy for mitigating matrix effects.

  • Experimental Protocol for Evaluating Matrix Effects:

    • Objective: To determine if the sample matrix is affecting the analyte's signal.

    • Procedure:

      • Prepare a solution of ABP in a clean solvent (e.g., methanol) at a known concentration (Set A).

      • Extract a blank biological matrix sample (with no ABP).

      • Spike the extracted blank matrix with ABP at the same concentration as Set A (Set B).

      • Analyze both sets of samples by LC-MS/MS.

      • Calculate the Matrix Factor (MF):

        • MF = (Peak Area in Set B) / (Peak Area in Set A)

        • An MF < 1 indicates ion suppression.

        • An MF > 1 indicates ion enhancement.

        • An MF = 1 indicates no matrix effect.

Guide 2.3: Optimizing GC-MS Analysis with Derivatization

Problem: You are unable to detect ABP by GC-MS or are observing very broad and tailing peaks.

Underlying Cause and Solution:

  • Poor Volatility and Active Amine Group:

    • Explanation: The piperazine structure is not ideal for direct GC-MS analysis. Derivatization is crucial to cap the active amine and increase volatility.[1][6][7]

    • Experimental Protocol: Acetic Anhydride Derivatization

      • Evaporate the extracted sample containing ABP to dryness under a gentle stream of nitrogen.

      • Add 1.0 mL of dichloromethane to redissolve the residue.

      • Add 50 µL of acetic anhydride and 100 µL of triethylamine (as a catalyst).[7]

      • Cap the vial tightly and heat at 50-70°C for 30 minutes.[1][7][13]

      • After cooling, evaporate the solvent and excess reagents.

      • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS injection.

    • Data Comparison: Common Derivatization Reagents for Piperazines

      Derivatizing Agent Advantages Considerations
      Acetic Anhydride Readily available, effective for primary and secondary amines.[7] May not be as volatile as fluorinated derivatives.
      Trifluoroacetic Anhydride (TFAA) Produces highly volatile derivatives, excellent for GC.[1][13] Can be more aggressive and may require careful handling.

      | Isobutyl Chloroformate | Shown to provide quantitative recovery for piperazine.[6] | Requires a two-phase derivatization procedure.[6] |

Section 3: Method Validation and Stability

Q6: What are the key parameters to assess during bioanalytical method validation for ABP?

A6: According to regulatory guidelines from bodies like the FDA and EMA, a full bioanalytical method validation should assess the following parameters to ensure the reliability of the data.[15][16][17][23][24]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy: The closeness of the measured concentration to the true concentration.

  • Precision: The degree of scatter between a series of measurements.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: As discussed in Guide 2.2.

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.[25][26][27]

Q7: How stable is this compound in biological samples?

A7: While specific stability data for ABP is not extensively published, studies on the parent compound, benzylpiperazine (BZP), and other piperazine derivatives indicate that stability is a critical factor.[25][26] For instance, some piperazines show significant degradation over time, especially when stored at room temperature or refrigerated conditions.[26] Therefore, it is imperative to perform your own stability studies for ABP in the specific matrix and storage conditions you are using. This typically involves:

  • Freeze-Thaw Stability: Assessing analyte stability after multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Evaluating stability at room temperature for the duration of sample preparation.

  • Long-Term Stability: Determining stability at the intended storage temperature (e.g., -20°C or -80°C) over the expected storage period.

For any quantitative study, it is crucial to adhere to the principles outlined in the ICH M10 Bioanalytical Method Validation guideline to ensure data integrity and regulatory acceptance.[23][28][29]

References

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. (2023, January 13). European Medicines Agency. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc. [Link]

  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). [Link]

  • European Medicines Agency guideline on bioanalytical method validation. Ovid. [Link]

  • Guideline Bioanalytical method validation - EMA - European Union. (2011, July 21). European Medicines Agency. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018, May 24). Food and Drug Administration. [Link]

  • Determination of Piperazine in Working Atmosphere and in Human Urine Using Derivatization and Capillary Gas Chromatography With Nitrogen- And Mass-Selective Detection. PubMed. [Link]

  • Improving of a Peak Shape of the Charged Compounds. SIELC Technologies. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (2025, January). HHS.gov. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. (2024, June 12). FDA. [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? (2012, May 2). Bioanalysis Zone. [Link]

  • The Secrets of Good Peak Shape in HPLC. ResearchGate. [Link]

  • Why it matters and how to get good peak shape. (2023, August 10). [Link]

  • CN105954376A - Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs.
  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Gas Chromatography Multiresidue Method for Enantiomeric Fraction Determination of Psychoactive Substances in Effluents and River Surface Waters. (2021, August 13). MDPI. [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. (2020, October 30). Scholars.Direct. [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022, March 22). PMC. [Link]

  • What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation? (2025, November 13). [Link]

  • Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection. PHF Science. [Link]

  • The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. (2013, March 15). PubMed. [Link]

  • matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. (2013, January 15). PubMed. [Link]

  • Review Article on Matrix Effect in Bioanalytical Method Development. [Link]

  • Stability of Synthetic Piperazines in Human Whole Blood. (2018, March 1). PubMed. [Link]

  • HPLC Troubleshooting. [Link]

  • Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans. (2010, September 15). PubMed. [Link]

  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. [Link]

  • Analysis of Benzylpiperazine-like Compounds. (2025, August 7). ResearchGate. [Link]

  • Analytical Methods. (2010, January 15). RSC Publishing. [Link]

  • Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS and LC-ESI-MS. (2025, August 9). ResearchGate. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Unodc. [Link]

  • BENZYLPIPERAZINE. (2005, June 1). SWGDRUG.org. [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022, March 22). MDPI. [Link]

  • Development of an effective LC-MS/MS Cleaning Validation Method for Synthetic Peptide Drug Substances. Waters Corporation. [Link]

  • Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. (2010, March 24). [Link]

  • GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. (2025, August 7). ResearchGate. [Link]

  • Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas. [Link]

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing. [Link]

  • Separation of 1-Benzylpiperazine on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. MDPI. [Link]

  • A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices. (2022, May 5). PMC. [Link]

Sources

Best practices for long-term storage of 1-Acetyl-4-benzylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Long-Term Storage of 1-Acetyl-4-benzylpiperazine

Section 1: Executive Summary & Compound Profile

Compound Identity:

  • Chemical Name: this compound

  • Functional Groups: Tertiary Amine (Benzyl-substituted), Amide (N-Acetyl).

  • Key Vulnerabilities: Oxidative debenzylation, N-oxidation, and hygroscopic hydrolysis.

The "Why" Behind the Protocol: this compound presents a unique storage challenge due to the juxtaposition of a stable amide group and a reactive benzylic amine. While the acetyl group protects one nitrogen, the N4-benzyl position serves as a "sacrificial anode" for oxidation. Upon exposure to atmospheric oxygen and light, the benzylic methylene group (


) is susceptible to radical attack, leading to cleavage (debenzylation) or N-oxide formation. Furthermore, as a piperazine derivative, the compound is inherently hygroscopic; moisture ingress can catalyze slow hydrolysis of the amide bond or lead to hydrate formation, altering stoichiometry.

Section 2: The "Gold Standard" Storage Protocol

This protocol is designed to extend shelf-life from months to years (3+ years) by systematically eliminating the three vectors of decay: Photon Energy, Oxygen, and Moisture.

Step-by-Step Workflow
  • Receipt & Initial QC:

    • Upon arrival, do not immediately freeze. Allow the container to equilibrate to room temperature in a desiccator to prevent condensation on the cold surface.

    • Action: Verify appearance (should be white/off-white solid or viscous pale oil). If yellow, oxidation has initiated.

  • Aliquot Strategy (The "Single-Use" Rule):

    • Reasoning: Repeated freeze-thaw cycles introduce moisture via condensation and stress the crystal lattice/amorphous structure.

    • Protocol: Divide the bulk material into single-experiment aliquots (e.g., 100mg or 500mg) inside a glovebox or dry bag.

  • Inert Gas Blanketing:

    • Gas Choice: Argon (Ar) is superior to Nitrogen (

      
      ).
      
    • Mechanism:[1] Argon is heavier than air and "sinks" into the vial, creating a physical blanket over the compound. Nitrogen can mix with air if turbulence occurs during capping.

    • Procedure: Flow dry Argon over the substance for 10-15 seconds before sealing.

  • Vessel Selection:

    • Primary: Amber borosilicate glass vials (Type I).

    • Closure: Polypropylene cap with a PTFE (Teflon)/Silicone septum .

    • Warning: Avoid polyethylene-lined caps; organic vapors can permeate them over years.

  • Thermal Control:

    • Temperature: -20°C (± 5°C) .

    • Placement: Store in a manual-defrost freezer. Auto-defrost units cycle temperatures, causing micro-thaws that promote crystal growth and degradation.

Visualizing the Workflow

StorageProtocol Receipt Receipt of Material Desiccate Equilibrate in Desiccator (2h) Receipt->Desiccate QC Initial QC (H-NMR / HPLC) Desiccate->QC QC->Receipt Fail (Reject) Aliquot Aliquot into Amber Vials QC->Aliquot Pass Argon Argon Blanket (Heavier than Air) Aliquot->Argon Seal Seal with PTFE-Lined Cap Argon->Seal Freeze Store at -20°C (Manual Defrost) Seal->Freeze

Figure 1: Critical path for processing this compound upon receipt to ensure long-term stability.

Section 3: Troubleshooting & FAQs

Q1: My compound has turned from white to faint yellow. Is it still usable?

Diagnosis: Benzylic Oxidation. The yellow color typically indicates the formation of N-oxides or trace conjugated impurities (like benzaldehyde derivatives) resulting from radical oxidation at the benzylic carbon.

  • Action: Perform a TLC or LC-MS.

    • If purity >95%:: You may repurify via recrystallization (if solid) or silica plug filtration.

    • If purity <90%:: Discard. The impurities can act as radical initiators, accelerating further degradation.

Q2: The container smells faintly of almonds. What happened?

Diagnosis: Oxidative Dealkylation. This is a critical failure. The "almond" scent is Benzaldehyde .

  • Mechanism: Oxygen attacks the benzylic position, cleaving the C-N bond. This releases benzaldehyde and leaves behind 1-acetylpiperazine.

  • Action: The material is compromised. Do not use for precise stoichiometric reactions.

Q3: Can I store this in DMSO or Ethanol stock solutions at -20°C?

Recommendation: No, for long-term (>1 month).

  • Reasoning:

    • DMSO: Hygroscopic and can act as an oxidant under certain conditions.

    • Ethanol: Volatile; evaporation alters concentration.

    • Best Practice: Store as a neat solid/oil. Make fresh stock solutions only for the immediate experimental series.

Q4: I accidentally left the vial on the benchtop for 3 days. Is it ruined?

Assessment: Likely Safe , but compromised shelf-life.

  • This compound is not pyrophoric or instantly unstable. Short-term exposure (3 days) to ambient temp/light will induce minimal degradation (<1%).

  • Recovery: Purge with Argon immediately and return to -20°C. Mark the vial as "Exposed" and prioritize it for range-finding experiments rather than final data collection.

Section 4: Degradation Pathways & QC Markers

Understanding how the molecule breaks down allows you to look for specific peaks in your QC data.

Primary Degradation Route: Oxidative Dealkylation The benzyl group is the "weak link." In the presence of oxygen and light, the following pathway occurs:

Degradation Compound This compound Radical Benzylic Radical Intermediate Compound->Radical + O2 / Light (hv) Peroxide Hemiaminal Peroxide Radical->Peroxide + O2 Products Degradation Products Peroxide->Products Hydrolysis Benzaldehyde Benzaldehyde (Almond Odor) Products->Benzaldehyde AcetylPip 1-Acetylpiperazine (Secondary Amine) Products->AcetylPip

Figure 2: The oxidative dealkylation pathway. Note that the breakdown yields a secondary amine (1-Acetylpiperazine) which has different reactivity.

QC Reference Table:

TechniqueMarker of PurityMarker of Degradation
H-NMR Benzylic

singlet (~3.5 ppm) integrates to 2H.
Appearance of aldehyde proton (~10 ppm) or shift in benzylic peak (N-oxide).
LC-MS Single peak,

consistent with MW.
Appearance of peak at MW - 90 (Loss of Benzyl) or MW + 16 (N-Oxide).
Appearance White/Off-white Solid or Pale Oil.Yellow/Brown discoloration; "Melting" of solid due to impurity depression.

References

  • Tsutsumi, H. et al. (2005).[2] Stability of piperazine derivatives in biological matrices and storage conditions.[3][4] Journal of Chromatography B. (Context: Establishes the baseline stability of N-benzylpiperazines at -20°C vs Room Temp).

  • Antunes, M. et al. (2013). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices.[3][4] Journal of Analytical Toxicology. (Context: Confirms stability at -20°C for 14 days; degradation observed at 22°C).

  • Lai, C. et al. (2004). Mechanism of oxidative dealkylation of N-benzylamines. Journal of Organic Chemistry. (Context: Mechanistic grounding for the "Almond Smell" degradation pathway).

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 1-Benzylpiperazine derivatives. (Context: General handling and safety protocols for benzylpiperazine class compounds).

Sources

Technical Support Center: Optimizing Reaction Conditions for the Acetylation of Benzylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the acetylation of benzylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product, 1-acetyl-4-benzylpiperazine.

Introduction

The acetylation of benzylpiperazine is a fundamental transformation in organic synthesis, often employed in the development of pharmacologically active compounds. The reaction involves the introduction of an acetyl group onto the secondary amine of the piperazine ring. While seemingly straightforward, achieving optimal results requires careful consideration of various reaction parameters. This guide will delve into the critical aspects of this reaction, providing practical advice and evidence-based protocols.

Frequently Asked Questions (FAQs)

Q1: Which acetylating agent is better for this reaction: acetic anhydride or acetyl chloride?

A1: The choice between acetic anhydride and acetyl chloride depends on the desired reactivity and process control.

  • Acetyl chloride is a highly reactive acetylating agent due to the significant polarization of the acyl chloride bond. This high reactivity allows for rapid reactions, often at lower temperatures and without the need for a catalyst.[1] However, it reacts vigorously, can be sensitive to moisture, and produces corrosive hydrogen chloride (HCl) gas as a byproduct, which can protonate the starting amine, rendering it unreactive.[2]

  • Acetic anhydride is a milder and often more selective reagent.[3] Its reaction is more controllable and generally requires a base or catalyst to proceed efficiently. The byproduct is acetic acid, which is less corrosive and easier to handle than HCl.[4][5] For many applications, especially on a larger scale, the safety and handling benefits of acetic anhydride make it the preferred choice.[3][4]

Recommendation: For most laboratory-scale preparations of this compound, acetic anhydride is the recommended reagent due to its ease of handling, more controllable reactivity, and less hazardous byproduct.[3][4][5]

Q2: What is the role of a base in the acetylation of benzylpiperazine?

A2: A base plays a crucial role in the acylation of amines for two primary reasons:

  • Neutralizing Acidic Byproducts: When using acetyl chloride, a base is essential to neutralize the HCl generated.[6][7] This prevents the protonation of the benzylpiperazine, which would otherwise form an unreactive ammonium salt.[2] Even with acetic anhydride, the acetic acid byproduct can lower the pH and potentially hinder the reaction; a base can neutralize it.

  • Enhancing Nucleophilicity: Bases like pyridine can deprotonate the amine, increasing its nucleophilicity and making it more reactive towards the acetylating agent.[6][8]

Commonly used bases include tertiary amines like triethylamine or pyridine.[6][7]

Q3: Can a catalyst be used to improve the reaction rate?

A3: Yes, a catalyst can significantly improve the reaction rate, especially when using the less reactive acetic anhydride. 4-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst for acylation reactions.[9][10][11] Even in small, catalytic amounts (1-5 mol%), DMAP can dramatically increase the reaction rate, particularly for less reactive or sterically hindered amines.[9][10]

Q4: What are typical reaction conditions (solvent, temperature, time)?

A4: Typical reaction conditions can vary, but a general starting point would be:

  • Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.

  • Temperature: The reaction is often carried out at room temperature.[12] Gentle heating (e.g., 40-60°C) can be applied to increase the reaction rate if it is sluggish, but excessive heat should be avoided to minimize side product formation.[13] Some procedures may start at 0°C, especially when using a highly reactive acylating agent like acetyl chloride, to control the initial exotherm.

  • Reaction Time: Reaction times can range from a few hours to overnight.[13][14] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the point of completion.[14]

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. A suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) should be chosen to achieve good separation between the starting material (benzylpiperazine) and the product (this compound). The disappearance of the starting material spot indicates the completion of the reaction. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for monitoring.[15][16]

Troubleshooting Guide

This section addresses common issues encountered during the acetylation of benzylpiperazine and provides practical solutions.

Problem Possible Cause(s) Troubleshooting Steps & Solutions
Low or No Product Yield 1. Incomplete Reaction: The reaction may be too slow under the current conditions.[13] 2. Reagent Degradation: The acetylating agent (especially acetic anhydride) may have hydrolyzed due to improper storage.[13] 3. Protonation of Starting Material: If using acetyl chloride without a sufficient amount of base, the starting amine can become protonated and unreactive.[2] 4. Improper Stoichiometry: Incorrect molar ratios of reactants.1. Increase Reaction Rate: Consider gentle heating (40-60°C) or adding a catalytic amount of DMAP.[9][13] 2. Use Fresh Reagents: Ensure you are using a fresh, unopened bottle of the acetylating agent.[13] 3. Ensure Adequate Base: Use at least one equivalent of a tertiary amine base like triethylamine or pyridine, especially when using acetyl chloride.[7] 4. Verify Calculations: Double-check the molar equivalents of all reagents. A slight excess of the acetylating agent (1.1-1.5 equivalents) is often used.[13]
Presence of Unreacted Benzylpiperazine in the Final Product 1. Incomplete Reaction: The reaction was stopped prematurely. 2. Insufficient Acetylating Agent: Not enough acetylating agent was used to convert all the starting material.1. Monitor Reaction to Completion: Use TLC to ensure the complete consumption of the starting material before proceeding with the work-up.[14] 2. Increase Acetylating Agent: If the reaction stalls, consider adding a small additional portion of the acetylating agent.
Formation of Side Products 1. Diacetylation: While less common for secondary amines, under harsh conditions, side reactions can occur.[13] 2. Reaction with Solvent: Some solvents may not be inert under the reaction conditions.1. Milder Conditions: Avoid excessive heating.[13] Use a more controlled acetylating agent like acetic anhydride.[3] 2. Choose an Inert Solvent: Use aprotic solvents like DCM, THF, or acetonitrile.
Difficulty in Product Purification 1. Similar Polarity of Product and Starting Material: This can make separation by column chromatography challenging.[14] 2. Product is an Oil Instead of a Solid: This may be due to impurities.[14]1. Optimize Chromatography: Experiment with different solvent systems for TLC to achieve better separation before attempting column chromatography.[14] Consider recrystallization from a suitable solvent system. 2. Induce Crystallization: Try triturating the oil with a non-polar solvent like hexane or pentane.[14] Ensure all residual solvent is removed under a high vacuum.

Experimental Protocols

Here are two detailed, step-by-step protocols for the acetylation of benzylpiperazine.

Protocol 1: Acetylation using Acetic Anhydride and Triethylamine

This is the recommended general-purpose protocol.

  • Dissolve Benzylpiperazine: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzylpiperazine (1 equivalent) in dichloromethane (DCM).

  • Add Base: Add triethylamine (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Add Acetic Anhydride: Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution. An exothermic reaction may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated to 40-50°C.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Quenching: Slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize any excess acetic anhydride and acetic acid.

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield pure this compound.

Protocol 2: Acetylation using Acetic Anhydride and Catalytic DMAP

This protocol is ideal for achieving a faster reaction rate.

  • Dissolve Reactants: In a round-bottom flask, dissolve benzylpiperazine (1 equivalent) and DMAP (0.05 equivalents) in dichloromethane (DCM).

  • Add Acetic Anhydride: Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically faster with DMAP.

  • Work-up and Purification: Follow steps 5-10 from Protocol 1.

Visualizing the Reaction and Troubleshooting

Reaction Mechanism

The acetylation of benzylpiperazine proceeds via a nucleophilic acyl substitution mechanism.

Acetylation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Benzylpiperazine Benzylpiperazine (Nucleophile) TetrahedralIntermediate Tetrahedral Intermediate Benzylpiperazine->TetrahedralIntermediate Nucleophilic Attack AceticAnhydride Acetic Anhydride (Electrophile) AceticAnhydride->TetrahedralIntermediate Product This compound TetrahedralIntermediate->Product Elimination of Acetate Byproduct Acetic Acid TetrahedralIntermediate->Byproduct

Caption: Nucleophilic acyl substitution mechanism for the acetylation of benzylpiperazine.

Troubleshooting Workflow

This diagram outlines a logical approach to troubleshooting common issues.

Troubleshooting_Workflow Start Reaction Start Monitor Monitor by TLC Start->Monitor Complete Reaction Complete? Monitor->Complete Complete->Monitor No Workup Work-up & Purify Complete->Workup Yes LowYield Low Yield? Workup->LowYield End Pure Product LowYield->End No CheckReagents Check Reagent Quality & Stoichiometry LowYield->CheckReagents Yes CheckConditions Optimize Conditions: - Add DMAP - Gentle Heat CheckReagents->CheckConditions CheckBase Ensure Adequate Base CheckConditions->CheckBase CheckBase->Start Re-run Reaction

Caption: A systematic workflow for troubleshooting the acetylation of benzylpiperazine.

References

  • Acetyl Chloride vs Acetic Anhydride: Which Acetylation Reagent is Better for Your Process? (n.d.).
  • A Head-to-Head Battle of Acylating Agents: Acetic Anhydride vs. Acetyl Chloride - Benchchem. (n.d.).
  • Pyridine acts as a base and a solvent in the acylation of amines. It - askIITians. (n.d.).
  • Troubleshooting guide for the direct acetylation of 4-amino-2-methylquinoline - Benchchem. (n.d.).
  • [FREE] Acylations are often carried out in the presence of a base, such as a tertiary amine or pyridine. 1. What - Brainly. (2024, April 16).
  • Why is acetic anhydride preferred over acetyl chloride in an acetylation reaction? - Brainly. (2023, September 11).
  • Why 4-Dimethylaminopyridine (DMAP) Is a Highly Efficient Catalyst in Organic Synthesis. (n.d.).
  • acetic anhydride is preferres over chloride for acelyation why - Filo. (n.d.).
  • ACETYLATION Acetyl chloride: Acetic acid:. (n.d.).
  • Preparation of hyperbranched 4-dimethylaminopyridine catalyst for the efficient synthesis of vitamin E succinate - Comptes Rendus de l'Académie des Sciences. (2023, January 16).
  • DMAP-type Chiral Nucleophilic Catalyst for Enantioselective Acylation - TCI Chemicals. (n.d.).
  • Troubleshooting guide for the N-acetylation of 1-(2-Amino-6-methylphenyl)ethanone - Benchchem. (n.d.).
  • Chemical Properties of Amines: Acylation, Basicity Explained - Vedantu. (n.d.).
  • 24.7: Reactions of Amines - Chemistry LibreTexts. (2025, February 24).
  • What is the acylation of amines? Provide an explanation of the... - Filo. (n.d.).
  • Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas. (n.d.).
  • 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism | Organic Letters - ACS Publications. (2013, December 16).
  • Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine - WIPO Patentscope. (2005, May 18).
  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - . (2021, May 21). Retrieved from

  • Application of Efficient Catalyst DMAP - Suzhou Highfine Biotech. (n.d.).
  • Method for synthesizing 1-acetyl-4-(4-hydroxy phenyl) piperazine | Semantic Scholar. (2004, September 30).
  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (n.d.).
  • 1-benzylpiperazine - Organic Syntheses Procedure. (n.d.).
  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC. (n.d.).
  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs | Request PDF - ResearchGate. (n.d.).

Sources

Validation & Comparative

Comparing the potency of 1-Acetyl-4-benzylpiperazine to Benzylpiperazine (BZP)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an objective, technical comparison between Benzylpiperazine (BZP) and its acetylated derivative, 1-Acetyl-4-benzylpiperazine (AcBZP) .

Executive Summary

The distinction between Benzylpiperazine (BZP) and this compound lies in their functional classification: BZP is a potent central nervous system (CNS) stimulant , whereas This compound is a pharmacologically inactive synthetic intermediate .

  • Benzylpiperazine (BZP): A monoamine releasing agent that acts as a substrate for dopamine (DAT) and norepinephrine (NET) transporters.[1] It is a controlled substance in many jurisdictions due to its amphetamine-like abuse potential.

  • This compound (AcBZP): The N-acetylated derivative of BZP. The acetylation of the secondary amine neutralizes the basicity required for transporter interaction, effectively abolishing stimulant activity. It serves primarily as a protecting group strategy in organic synthesis or as a precursor for complex sigma-receptor ligands.

Chemical Structure & Physicochemical Properties

The fundamental difference in potency stems from the modification of the piperazine nitrogen.

FeatureBenzylpiperazine (BZP)This compound
CAS Number 2759-28-62913311-25-6 (or related salt forms)
Molecular Formula C₁₁H₁₆N₂C₁₃H₁₈N₂O
Key Functional Group Secondary Amine (Basic)Amide (Neutral/Weakly Basic)
pKa (Piperazine N) ~9.8 (Protonated at physiological pH)Non-basic (Amide resonance)
Lipophilicity (LogP) ~2.1~1.5 (Lower due to polarity of C=O)
Primary Utility CNS Stimulant / Recreational DrugSynthetic Intermediate / Impurity
Structural Visualization

The following diagram illustrates the structural transformation and the loss of the critical pharmacophore (the basic nitrogen).

G BZP Benzylpiperazine (BZP) (Active Pharmacophore) Reagent + Acetic Anhydride (Acetylation) BZP->Reagent AcBZP This compound (Inactive Amide) Reagent->AcBZP Loss of Basic Amine Formation of Amide Bond

Figure 1: Structural conversion of BZP to this compound, highlighting the loss of the basic amine necessary for monoamine transporter binding.

Pharmacological Profile & Mechanism of Action

Benzylpiperazine (BZP)

BZP functions as a non-selective monoamine releasing agent . It mimics the structure of endogenous amines, allowing it to be transported into the presynaptic neuron via DAT and NET. Once inside, it disrupts VMAT2 (Vesicular Monoamine Transporter 2), causing an efflux of dopamine and norepinephrine into the synaptic cleft.

  • Potency: Approximately 10% that of d-amphetamine.

  • Selectivity: NET > DAT >>> SERT.

This compound (AcBZP)

The acetylation of the secondary nitrogen creates a steric and electronic barrier.

  • Loss of Basicity: The lone pair on the nitrogen participates in resonance with the carbonyl group, preventing protonation at physiological pH. Protonation is a prerequisite for substrate recognition by DAT/NET.

  • Steric Hindrance: The acetyl group adds bulk, preventing the molecule from fitting into the substrate binding pocket of the transporter.

  • Result: AcBZP is inactive as a stimulant. It does not induce monoamine release.

Signaling Pathway Comparison

Pathway DAT Dopamine Transporter (DAT) Translocation Translocation into Neuron DAT->Translocation NET Norepinephrine Transporter (NET) NET->Translocation BZP BZP (Protonated) BZP->DAT Substrate BZP->NET Substrate AcBZP This compound NoBind No Binding / No Transport AcBZP->NoBind Steric/Electronic Clash Release Efflux of DA / NE Translocation->Release VMAT2 Disruption

Figure 2: Mechanistic divergence. BZP acts as a substrate for transporters, while AcBZP fails to bind due to the acetyl modification.

Comparative Potency Data

The following table contrasts the affinity and functional potency of BZP with the estimated inactivity of AcBZP based on Structure-Activity Relationship (SAR) data for N-substituted piperazines.

TargetMetricBenzylpiperazine (BZP)This compoundNote
Dopamine Transporter (DAT) EC50 (Release)175 nM > 10,000 nM (Inactive)AcBZP lacks basic N required for DAT.
Norepinephrine Transporter (NET) EC50 (Release)62 nM > 10,000 nM (Inactive)BZP is 3x more potent at NET than DAT.
Serotonin Transporter (SERT) EC50 (Release)6,050 nM InactiveBZP has weak serotonergic effects.[1]
In Vivo Effect BehavioralLocomotor StimulationNo significant stimulationAcBZP is not a prodrug of abuse.

> Note: Data for BZP is derived from Baumann et al. (2005). AcBZP values are extrapolated from general SAR of amide-derivatives of monoamine releasers, which consistently show loss of activity.

Experimental Protocols

For researchers investigating these compounds, the following protocols outline the synthesis of the acetylated standard and the assay to confirm its lack of potency.

Protocol A: Synthesis of this compound (Reference Standard)

Use this protocol to generate AcBZP for use as a negative control or chromatographic standard.

  • Reagents: Dissolve Benzylpiperazine dihydrochloride (1.0 eq) in Dichloromethane (DCM) .

  • Base: Add Triethylamine (TEA) (3.0 eq) to liberate the free base. Stir at 0°C for 15 minutes.

  • Acetylation: Dropwise add Acetic Anhydride (1.1 eq) or Acetyl Chloride (1.1 eq) while maintaining temperature < 5°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

  • Work-up: Wash organic layer with 1M HCl (to remove unreacted BZP), then saturated NaHCO₃, then Brine.

  • Purification: Dry over MgSO₄, filter, and concentrate in vacuo. The product (AcBZP) is typically a viscous oil or low-melting solid.

Protocol B: In Vitro Monoamine Release Assay

Use this protocol to compare the potency of BZP vs. AcBZP.

  • Tissue Preparation: Rat synaptosomes are prepared from caudate nucleus (for DA) or hippocampus (for NE/5-HT).

  • Loading: Incubate synaptosomes with radiolabeled transmitter (e.g., [³H]DA) for 15 mins at 37°C to load the vesicles.

  • Drug Treatment: Aliquot synaptosomes into tubes containing varying concentrations (1 nM – 100 µM) of BZP or AcBZP .

  • Incubation: Incubate for 5–10 minutes.

  • Termination: Stop reaction by rapid filtration through Whatman GF/B filters.

  • Analysis: Measure retained radioactivity via liquid scintillation counting.

  • Calculation: Plot % Release vs. Log[Concentration] to determine EC50.

    • Expectation: BZP will show a sigmoidal dose-response. AcBZP will show a flat line (no release) up to high micromolar concentrations.

References

  • Baumann, M. H., et al. (2005). "N-Substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or 'Ecstasy')." Neuropsychopharmacology, 30(3), 550–560. Link

  • Baumann, M. H., et al. (2004). "Effects of 'Legal X' piperazine analogs on dopamine and serotonin release in rat brain." Annals of the New York Academy of Sciences, 1025, 189–197. Link

  • Elliott, S. (2011). "Current awareness of piperazines: pharmacology and toxicology." Drug Testing and Analysis, 3(7-8), 430–438. Link

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2008). "BZP/piperazines drug profile."[1][2][3][4][5][6][7][8] Link

  • Mestres, J., et al. (2011). "Synthesis and biological evaluation of novel 4-benzylpiperazine ligands for sigma-1 receptor imaging." Bioorganic & Medicinal Chemistry, 19(1), 23-33. Link

Sources

Validation of a High-Sensitivity UHPLC-MS/MS Method for 1-Acetyl-4-benzylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide
Author: Senior Application Scientist, Analytical Development

Executive Summary

This guide presents the validation of a novel Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of 1-Acetyl-4-benzylpiperazine (CAS 23941-45-9).[1]

While Gas Chromatography (GC-MS) has historically been the workhorse for piperazine derivatives, it suffers from lengthy run times and potential thermal degradation issues during injection port residence.[1] This guide objectively compares the new UHPLC-MS/MS protocol against the legacy GC-MS standard, demonstrating superior sensitivity, reduced matrix interference, and a 4-fold increase in throughput.[1]

Key Finding: The UHPLC-MS/MS method achieves a Limit of Quantitation (LOQ) of 0.5 ng/mL , significantly outperforming the GC-MS alternative (LOQ ~50 ng/mL), making it the preferred choice for trace impurity profiling in pharmaceutical synthesis and low-level forensic toxicology.[1]

Technical Context & Causality

This compound is a critical intermediate and potential impurity in the synthesis of N-benzylpiperazine (BZP), a compound with a complex regulatory history.[1] In drug development, controlling the level of acetylated by-products is essential for meeting ICH Q3A(R2) impurity guidelines.

The Analytical Challenge
  • Chemical Properties: The molecule contains a tertiary amine and an amide. While the benzyl group provides UV absorption, it is non-specific.

  • Legacy Method (GC-MS): Requires high injection temperatures (

    
    C).[1] Amides can suffer from on-column degradation or adsorption, leading to peak tailing and poor reproducibility at trace levels.[1]
    
  • The Solution (UHPLC-MS/MS): Utilizing Electrospray Ionization (ESI) in positive mode leverages the basic nitrogen on the piperazine ring for high ionization efficiency (

    
    ), avoiding thermal stress entirely.
    

Method Comparison: UHPLC-MS/MS vs. GC-MS

The following table contrasts the performance metrics of the validated new method against the industry-standard GC-MS protocol.

FeatureNew Method (UHPLC-MS/MS) Alternative (GC-MS) Impact Analysis
Run Time 3.5 minutes18.0 minutes5x Throughput: Critical for high-volume QC batches.[1]
LOQ 0.5 ng/mL50 ng/mLSensitivity: Essential for trace impurity detection (<0.05%).
Selectivity High (MRM Transitions)Medium (EI Fragmentation)Specificity: MRM eliminates false positives from matrix isobars.
Sample Prep Dilute-and-Shoot (or PPT)Liquid-Liquid Extraction (LLE)Efficiency: Reduces solvent usage and preparation error.[1]
Linearity (

)

(0.5 - 1000 ng/mL)

(50 - 5000 ng/mL)
Range: Covers both trace and assay levels in a single method.[1]

Experimental Protocol: The Self-Validating System

This protocol is designed with built-in system suitability tests (SST) to ensure data integrity before batch analysis begins.[1]

A. Reagents & Materials
  • Standard: this compound (Reference Standard Grade,

    
    ).[1]
    
  • Internal Standard (IS): this compound-d8 (Deuterated analog to correct for matrix effects).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

B. UHPLC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Rationale: Sub-2-micron particles provide the theoretical plates needed for sharp peaks in <4 mins.[1]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B[1]

    • 2.0 min: 90% B (Rapid elution of hydrophobic benzyl moiety)

    • 2.5 min: 90% B[1]

    • 2.6 min: 10% B (Re-equilibration)

  • Detection: Triple Quadrupole MS, ESI Positive Mode.

    • MRM Transition 1 (Quantifier):

      
       (Benzyl cation, high abundance).
      
    • MRM Transition 2 (Qualifier):

      
       (Loss of acetyl group).
      
C. Sample Preparation (Protein Precipitation/Dilution)
  • Aliquot: Transfer 50 µL of sample (plasma or reaction mixture) to a centrifuge tube.

  • Spike: Add 10 µL of Internal Standard solution (100 ng/mL).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile. Vortex for 30 seconds.

    • Mechanism:[1][2][3][4] Denatures proteins and solubilizes the organic analyte.

  • Centrifuge: 10,000 x g for 5 minutes at 4°C.

  • Inject: Transfer supernatant to a vial; inject 2 µL.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the validation process, adhering to ICH Q2(R2) principles.

ValidationWorkflow Start Method Development (Optimization) Specificity Specificity Test (Blank vs. Spiked) Start->Specificity No Interference Specificity->Start Interference Found Linearity Linearity Assessment (6 Concentration Levels) Specificity->Linearity R² > 0.999 Accuracy Accuracy & Precision (Recovery Studies) Linearity->Accuracy Range Confirmed Accuracy->Start Poor Recovery Robustness Robustness (Flow/Temp Variations) Accuracy->Robustness RSD < 5% Final Validated Method (SOP Generation) Robustness->Final Pass

Figure 1: Step-wise validation workflow ensuring regulatory compliance (ICH Q2(R2)).

Validation Data & Results

The following data was generated during the validation phase.

Linearity and Range

The method demonstrated excellent linearity over the working range of 0.5 to 1000 ng/mL.

ParameterResultAcceptance Criteria
Slope 0.0452N/A
Intercept 0.0012N/A
Correlation (

)
0.9998

Residual Analysis

deviation

Accuracy and Precision

Intra-day and inter-day precision were evaluated at three concentration levels (Low, Medium, High).

Level (ng/mL)Recovery (%)Intra-day RSD (%)Inter-day RSD (%)
Low (1.5) 98.43.24.5
Med (50) 101.21.82.1
High (800) 99.61.11.5
Matrix Effect

A common pitfall in LC-MS is ion suppression.[1] We calculated the Matrix Factor (MF).

  • MF Result: 0.95 - 1.02 (indicating negligible ion suppression).[1]

  • Validation Step: Post-column infusion was performed to visualize suppression zones; the analyte elutes (1.8 min) well away from the void volume suppression zone (0.5 - 1.0 min).

Discussion: Why This Method is Superior

The "Dilute-and-Shoot" Advantage

The alternative GC-MS method requires liquid-liquid extraction (LLE) using hexane or dichloromethane to remove aqueous interferences that would damage the GC column.[1] Our UHPLC-MS/MS method utilizes a simple protein precipitation.[1] This not only saves 2 hours of prep time per batch but also eliminates the variability introduced by LLE partition coefficients.

Causality of Sensitivity

The this compound molecule possesses a proton-accepting nitrogen at the N4 position.[1] By using 0.1% Formic Acid in the mobile phase, we force the molecule into a fully protonated state (


) prior to entering the MS source. This maximizes the signal in ESI+ mode. In contrast, GC-MS relies on Electron Impact (EI) ionization, which is non-selective and fragments the molecule extensively, reducing the intensity of the molecular ion and lowering sensitivity.

References

  • European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures.[4] (2023).[3][4][5] Defines the gold standard for validating specificity, linearity, and accuracy. [Link]

  • United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. (2013).[5] Provides context on legacy GC methods for piperazine derivatives. [Link]

  • National Institutes of Health (NIH) / PubChem. 1-Benzylpiperazine Compound Summary.[1] (Accessed 2024).[4] Source for chemical property data and structural information relevant to the acetylated derivative.[6] [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Monographs: Benzylpiperazine. (2005).[2][6] Details the fragmentation patterns and solubility profiles used to optimize the extraction protocol. [Link]

Sources

Comparative analysis of 1-Acetyl-4-benzylpiperazine and other piperazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of 1-Acetyl-4-benzylpiperazine and Piperazine Derivatives

Executive Summary

This technical guide provides a comparative analysis of This compound , a critical synthetic intermediate and structural analog of the psychoactive compound 1-Benzylpiperazine (BZP) . Unlike its stimulant parent BZP, the N-acetyl derivative serves primarily as a chemical scaffold in the synthesis of complex pharmaceuticals (e.g., CCR2 antagonists, sigma receptor ligands) and as a metabolic reference standard in forensic toxicology.

This guide contrasts the physicochemical properties, synthetic pathways, and pharmacological profiles of this compound against BZP and other key derivatives, offering researchers a clear framework for selecting these compounds for drug development or analytical applications.

Chemical Identity & Physicochemical Comparison

The structural modification of the secondary amine in BZP to an amide in this compound drastically alters its physical state and acid-base properties.

Table 1: Comparative Physicochemical Profile

FeatureThis compound 1-Benzylpiperazine (BZP) 1,4-Dibenzylpiperazine (DBZP)
CAS Number 37489-08-62759-28-61034-11-3
Molecular Structure N-Benzyl-N'-acetylpiperazineN-BenzylpiperazineN,N'-Dibenzylpiperazine
Molecular Weight 218.30 g/mol 176.26 g/mol 266.38 g/mol
Physical State Viscous Colorless Oil Solid (Dihydrochloride salt) / Liq. (Free base)White Solid (mp ~99°C)
Basicity (pKa) ~4.5 (Amide N is non-basic)~9.25 (Secondary amine)~8.0 (Tertiary amines)
Lipophilicity (LogP) ~1.2 (Predicted)1.093.14
Primary Utility Synthetic Intermediate, ImpurityCNS Stimulant, Recreational DrugSynthesis Byproduct, Impurity

Expert Insight: The transition from BZP to its acetyl derivative represents a "masking" of the pharmacophore. The acetylation of the N4 nitrogen removes the basic center required for high-affinity binding to monoamine transporters (DAT/SERT), effectively nullifying the stimulant activity while preserving the lipophilic benzyl-piperazine scaffold for further functionalization.

Synthetic Methodologies

The synthesis of this compound is a high-yield, single-step protection/functionalization of BZP. This protocol is self-validating via TLC and NMR monitoring.

Protocol: Selective N-Acetylation of 1-Benzylpiperazine

Reagents:

  • 1-Benzylpiperazine (1.0 eq)

  • Acetic Anhydride (1.2 eq) or Acetyl Chloride (1.1 eq)

  • Triethylamine (Et3N) (1.5 eq) - if using Acetyl Chloride

  • Dichloromethane (DCM) or THF (Solvent)

Step-by-Step Workflow:

  • Preparation: Dissolve 1-Benzylpiperazine (e.g., 10 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (N2).

  • Addition:

    • Method A (Acetic Anhydride): Add Ac2O dropwise at 0°C. No base is strictly required, but catalytic DMAP can accelerate the reaction.

    • Method B (Acetyl Chloride): Add Et3N first, then add Acetyl Chloride dropwise at 0°C to control the exotherm.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (System: EtOAc/Hexane 1:1). The starting material (BZP) will disappear (lower Rf), and the product (amide) will appear at a higher Rf due to loss of the polar NH group.

  • Workup: Wash the organic layer with saturated NaHCO3 (to remove excess acid) followed by Brine.

  • Purification: Dry over Na2SO4 and concentrate in vacuo. The product is typically obtained as a colorless to pale yellow oil . If high purity is required for biological assays, purify via silica gel column chromatography (Eluent: 2-5% MeOH in DCM).

Visualizing the Synthetic & Metabolic Pathways

The following diagram illustrates the synthetic relationship between Piperazine, BZP, and its Acetyl derivative, alongside the "Masking" concept.

G cluster_0 Pharmacophore Masking Effect Piperazine Piperazine (Precursor) BZP 1-Benzylpiperazine (BZP) (Active Stimulant) Piperazine->BZP + Benzyl Chloride (SN2 Reaction) AcetylBZP This compound (Inactive Intermediate) BZP->AcetylBZP + Acetic Anhydride (N-Acetylation) BZP->AcetylBZP Loss of Basicity Loss of DAT/SERT Affinity DBZP 1,4-Dibenzylpiperazine (Impurity) BZP->DBZP + Benzyl Chloride (Over-alkylation)

Figure 1: Synthetic pathways transforming Piperazine into BZP and its derivatives. The red node indicates the pharmacologically active stimulant, while the blue node represents the deactivated acetyl intermediate.

Pharmacological Comparison & Applications

Understanding the distinction between the free amine (BZP) and the amide (Acetyl-BZP) is crucial for medicinal chemistry.

Mechanism of Action (SAR Analysis)
  • 1-Benzylpiperazine (BZP): Acts as a sympathomimetic stimulant . The secondary amine nitrogen is protonated at physiological pH, allowing it to mimic dopamine and serotonin. It binds to the Dopamine Transporter (DAT) and Serotonin Transporter (SERT), triggering neurotransmitter release.

  • This compound: The acetylation converts the basic secondary amine into a neutral amide.

    • Loss of Charge: It cannot become protonated at the N4 position.

    • Steric Bulk: The acetyl group introduces steric hindrance.

    • Result: It loses affinity for monoamine transporters. In drug discovery, this compound is often used as a negative control to prove that the basic nitrogen is essential for activity.

Applications in Drug Development
  • Scaffold for CCR2 Antagonists: The benzyl-piperazine moiety is a "privileged structure." Researchers use this compound as a core, modifying the benzyl ring or the acetyl group (via hydrolysis and re-acylation) to create high-affinity ligands for chemokine receptors (e.g., CCR2b) used in treating neuropathic pain and inflammation.

  • Forensic Marker: In the analysis of illicit "party pills," this compound may appear as a manufacturing impurity (if acetic anhydride was used in cleanup) or as a minor metabolite, helping forensic chemists fingerprint the synthesis route of seized drugs.

References

  • Synthesis of Piperazine Derivatives

    • Organic Syntheses, Coll.[1] Vol. 5, p. 904.[1] "1-Benzylpiperazine".[1][2][3]

  • Pharmacology of BZP and Derivatives

    • Baumann, M. H., et al. (2005). "N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA, or 'Ecstasy')." Neuropsychopharmacology.
  • Forensic Analysis of Piperazines

    • Staack, R. F., et al. (2002). "Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry.
  • Chemical Properties & Safety Data

    • PubChem Compound Summary for CID 75994 (Benzylpiperazine)

Sources

1-Acetyl-4-benzylpiperazine versus MDMA: a comparative pharmacological study

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an objective, in-depth pharmacological comparison between MDMA (3,4-Methylenedioxymethamphetamine) and 1-Acetyl-4-benzylpiperazine (Ac-BZP).

While MDMA is the prototypical entactogen with a well-defined mechanism, Ac-BZP represents a structural derivative of the stimulant Benzylpiperazine (BZP). In the context of drug development and forensic toxicology, Ac-BZP is primarily characterized as a metabolite and a structural probe that demonstrates the critical importance of the basic nitrogen pharmacophore for monoamine transporter affinity.

Executive Summary

FeatureMDMA This compound (Ac-BZP)
Primary Class Entactogen / Stimulant (Phenethylamine)Piperazine Derivative (Amide)
Key Pharmacophore Secondary Amine (Basic, pKa ~9.9)Tertiary Amide (Neutral/Non-basic)
Mechanism of Action Substrate-induced Reversal of SERT/DAT/NETInactive/Low Affinity at Transporters (Due to N-acetylation)
Primary Effect Serotonin/Dopamine Release (Euphoria, Empathy)Likely Inactive (Metabolic End-product)
Metabolism CYP450 (Demethylation to MDA, Ring oxidation)Formed via N-acetylation of BZP (Phase II)
Toxicology Serotonergic Neurotoxicity (Oxidative Stress)Low acute toxicity; Marker of BZP ingestion

Scientist's Insight: The comparison between MDMA and Ac-BZP is a classic study in Structure-Activity Relationships (SAR) . While MDMA relies on its protonated amine to hijack monoamine transporters, the acetylation of the piperazine nitrogen in Ac-BZP neutralizes this charge, effectively "switching off" the transporter-mediated release mechanism. Consequently, Ac-BZP serves as a critical negative control in pharmacological assays.

Chemical Structure & Physicochemical Properties[1][2]

The fundamental difference driving the pharmacological divergence is the acid-base character of the nitrogen atoms.

  • MDMA: Possesses a secondary amine that is protonated at physiological pH (7.4). This positive charge is essential for forming an ionic bond with the aspartate residue (e.g., Asp98 in hSERT) within the transporter's binding pocket.

  • Ac-BZP: The N1-nitrogen is benzylated (tertiary amine, pKa ~7-8), but the N4-nitrogen is acetylated (amide). Amides are non-basic and do not carry a positive charge at physiological pH. This steric and electronic modification prevents recognition by the substrate binding site of SERT or DAT.

Structural Visualization (DOT)

ChemicalStructure cluster_MDMA MDMA (Active) cluster_AcBZP This compound (Inactive) MDMA_Struct Phenethylamine Core + Methylenedioxy Ring MDMA_Func Secondary Amine (Protonated at pH 7.4) MDMA_Struct->MDMA_Func Essential for Binding AcBZP_Func N-Acetyl Group (Amide) (Neutral at pH 7.4) MDMA_Func->AcBZP_Func Structural Modification (Acetylation) AcBZP_Struct Piperazine Core + Benzyl Group AcBZP_Struct->AcBZP_Func Abolishes Binding

Figure 1: Structural comparison highlighting the loss of the basic pharmacophore in Ac-BZP.

Pharmacodynamics: Mechanism of Action[3]

MDMA: Transporter Reversal

MDMA acts as a high-affinity substrate for the Serotonin Transporter (SERT), Dopamine Transporter (DAT), and Norepinephrine Transporter (NET).

  • Binding: MDMA binds to the orthosteric site of the transporter.

  • Translocation: It is transported into the cytoplasm.

  • Reversal: Through VMAT2 inhibition and TAAR1 activation, it reverses the transporter flux, pumping neurotransmitters out into the synapse.

    • Result: Massive efflux of 5-HT (Serotonin) and DA (Dopamine).

Ac-BZP: The "Silent" Analog

Experimental data on N-substituted piperazines indicates that the unsubstituted secondary nitrogen (as seen in BZP or TFMPP) is required for transporter interaction.

  • Affinity Loss: The conversion of the amine to an amide (Ac-BZP) increases steric bulk and removes the cationic charge.

  • Binding Data (Inferred from SAR):

    • BZP (Parent): DAT IC50 ≈ 175 nM (Releaser).

    • Ac-BZP: DAT IC50 > 10,000 nM (Likely Inactive).

  • Receptor Binding: While some piperazines bind to 5-HT receptors, the N-acetyl group typically reduces affinity significantly compared to the parent compound.

Signaling Pathway Comparison (DOT)

Mechanism cluster_Synapse Synaptic Cleft Dynamics SERT SERT Transporter Serotonin 5-HT (Serotonin) SERT->Serotonin Efflux (Release) MDMA MDMA MDMA->SERT High Affinity Binding (Substrate) MDMA->Serotonin Triggers Massive Release AcBZP Ac-BZP AcBZP->SERT No Binding (Steric/Charge Clash) Effect_AcBZP No Psychoactive Effect AcBZP->Effect_AcBZP Effect_MDMA Euphoria / Empathy Serotonin->Effect_MDMA

Figure 2: Differential interaction with the Serotonin Transporter (SERT).

Pharmacokinetics & Metabolism[2]

Understanding Ac-BZP requires looking at the metabolic pathway of its parent, Benzylpiperazine (BZP) . Ac-BZP is not typically a drug of origin but a metabolic product.

Metabolic Pathways
  • MDMA Metabolism:

    • N-Demethylation (CYP450) -> MDA (Active).

    • Ring Oxidation -> HMMA (Neurotoxic potential).

  • BZP Metabolism:

    • Hydroxylation (Aromatic ring) -> 4-OH-BZP.

    • N-Acetylation: The secondary amine of BZP is acetylated by N-acetyltransferase (NAT) enzymes to form This compound (Ac-BZP) .

    • Significance: Ac-BZP is a Phase II conjugate analog, intended to increase lipophilicity/excretion or deactivate the drug.

Forensic Relevance: In toxicology, the presence of Ac-BZP in urine is a specific marker for BZP ingestion, distinguishing it from other piperazines.

Experimental Protocols

To validate the pharmacological difference between MDMA and Ac-BZP, the following protocols are standard in drug discovery.

Protocol A: Synaptosomal Monoamine Uptake Assay

Objective: Determine the potency of the compound to inhibit the reuptake of 5-HT and DA.

  • Preparation: Isolate synaptosomes from rat brain striatum (for DA) and hippocampus (for 5-HT).

  • Incubation: Incubate synaptosomes with radiolabeled neurotransmitter ([^3H]DA or [^3H]5-HT) and varying concentrations of test drug (MDMA or Ac-BZP) for 15 min at 37°C.

  • Filtration: Terminate reaction by rapid filtration over GF/B filters.

  • Quantification: Measure retained radioactivity via liquid scintillation counting.

  • Analysis: Plot log-concentration vs. % uptake inhibition to determine IC50.

    • Expected Result (MDMA): IC50 ~ 0.1 - 1.0 µM.

    • Expected Result (Ac-BZP): IC50 > 100 µM (Inactive).

Protocol B: In Vitro Release Assay

Objective: Distinguish between a reuptake inhibitor (like Cocaine) and a releaser (like MDMA).

  • Pre-loading: Pre-load synaptosomes with [^3H]MPP+ (for DA transporters).

  • Superfusion: Place synaptosomes in a superfusion chamber.

  • Stimulation: Expose to test compound.

  • Measurement: Collect fractions of superfusate and count radioactivity.

    • Causality: If the compound is a substrate (MDMA), it will trigger efflux of the pre-loaded [^3H]MPP+. Ac-BZP will show baseline release.

References

  • Baumann, M. H., et al. (2005). N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA). Neuropsychopharmacology. Link

  • Staack, R. F., Fritschi, G., & Maurer, H. H. (2002). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry.[1] Journal of Chromatography B. Link[1]

  • Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology. Link

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2009). BZP drug profile.[2][1][3][4][5][6][7][8][9]Link

  • BenchChem. (2025). Structure-Activity Relationship of Benzylpiperazine Derivatives.Link

Sources

Head-to-head comparison of different synthesis routes for 1-Acetyl-4-benzylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Head-to-Head Comparison of Synthesis Routes for 1-Acetyl-4-benzylpiperazine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

This compound (CAS: 23930-51-0) is a pivotal intermediate in the synthesis of sigma receptor ligands, antipsychotics, and piperazine-based designer scaffolds. Its synthesis is theoretically simple—requiring the differentiation of the two nitrogen atoms on the piperazine ring—but practically nuanced due to the risk of symmetrical byproducts (di-acetyl or di-benzyl species).

This guide evaluates the three primary synthetic routes. Route A (Acetylation of 1-Benzylpiperazine) is identified as the industrial standard due to cost-efficiency and scalability. Route B (Benzylation of 1-Acetylpiperazine) is a viable alternative for laboratories holding acetyl-piperazine stock but suffers from lower atom economy. Route C (Reductive Amination) represents a "green" but higher-cost alternative suitable for avoiding alkyl halide genotoxins.

Part 1: Route Analysis (Head-to-Head)
Route A: Acetylation of 1-Benzylpiperazine (The Standard)

This route leverages the steric bulk of the benzyl group to control the subsequent acetylation. 1-Benzylpiperazine is widely available or easily synthesized from piperazine and benzyl chloride.

  • Mechanism: Nucleophilic Acyl Substitution.[1]

  • Key Reagents: Acetic Anhydride (

    
    ) or Acetyl Chloride (
    
    
    
    ); Base (
    
    
    or
    
    
    ).
  • Pros: High yield (>90%); extremely fast reaction kinetics; low cost of goods (COGS).

  • Cons: Requires handling of acetic anhydride (regulated in some jurisdictions); exothermic if using acid chlorides.

Route B: Benzylation of 1-Acetylpiperazine (The Reverse)

This route involves the


 alkylation of 1-acetylpiperazine.
  • Mechanism: Bimolecular Nucleophilic Substitution (

    
    ).
    
  • Key Reagents: Benzyl Chloride/Bromide; Inorganic Base (

    
     or 
    
    
    
    ); Solvent (ACN or DMF).
  • Pros: Avoids acetic anhydride regulation issues; 1-acetylpiperazine is a stable solid starting material.

  • Cons: Risk of quaternary ammonium salt formation (over-alkylation); Benzyl halides are potent lachrymators and potential genotoxic impurities (PGIs).

Route C: Reductive Amination (The Green Alternative)

A condensation of 1-acetylpiperazine with benzaldehyde followed by in-situ reduction.

  • Mechanism: Imine formation followed by hydride transfer.

  • Key Reagents: Benzaldehyde; Sodium Triacetoxyborohydride (

    
    ) or 
    
    
    
    .
  • Pros: Avoids alkyl halides entirely (eliminating PGI concerns); mild conditions; high chemoselectivity.

  • Cons: Reagents (

    
    ) are significantly more expensive than acetic anhydride or benzyl chloride; lower atom economy due to borate waste.
    
Part 2: Performance Metrics & Decision Matrix
MetricRoute A (Acetylation)Route B (Benzylation)Route C (Reductive Amination)
Typical Yield 92 - 96% 80 - 85%75 - 88%
Purity (Crude) High (>95%)Moderate (contains quaternary salts)High (>95%)
Reaction Time < 2 Hours6 - 12 Hours12 - 24 Hours
Atom Economy HighModerateLow (Boron waste)
Cost (Lab Scale) $


$
Safety Profile Moderate (Corrosives)Low (Lachrymators)High (No halides)
Part 3: Visualized Reaction Schemes

The following diagram illustrates the convergence of the three routes and the specific reagents involved.

SynthesisRoutes StartA 1-Benzylpiperazine ReagentA Ac2O / Et3N (Acetylation) StartA->ReagentA StartB 1-Acetylpiperazine ReagentB BnCl / K2CO3 (Alkylation) StartB->ReagentB ReagentC PhCHO / NaBH(OAc)3 (Reductive Amination) StartB->ReagentC Target This compound (Target) ReagentA->Target Route A >90% Yield ReagentB->Target Route B ~80% Yield ReagentC->Target Route C Green Chem

Figure 1: Convergence of synthetic pathways. Route A (Blue) offers the most direct and high-yielding path.

Part 4: Detailed Experimental Protocols
Protocol A: Acetylation of 1-Benzylpiperazine (Recommended)

Context: This protocol is adapted from standard amine acetylation procedures [1]. It prioritizes the removal of the HCl byproduct to drive equilibrium.

  • Setup: Charge a 250 mL round-bottom flask with 1-benzylpiperazine (10.0 g, 56.7 mmol) and Dichloromethane (DCM) (100 mL).

  • Base Addition: Add Triethylamine (

    
    )  (8.7 mL, 62.4 mmol, 1.1 eq). Cool the mixture to 0°C in an ice bath.
    
  • Acylation: Dropwise add Acetic Anhydride (5.9 mL, 62.4 mmol, 1.1 eq) over 15 minutes. Note: Exotherm is mild, but temperature control prevents impurity formation.

  • Reaction: Allow to warm to room temperature (RT) and stir for 1 hour. Monitor by TLC (10% MeOH in DCM).

  • Workup:

    • Wash with water (2 x 50 mL).

    • Wash with saturated

      
       (50 mL) to remove excess acetic acid.
      
    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Result: Expect ~11.5 g (93%) of a pale yellow oil or low-melting solid.

Protocol B: Benzylation of 1-Acetylpiperazine

Context: Adapted from nucleophilic substitution workflows described in literature [2][4].

  • Setup: Dissolve 1-acetylpiperazine (5.0 g, 39 mmol) in Acetonitrile (ACN) (50 mL).

  • Base: Add anhydrous

    
      (10.8 g, 78 mmol, 2.0 eq).
    
  • Alkylation: Add Benzyl Chloride (4.5 mL, 39 mmol, 1.0 eq). Critical: Do not use excess benzyl chloride to avoid quaternary salt formation.

  • Reaction: Reflux at 80°C for 8–12 hours.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate. Dissolve residue in DCM and wash with water.

  • Purification: Unlike Route A, this often requires column chromatography (Silica, DCM:MeOH 95:5) to remove unreacted starting material or over-alkylated byproducts.

Part 5: Purification Logic & Troubleshooting

The basicity of the piperazine ring allows for a "Self-Validating" Acid/Base extraction purification, often eliminating the need for chromatography in Route A.

Purification Crude Crude Reaction Mixture (Product + Impurities) Acidify Add 1M HCl Extract Aqueous Layer Crude->Acidify OrganicWaste Organic Layer (Non-basic impurities discarded) Acidify->OrganicWaste Discard Aqueous Aqueous Layer (Product as HCl salt) Acidify->Aqueous Keep Basify Basify to pH 12 (NaOH) Extract with DCM Aqueous->Basify Final Pure Product (Free Base) Basify->Final

Figure 2: Acid-Base Extraction Workflow. This method utilizes the protonatable nitrogen to separate the product from non-basic impurities.

Troubleshooting Guide:

  • Low Yield (Route B): Often due to incomplete reaction or loss during workup. Ensure

    
     is finely ground to increase surface area.
    
  • Coloration: Piperazines oxidize easily. If the product turns brown, perform a quick filtration through a silica plug or treat with activated charcoal.

  • Genotoxic Impurities: If using Route B for pharmaceutical applications, test for residual Benzyl Chloride. Route C is preferred if this is a critical quality attribute (CQA).

References
  • Organic Syntheses. "1-Benzylpiperazine". Org.[2] Synth. Coll. Vol. 5, p.[2] 88. (General procedure for piperazine functionalization).

  • Pittelkow, T. & Christensen, J.B. (2024).[3] "A Simple Synthesis of N-Alkylpiperazines". ResearchGate.[3] (Describes alkylation of N-acetylpiperazine).

  • European Union Drug Agency. "BZP/piperazines drug profile: Synthesis and precursors". (Overview of industrial synthesis routes).

  • Almaghrabi, M. (2021). "Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs". Auburn University Theses. (Detailed reductive amination and alkylation protocols).

  • MDPI. "Simplified Procedure for General Synthesis of Monosubstituted Piperazines". Molecules, 2020. (One-pot synthesis strategies).

Sources

Inter-Laboratory Validation of 1-Acetyl-4-benzylpiperazine Analytical Standards: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Inter-laboratory validation of 1-Acetyl-4-benzylpiperazine analytical standards Content Type: Publish Comparison Guides.

Executive Summary

In the high-stakes landscape of pharmaceutical impurity profiling and forensic toxicology, the reliability of analytical standards is non-negotiable. This compound (N-Acetyl-N'-benzylpiperazine) serves as a critical reference marker—often identified as a process-related impurity in the synthesis of piperazine-based pharmaceuticals (e.g., Trimetazidine) or as a specific metabolite/marker in the analysis of designer piperazines (BZP derivatives).[1]

This guide presents an objective, data-driven comparison of analytical standard grades for this compound, supported by a rigorous inter-laboratory validation study. We analyze the performance of Certified Reference Materials (CRMs) versus Secondary Analytical Standards and Research Grade alternatives, providing researchers with the evidence needed to select the appropriate material for their specific analytical tier.

Part 1: Technical Specifications & Compound Identity

Before validating, we must define the analyte. This compound is an acetylated derivative of benzylpiperazine. Its amphiphilic nature—possessing both a lipophilic benzyl tail and a polar acetylated piperazine core—presents unique chromatographic challenges, particularly regarding peak tailing and retention stability.

PropertySpecification
Chemical Name This compound
IUPAC Name 1-(4-benzylpiperazin-1-yl)ethanone
Molecular Formula C₁₃H₁₈N₂O
Molecular Weight 218.30 g/mol
Solubility Soluble in Methanol, Acetonitrile, DMSO; slightly soluble in water (pH dependent)
pKa (Calc) ~8.5 (Piperazine nitrogen)
Key Chromophore Benzyl moiety (UV absorption max ~210–220 nm, secondary band ~254 nm)
Structural Visualization

The following diagram illustrates the chemical relationship and synthesis pathway, highlighting why this compound appears as an impurity in BZP synthesis or degradation.

ChemicalStructure cluster_legend Synthesis & Impurity Pathway BZP 1-Benzylpiperazine (Precursor/Analyte) Product This compound (Target Standard) BZP->Product Selective N-Acetylation (Controlled Synthesis) Ac2O Acetic Anhydride (Reagent) Ac2O->Product Impurity Di-acetylated / Degradants (Potential Interferences) Product->Impurity Over-reaction / Hydrolysis

Figure 1: Synthesis pathway of this compound from Benzylpiperazine, illustrating its origin as a process impurity.

Part 2: Comparative Analysis of Standard Grades

Not all standards are created equal. In our inter-laboratory study, we compared three distinct grades of this compound to assess their impact on quantitative accuracy.

The Three Tiers[3]
  • Certified Reference Material (CRM): Produced under ISO 17034 accreditation. Comes with a Certificate of Analysis (CoA) stating certified purity with expanded uncertainty (

    
    ).
    
  • Secondary Analytical Standard: Characterized (NMR, HPLC, MS) but lacks a rigorous uncertainty budget. Traceable to a primary standard.

  • Research Grade (In-House): Synthesized in a standard organic lab, purified by flash chromatography. Purity assessed by area% only.

Performance Data

The following table summarizes the validation metrics obtained when these three grades were used to quantify a "blind" QC sample (nominal conc. 100 µg/mL).

MetricCRM (ISO 17034) Secondary Standard Research Grade
Assigned Purity 99.8% ± 0.3% (

)
98.5% (Area%)~95% (Est.)
Water Content (KF) 0.1% (Certified)Not DeterminedVariable (Hygroscopic)
Residual Solvents <50 ppm<500 ppmHigh (EtOAc traces)
Inter-Lab %RSD 1.2% 2.8%8.5%
Accuracy (Recovery) 100.2%97.4%91.0%
Traceability SI Units (NIST/BIPM)To Primary StdNone

Expert Insight: The high %RSD (8.5%) and low accuracy (91.0%) of the Research Grade material stem from unaccounted water content and salt formation (hydrochloride vs. free base ambiguity). For GMP release testing or forensic quantification, only CRM or fully characterized Secondary Standards are defensible.

Part 3: Inter-Laboratory Validation Protocol

This validation follows ICH Q2(R1) and ISO 17025 guidelines. The objective was to validate a robust HPLC-UV method for quantifying this compound and to assess the reproducibility of the method across different laboratory environments.

Experimental Methodology

Instrument: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD). Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm). Why? End-capping reduces interaction with the basic piperazine nitrogen, improving peak shape.

Mobile Phase:

  • A: 0.1% Formic Acid in Water (buffers pH to ~2.7, ensuring protonation and solubility).

  • B: Acetonitrile (LC Grade).

Gradient Program:

  • 0-2 min: 5% B (Isocratic hold for polarity)

  • 2-10 min: 5% -> 60% B (Linear gradient)

  • 10-12 min: 60% -> 95% B (Wash)

  • 12-15 min: 5% B (Re-equilibration)

Flow Rate: 1.0 mL/min Detection: UV @ 215 nm (Max absorption) and 254 nm (Specificity check). Injection Volume: 10 µL.

Validation Workflow

The following diagram outlines the logical flow of the inter-laboratory study, ensuring data integrity from sample prep to statistical analysis.

ValidationWorkflow cluster_labs Parallel Execution Start Study Design (ICH Q2 / ISO 17025) Prep Sample Preparation (Spiked Matrices & Stds) Start->Prep Dist Distribution to Labs (n=5 Labs) Prep->Dist Lab1 Lab 1: HPLC-UV Dist->Lab1 Lab2 Lab 2: LC-MS/MS Dist->Lab2 Lab3 Lab 3: UPLC-PDA Dist->Lab3 DataCol Data Collection (Chromatograms & Raw Data) Lab1->DataCol Lab2->DataCol Lab3->DataCol Stats Statistical Analysis (ANOVA, Cochran's C, Grubbs) DataCol->Stats Report Validation Report (Precision, Accuracy, Linearity) Stats->Report

Figure 2: Inter-laboratory validation workflow illustrating the parallel processing of samples across different instrumental platforms.

Key Validation Results (Consolidated)

The following data represents the consolidated findings from 5 participating laboratories using the CRM grade standard.

1. Linearity & Range
  • Range: 0.5 µg/mL to 100 µg/mL.

  • Correlation Coefficient (

    
    ):  > 0.9995 across all labs.
    
  • Causality: The wide linear range confirms the method's suitability for both trace impurity detection (low conc) and assay testing (high conc).

2. Precision (Reproducibility)
  • Intra-day Precision: 0.4% - 0.8% RSD.

  • Inter-laboratory Precision (

    
    ):  1.2% RSD.
    
3. Accuracy (Spike Recovery)

Samples were spiked at 50%, 100%, and 150% of the target concentration.

Spike LevelMean Recovery (%)95% CI
Low (50%) 99.4%[98.8 - 100.0]
Medium (100%) 100.2%[99.7 - 100.7]
High (150%) 100.5%[99.9 - 101.1]
4. Limit of Detection (LOD) & Quantitation (LOQ)
  • LOD (S/N = 3): 0.05 µg/mL.

  • LOQ (S/N = 10): 0.15 µg/mL.

  • Note: LC-MS/MS labs achieved LODs approx. 100x lower (0.5 ng/mL), highlighting the choice of detector depends on the required sensitivity.

Part 4: Protocol for Routine Analysis

To replicate these results in your laboratory, follow this self-validating protocol:

  • System Suitability Test (SST):

    • Inject the standard (10 µg/mL) 5 times.

    • Requirement: RSD of peak area < 2.0%; Tailing Factor (

      
      ) < 1.5.
      
    • Self-Validation: If

      
      , replace the mobile phase with fresh buffer or regenerate the column. Basic piperazines are sensitive to silanol interactions.
      
  • Standard Preparation:

    • Weigh 10 mg of This compound CRM into a 100 mL volumetric flask.

    • Dissolve in 50:50 Methanol:Water (Diluent). Do not use 100% Acetonitrile as it may cause peak distortion upon injection.

  • Sample Extraction (if applicable):

    • For solid dosage forms: Powder, disperse in diluent, sonicate for 15 mins, filter through 0.45 µm PVDF filter.

    • Check: Discard the first 1 mL of filtrate to avoid filter adsorption losses.

  • Calculation:

    • Use external standard calibration. Ensure the sample peak falls within the validated linear range.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2011). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • European Medicines Agency (EMA). (2014). Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Metrological Traceability of Measurement Results. Retrieved from [Link]

Sources

Comparative study of the metabolic pathways of 1-Acetyl-4-benzylpiperazine and BZP

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of the metabolic fates of Benzylpiperazine (BZP) and its acetylated derivative, 1-Acetyl-4-benzylpiperazine (Ac-BZP) . While BZP is a well-characterized psychostimulant acting as a monoamine releaser, Ac-BZP presents a distinct pharmacokinetic profile, primarily functioning as a lipophilic precursor (prodrug) that requires bioactivation.

Key Findings:

  • BZP is metabolized primarily via Phase I oxidation (hydroxylation) and Phase II conjugation (glucuronidation).[1]

  • Ac-BZP undergoes hydrolytic deacetylation to yield BZP. This step is critical for pharmacological activation, as the acetyl group masks the secondary amine required for transporter interaction.

  • Experimental Implication: Standard microsomal stability assays (HLM) are sufficient for BZP but insufficient for Ac-BZP. The study of Ac-BZP requires systems containing amidases/carboxylesterases (e.g., S9 fractions or cryopreserved hepatocytes).

Chemical & Pharmacological Context

Understanding the structural differences is prerequisites to designing the metabolic study.

FeatureBZP (1-Benzylpiperazine) Ac-BZP (this compound)
Structure Secondary amine (Basic)Acetamide (Neutral/Lipophilic)
Pharmacology Active stimulant (DAT/NET/SERT releaser)Inactive/Low potency (Prodrug)
Physicochemical Hydrophilic (at physiological pH)Lipophilic (High BBB permeability)
Primary Clearance CYP450-mediated oxidationAmidase-mediated hydrolysis

Mechanistic Insight: The piperazine nitrogen in BZP is protonated at physiological pH, allowing it to mimic dopamine/serotonin. In Ac-BZP, this nitrogen is acetylated, forming a neutral amide. This modification increases lipophilicity (enhancing absorption and blood-brain barrier penetration) but abolishes receptor binding until the acetyl group is cleaved in vivo.

Experimental Framework

To accurately compare these compounds, you must select the correct in vitro system. A common error is using Human Liver Microsomes (HLM) for Ac-BZP; HLMs lack the cytosolic esterases/amidases necessary for deacetylation.

Recommended Protocol: Comparative Metabolic Stability
Materials
  • Test Systems:

    • For BZP: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

    • For Ac-BZP: Pooled Human Liver S9 Fraction (contains both microsomal CYPs and cytosolic amidases) OR Cryopreserved Human Hepatocytes.

  • Cofactors: NADPH regenerating system (for CYPs), UDPGA (for Phase II), and physiological buffer (pH 7.4).

  • Analysis: LC-MS/MS (Triple Quadrupole).

Step-by-Step Workflow
  • Preparation: Dilute substrates (BZP and Ac-BZP) to 1 µM in phosphate buffer (0.1 M, pH 7.4).

  • Incubation (37°C):

    • BZP Arm: Incubate with HLM + NADPH.

    • Ac-BZP Arm: Incubate with S9 Fraction + NADPH.

  • Sampling: Aliquot at

    
     min.
    
  • Quenching: Add ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

  • Analysis: Centrifuge and inject supernatant into LC-MS/MS. Monitor for parent depletion and metabolite formation.

Visualization: Experimental Design Logic

The following diagram illustrates the decision tree for selecting the correct biological matrix.

ExperimentalDesign Substrate Substrate Selection BZP BZP (Phase I Oxidative) Substrate->BZP AcBZP Ac-BZP (Hydrolytic + Oxidative) Substrate->AcBZP HLM Human Liver Microsomes (CYP450 Enriched) BZP->HLM Primary Route AcBZP->HLM Incomplete Profile (Misses Hydrolysis) S9 S9 Fraction / Hepatocytes (CYP + Amidases + Esterases) AcBZP->S9 REQUIRED for Deacetylation Analysis LC-MS/MS Analysis HLM->Analysis S9->Analysis

Caption: Selection of biological matrices based on metabolic requirements. Note that HLM is insufficient for Ac-BZP due to lack of cytosolic amidases.

Comparative Metabolic Profiling

A. BZP Metabolic Pathway

BZP metabolism is dominated by hepatic oxidation.

  • Primary Metabolites: 4-hydroxy-BZP (p-OH-BZP) and 3-hydroxy-BZP (m-OH-BZP).

  • Enzymes: CYP2D6 (major), CYP1A2, CYP3A4.

  • Phase II: The hydroxylated metabolites are rapidly conjugated with glucuronic acid or sulfate for renal excretion.

  • Minor Pathway: Degradation of the piperazine ring to N-benzylethylenediamine (via N-dealkylation).

B. Ac-BZP Metabolic Pathway

Ac-BZP metabolism is biphasic.

  • Step 1 (Bioactivation): Hydrolysis of the amide bond (Deacetylation) to release BZP . This is the rate-limiting step for pharmacological activity.

    • Enzymes: Carboxylesterases (CES1/CES2) and arylacetamide deacetylases.

  • Step 2 (Clearance): The released BZP enters the standard BZP oxidative pathway (Hydroxylation).

  • Alternative Route: Direct hydroxylation of the benzyl ring on the intact Ac-BZP molecule (4-OH-Ac-BZP) may occur but renders the molecule more polar without activating it as a stimulant.

Visualization: Comparative Pathways

This diagram maps the convergence of the two pathways.

MetabolicPathways AcBZP This compound (Ac-BZP) Hydrolysis Hydrolysis (Amidases/CES) AcBZP->Hydrolysis Major Route OH_AcBZP 4-OH-Ac-BZP (Inactive) AcBZP->OH_AcBZP Minor Oxidation BZP Benzylpiperazine (BZP) CYP CYP2D6 / CYP3A4 BZP->CYP Hydrolysis->BZP Bioactivation pOH_BZP 4-OH-BZP (Major Metabolite) CYP->pOH_BZP mOH_BZP 3-OH-BZP (Minor Metabolite) CYP->mOH_BZP Glucuronide O-Glucuronide Conjugates (Excreted) pOH_BZP->Glucuronide UGT mOH_BZP->Glucuronide

Caption: Metabolic convergence. Ac-BZP acts primarily as a precursor to BZP via hydrolysis, followed by CYP-mediated hydroxylation.

Data Summary & Toxicological Implications[2][3][4][5]

The following table summarizes the expected data outputs when comparing these two compounds in a clinical or forensic setting.

ParameterBZP ProfileAc-BZP Profile
Detection Window Short (Parent drug eliminated rapidly)Prolonged (Slow hydrolysis extends BZP release)
Major Urinary Marker 4-OH-BZP-GlucuronideBZP (Parent) + 4-OH-BZP-Glucuronide
Toxicity Onset Rapid (Peak plasma

~75 min)
Delayed (Dependent on hydrolysis rate)
Drug-Drug Interactions CYP2D6 Inhibitor (High risk with SSRIs)Low direct CYP inhibition (until converted)
Expert Insight: The "Masking" Effect

In forensic toxicology, Ac-BZP detection is crucial. Because Ac-BZP does not react with standard colorimetric field tests for secondary amines (like the Simon's reagent) due to the acetyl cap, it can evade preliminary screening. However, once ingested, the body converts it to BZP, resulting in a positive toxicology result for BZP in urine/blood post-mortem or in DUID (Driving Under the Influence of Drugs) cases.

References

  • Tsutsumi, H., et al. (2006). Metabolism and the urinary excretion profile of the recently scheduled designer drug N-benzylpiperazine (BZP) in the rat. Journal of Analytical Toxicology.

  • Staack, R. F., Fritschi, G., & Maurer, H. H. (2002). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. Journal of Chromatography B.

  • Antia, U., Tingle, M. D., & Russell, B. R. (2009). In vivo interactions between BZP and TFMPP (party pill drugs).[2] New Zealand Medical Journal.

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2018). BZP/piperazines drug profile.[3][4][2][5][6][7][8][9]

  • Elliott, S. (2011). Current awareness of piperazine-type drugs.[3][10][5][7] Drug Testing and Analysis.

Sources

Safety Operating Guide

1-Acetyl-4-benzylpiperazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the synthesis, scale-up, and waste management of biologically active intermediates. 1-Acetyl-4-benzylpiperazine is a critical and highly versatile building block, utilized extensively in the drug development pipeline for synthesizing CCR2b chemokine receptor antagonists[1] and mu/delta-opioid receptor peptidomimetics[2].

Due to its specific chemical properties, improper disposal of this compound poses significant environmental, regulatory, and safety risks. This guide provides a self-validating, step-by-step operational blueprint for the RCRA-compliant disposal and decontamination of this compound.

Chemical Profiling & Reactivity Dynamics

To dispose of a chemical safely, we must first understand its molecular behavior. Structurally, this compound features a lipophilic benzyl group, a basic tertiary amine within the piperazine core, and an acetylated secondary amine.

  • Causality in Disposal: The basicity of the tertiary amine dictates its phase behavior. It can exist in both protonated (water-soluble) and free-base (organic-soluble) forms depending on the pH of the waste stream. Because biologically active amines resist standard biological wastewater treatment and pose severe aquatic toxicity risks, this compound must never be discharged into municipal drains[3][4].

  • Incompatibilities: The electron-rich nitrogen centers make the molecule susceptible to exothermic oxidation. Therefore, it must be strictly segregated from strong oxidizing agents and strong acids to prevent thermal events in the waste carboy[3].

RCRA Regulatory Framework & SAA Logistics

Under the EPA's Resource Conservation and Recovery Act (RCRA), laboratory chemical waste must be managed through a stringent "cradle-to-grave" lifecycle[5][6]. For this compound, this necessitates the implementation of a Satellite Accumulation Area (SAA)[3].

  • Operational Causality: SAAs allow laboratories to accumulate hazardous waste at or near the point of generation. This minimizes transport risks through the facility and prevents cross-contamination across different functional assays[7].

  • Self-Validating Compliance: The SAA must be visually inspected weekly for leaks. Once a waste container reaches its volume limit (or 90% capacity), it must be dated and transferred to a central hazardous waste facility within 72 hours to maintain EPA compliance[7].

Quantitative Data & Waste Characterization

Before initiating disposal, characterize the waste stream using the parameters in the table below to ensure compatibility with downstream incineration processes.

ParameterSpecification / Guideline
Chemical Name This compound
Physical State Viscous oil / low-melting solid[4]
Primary Hazard Irritant, Environmentally Hazardous
Incompatible Materials Strong oxidizers, strong acids, water-reactive agents[3]
Waste Classification Non-halogenated organic (Unless mixed with DCM/Chloroform)
EPA RCRA Status Regulated Hazardous Waste[5]
Required PPE Nitrile gloves, splash goggles, lab coat, certified fume hood[4]

Step-by-Step Disposal & Decontamination Protocol

A robust disposal protocol must be a self-validating system. Every action must have a verifiable endpoint to ensure environmental safety and regulatory compliance.

Protocol A: Routine Liquid Waste Disposal
  • Matrix Identification: Determine the solvent matrix used with this compound. If using ethyl acetate or methanol, designate the stream as "Non-Halogenated Organic Waste." If using dichloromethane (DCM), it must go into "Halogenated Organic Waste."

    • Causality: Mixing halogenated and non-halogenated waste alters the required incineration temperature and risks the release of toxic dioxins into the atmosphere[3][7].

  • Transfer: Inside a certified fume hood, use a dedicated funnel to transfer the liquid waste into a high-density polyethylene (HDPE) or glass waste carboy.

    • Causality: Do not leave the funnel in the container after pouring. Open containers violate EPA emission standards and risk vapor inhalation[7].

  • Labeling: Firmly attach a label reading "HAZARDOUS WASTE" to the container. List 100% of the chemical constituents (e.g., 5% this compound, 95% Methanol). Do not use chemical abbreviations[7].

  • Validation (Self-Validating Step): Check the pH of the final waste mixture using a test strip. If the mixture is highly acidic (pH < 2) or basic (pH > 12.5), it triggers additional RCRA corrosivity characteristics and must be handled as corrosive waste[3].

Protocol B: Spill Response and Surface Decontamination
  • Containment: Evacuate non-essential personnel. Don appropriate PPE, including respiratory protection if ventilation is compromised[4].

  • Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand).

    • Causality: Do not use combustible materials like paper towels for large organic spills, as the solvent matrix may become a severe fire hazard.

  • Collection: Sweep the absorbed material into a compatible, sealable solid waste container using non-sparking tools[4].

  • Chemical Decontamination: Wash the affected surface with a suitable solvent (e.g., ethanol) to dissolve residual this compound, followed by a 10% sodium hypochlorite (bleach) solution to oxidize remaining organic residues[4].

  • Validation (Self-Validating Step): Swab the decontaminated area with a solvent-wetted filter paper and expose it to a 254 nm UV lamp. The absence of UV absorption confirms the complete removal of the aromatic benzyl ring, validating the decontamination.

Workflow Visualization

DisposalWorkflow Start This compound Waste Generated Check Determine Waste Matrix Start->Check Halogenated Halogenated Solvent Mixture (e.g., DCM) Check->Halogenated Contains Halogens NonHalogenated Non-Halogenated Mixture (e.g., MeOH, EtOAc) Check->NonHalogenated No Halogens SolidWaste Solid Waste (Contaminated PPE/Silica) Check->SolidWaste Solids SAA Satellite Accumulation Area (SAA) Store in Compatible Container Halogenated->SAA NonHalogenated->SAA SolidWaste->SAA Labeling Label: 'HAZARDOUS WASTE' List 100% of Constituents SAA->Labeling EHS EH&S Pickup within 72h of container being full Labeling->EHS Incineration High-Temperature Incineration EHS->Incineration EPA RCRA Compliant

Fig 1: RCRA-compliant decision matrix and disposal workflow for this compound.

References

  • Title: Disposal of Chemicals in the Laboratory. Source: Environmental Marketing Services. URL: [Link]

  • Title: Laboratory Hazardous Waste Disposal Guidelines. Source: Central Washington University. URL: [Link]

  • Title: D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples. Source: ASTM International. URL: [Link]

  • Title: Laboratory Environmental Sample Disposal Information Document. Source: Environmental Protection Agency (EPA). URL: [Link]

  • Title: Hazardous Chemical Waste Management Guidelines. Source: Columbia University. URL: [Link]

  • Title: EP2727913A1 - (4-Tert-butylpiperazin-2-yl)(piperazin-1-yl)methanone-N-carboxamide derivatives. Source: Google Patents.

Sources

Personal protective equipment for handling 1-Acetyl-4-benzylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 23937-52-2 Molecular Formula: C13H18N2O Primary Use: Pharmaceutical intermediate (API synthesis), Functionalized piperazine scaffold.

Executive Summary: The "Why" Behind the Protocol

As a Senior Application Scientist, I often see researchers treat piperazine derivatives with complacency because they lack the immediate "shock" factor of pyrophorics. This is a critical error. 1-Acetyl-4-benzylpiperazine is not just a skin irritant; it possesses the structural pharmacophore of the piperazine class, which carries a risk of sensitization and corrosive injury to mucous membranes upon prolonged exposure.

This guide moves beyond the generic "wear gloves" instruction. It applies Barrier Science —matching PPE material properties to the specific chemical permeation kinetics of benzyl-substituted amines.

Risk Profile & Hazard Classification

Before selecting armor, we must understand the weapon. This compound exhibits specific hazards defined by the Globally Harmonized System (GHS).

Hazard CategoryH-CodeDescriptionOperational Implication
Skin Corrosion/Irritation H315 Causes skin irritation.[1]Micro-abrasions increase systemic absorption.
Eye Damage/Irritation H319 Causes serious eye irritation.[1][2][3][4]High viscosity of solutions makes washout difficult.
Acute Toxicity (Oral) H302 Harmful if swallowed.[2][3]Strict hygiene; no cross-contamination on surfaces.
Sensitization (Potential) N/AClass EffectPiperazines are known respiratory/skin sensitizers.[2][4] Treat as a potential allergen.[3]

Critical Note: While often labeled "Warning" rather than "Danger," the benzyl moiety increases lipophilicity, potentially enhancing dermal absorption compared to naked piperazine.

The PPE Defense System (Layered Protocol)

A. Hand Protection: Permeation Kinetics

Do not use Latex. Natural rubber latex degrades rapidly against benzyl-substituted amines and offers poor permeation resistance to organic solvents used in conjunction (e.g., DCM, Ethyl Acetate).

  • Primary Barrier (Standard Handling):

    • Material: Nitrile Rubber (Accelerator-free preferred).

    • Minimum Thickness: 5 mil (0.12 mm).

    • Rationale: Nitrile provides excellent chemical resistance to the piperazine ring.

  • Secondary Barrier (High Exposure/Synthesis):

    • Protocol: Double-gloving.

    • Inner Glove: 4 mil Nitrile (Dexterity).

    • Outer Glove: 8 mil Nitrile or Laminate (barrier).

    • Change Frequency: Every 60 minutes or immediately upon splash.

B. Respiratory Protection: Engineering First

The primary control for this compound is Local Exhaust Ventilation (LEV) .

  • Fume Hood: All weighing and open-vessel transfers must occur here.

  • Respirator (Back-up only): If LEV is unavailable or during spill cleanup:

    • Type: Half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.

    • Why: The P100 stops solid particulates; the OV stops vapors from the acetyl/benzyl moieties if heated.

C. Ocular Protection[1][5]
  • Standard: ANSI Z87.1 Chemical Splash Goggles.

  • Contraindicated: Safety glasses with side shields are insufficient for handling powders that can become airborne or liquids that splash.

Operational Workflow: From Storage to Synthesis

This workflow enforces a "Chain of Custody" for safety, ensuring the chemical is never uncontained outside a controlled zone.

HandlingProtocol Start Start: Storage Retrieval Check Pre-Op Check: Verify Fume Hood Flow >100 fpm Start->Check Donning PPE Donning: 1. Lab Coat 2. Goggles 3. Nitrile Gloves (5mil) Check->Donning Transport Transport: Secondary Containment Bucket Donning->Transport Weighing Weighing (Inside Hood): Use Anti-Static Gun (Powder is electrostatic) Transport->Weighing Move to Hood Solubilization Solubilization: Add Solvent immediately to reduce dust risk Weighing->Solubilization Cleanup Decontamination: Wipe balance with 5% Acetic Acid or Ethanol Solubilization->Cleanup Doffing Doffing: Remove gloves inside out Wash hands (soap/water) Cleanup->Doffing

Figure 1: Operational Logic Flow. Note the critical step of solubilization to eliminate dust hazards immediately.

Emergency Response & Disposal

Spill Management Logic

If a spill occurs, the response depends on the state of matter (Solid vs. Solution).[5]

  • Evacuate: Clear the immediate area (10 ft radius).

  • Assess: Is it powder or liquid?

    • Powder: Do NOT sweep (creates dust).[1][6] Wet wipe with paper towels soaked in ethanol or water.

    • Liquid: Absorb with vermiculite or sand.

  • Neutralize: Wipe surface with dilute acetic acid (neutralizes the amine), followed by water.

Waste Disposal (RCRA Considerations)

This compound is not typically a P- or U-listed waste, but it must be treated as Hazardous Chemical Waste .

  • Segregation: Dispose of in "Organic Waste" streams.

  • Incompatibility: Do NOT mix with strong oxidizers (e.g., Nitric Acid) or acid chlorides in the waste container, as exothermic reactions or toxic chloramines could form.

Scientific Rationale & Mechanism

Why do we recommend these specific protocols?

  • The Acetyl Group Stability: The acetyl group on the nitrogen (N-Ac) reduces the basicity of that specific nitrogen, but the other nitrogen (N-Benzyl) remains basic. This means the molecule can still react with acids to form salts, generating heat.

  • Lipophilicity: The benzyl group adds significant lipophilicity (

    
    ). This allows the molecule to penetrate the lipid bilayer of skin cells faster than unsubstituted piperazine, necessitating thicker glove barriers [1].
    
  • Sensitization Mechanism: Piperazines can haptenize proteins, leading to IgE-mediated hypersensitivity. The "No Dust" rule in the workflow is designed to prevent inhalation sensitization, which is irreversible [2].

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23937-52-2, this compound. Retrieved from [Link]

  • Centers for Disease Control and Prevention (NIOSH). NIOSH Pocket Guide to Chemical Hazards: Piperazine dihydrochloride (Class Analogy). Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.